Ro 10-5824 dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4.2ClH/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14;;/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMRJRDYCRKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189744-94-3 | |
| Record name | RO-10-5824 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189744943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-10-5824 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZF8VEB9K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ro 10-5824 dihydrochloride mechanism of action
Ro 10[1]-5824 that produces 50% of its maxima[1]l effect (EC50) and the maximum response (Emax) relative to a full agonist are determined from the concentration-response curve.
In Vivo Behavioral Assays
The functional consequences of D4 receptor activation by Ro 10-5824 have been investigated in animal models.
-
Novel Object Exploration Test: This test assesses exploratory behavior and novelty-seeking in rodents. Ro 10-5824 has been shown to increase the time mice spend exploring a novel object, suggesting a role for D4 receptor activation in modulating cognitive processes related to novelty.
-
Object Retrieval Detour Task: This task evaluates executive function in primates. Administration of Ro 10-5824 has been demonstrated to improve performance in this task in common marmosets, indicating that D4 receptor agonism may enhance cognitive flexibility and problem-solving.
Ro 10-5824 dihydrochloride (B599025) is a well-characterized pharmacological tool with a clear mechanism of action as a selective partial agonist of the dopamine (B1211576) D4 receptor. Its high affinity, selectivity, and defined functional activity make it an invaluable resource for researchers investigating the role of the D4 receptor in health and disease. The detailed understanding of its interaction with the D4 receptor and the subsequent signaling cascades provides a solid foundation for its use in preclinical studies and for the design of novel therapeutic agents targeting this important receptor.
References
Ro 10-5824 dihydrochloride as a selective dopamine D4 receptor partial agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[1] The unique distribution of the D4 receptor compared to other dopamine receptor subtypes, such as D2 and D3 which are concentrated in the striatum, has implicated it in cognitive and affective processes.[1][2] Consequently, selective D4 receptor ligands like Ro 10-5824 are valuable research tools for elucidating the physiological roles of this receptor and hold therapeutic potential for neuropsychiatric disorders characterized by cognitive deficits, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of Ro 10-5824, including its binding affinity, functional activity, and selectivity, along with detailed experimental protocols for its characterization.
Pharmacological Profile of Ro 10-5824 Dihydrochloride
Ro 10-5824 exhibits high affinity and selectivity for the human dopamine D4 receptor. Its partial agonist activity allows it to modulate D4 receptor signaling without causing the excessive stimulation that might be associated with full agonists.
Binding Affinity and Selectivity
The binding affinity of Ro 10-5824 for the dopamine D4 receptor and its selectivity over other dopamine receptor subtypes are summarized in the table below. The data highlights the compound's remarkable specificity for the D4 receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 | Reference |
| Dopamine D4 | 5.2 | - | [4][5][6] |
| Dopamine D3 | >1300 | 250-fold | [4][5][6] |
| Dopamine D2 | >5200 | >1000-fold | [4][5][6] |
| Dopamine D1 | >5200 | >1000-fold | [4] |
| Dopamine D5 | >5200 | >1000-fold | [4][5] |
Functional Activity
As a partial agonist, Ro 10-5824 stimulates G-protein coupling and downstream signaling to a lesser degree than the endogenous full agonist, dopamine. This is quantified by its EC50 value and intrinsic activity.
| Assay Type | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 205 ± 67 nM | [4] |
| [³⁵S]GTPγS Binding | Intrinsic Activity (Eₘₐₓ) | 36 ± 4% (relative to basal) | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays used to characterize Ro 10-5824 are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of Ro 10-5824 by measuring its ability to displace a radiolabeled ligand from the dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]spiperone, a high-affinity antagonist for D2-like dopamine receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as (+)-butaclamol (5 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Prepare serial dilutions of Ro 10-5824 in assay buffer.
-
In a 96-well plate, combine the cell membranes, [³H]spiperone (at a concentration near its Kd, typically 0.1-0.5 nM), and either assay buffer (for total binding), Ro 10-5824 dilution, or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of Ro 10-5824 that inhibits 50% of specific [³H]spiperone binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of Ro 10-5824 to stimulate G-protein activation, a primary step in receptor signaling.
Materials:
-
Cell Membranes: Membranes from cells expressing the dopamine D4 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Basal Control: Assay buffer without agonist.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.
Procedure:
-
Pre-incubate cell membranes with GDP (typically 10-30 µM) on ice.
-
Prepare serial dilutions of Ro 10-5824.
-
In a 96-well plate, add the cell membranes, [³⁵S]GTPγS (typically 0.1-0.5 nM), and either the basal control, Ro 10-5824 dilution, or the non-specific binding control.
-
Initiate the binding reaction by warming the plate to 30°C and incubate for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of Ro 10-5824 to generate a dose-response curve.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the curve.
cAMP Inhibition Assay
This assay assesses the functional consequence of D4 receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of Ro 10-5824 to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Generate a dose-response curve by plotting the inhibition of forsklin-stimulated cAMP production against the concentration of Ro 10-5824.
-
Determine the IC50 value for cAMP inhibition.
Novel Object Recognition (NOR) Test
This in vivo behavioral assay evaluates the effects of Ro 10-5824 on recognition memory in rodents, a cognitive domain relevant to schizophrenia and ADHD.[7]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects and one set of novel objects. The objects should be of similar size and material but differ in shape and appearance.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes). Ro 10-5824 or vehicle is typically administered intraperitoneally (i.p.) 30 minutes before this phase.
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the exploration time for both the familiar and the novel object for a set period (e.g., 5-10 minutes). Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the dopamine D4 receptor and a typical experimental workflow.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
This compound is a highly selective and potent dopamine D4 receptor partial agonist that serves as an indispensable tool for investigating the role of the D4 receptor in the central nervous system. Its well-characterized pharmacological profile, combined with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore its therapeutic potential in disorders associated with cognitive dysfunction. The continued study of compounds like Ro 10-5824 will undoubtedly contribute to a deeper understanding of dopamine D4 receptor pharmacology and the development of novel therapeutics for a range of neuropsychiatric conditions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Ro 10-5824 Dihydrochloride with the Dopamine D4 Receptor: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity and inhibitory constant (Ki) of Ro 10-5824 dihydrochloride (B599025) for the dopamine (B1211576) D4 receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental protocols for receptor binding assays, and visualizes the associated signaling pathways.
Core Quantitative Data: Binding Affinity and Selectivity
Ro 10-5824 dihydrochloride is a selective partial agonist for the dopamine D4 receptor.[1] Its high affinity for this receptor subtype has been consistently demonstrated across multiple studies. The inhibitory constant (Ki), a measure of binding affinity, is a critical parameter in characterizing the potency of this compound.
The table below summarizes the key binding affinity data for this compound.
| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity | Activity | EC50 |
| This compound | Dopamine D4 | 5.2 nM | >250-fold vs D3, >1000-fold vs D1, D2, D5 | Partial Agonist | 205 nM |
Experimental Protocol: Determination of Binding Affinity (Ki) via Radioligand Binding Assay
The determination of the Ki value for this compound at the D4 receptor is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of the unlabeled compound (Ro 10-5824) to displace a radiolabeled ligand that has a known high affinity for the D4 receptor.
I. Materials and Reagents
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: A high-affinity D4 receptor antagonist, such as [³H]N-methylspiperone or [³H]clozapine.[2]
-
Competitor: this compound.
-
Membrane Preparation Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
II. Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay for determining the Ki of Ro 10-5824.
III. Step-by-Step Procedure
-
Membrane Preparation:
-
Harvest cells expressing the D4 receptor.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well microplate, add the D4 receptor-containing membranes.
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add a fixed concentration of the radioligand (e.g., [³H]N-methylspiperone).
-
For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known D4 receptor antagonist (e.g., unlabeled haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
IV. Data Analysis
-
IC50 Determination: The concentration of Ro 10-5824 that inhibits 50% of the specific binding of the radioligand is determined. This is the IC50 value. Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Ki Calculation using the Cheng-Prusoff Equation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:[3]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the D4 receptor.
-
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs).[4] These receptors are coupled to inhibitory G proteins, specifically Gαi/o.[4] Upon activation by an agonist like dopamine or a partial agonist like Ro 10-5824, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor.
This guide provides a foundational understanding of the interaction between this compound and the dopamine D4 receptor. The presented data and protocols offer a framework for further research and development in the field of neuropharmacology.
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Ro 10-5824 Dihydrochloride: A Technical Guide to its Selectivity for the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ro 10-5824 dihydrochloride (B599025), a selective partial agonist for the dopamine (B1211576) D4 receptor. The document collates quantitative data on its receptor binding affinity and functional activity, details the experimental methodologies used for its characterization, and visualizes key signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Selectivity
Ro 10-5824 dihydrochloride demonstrates a high affinity and selectivity for the human dopamine D4 receptor over other dopamine receptor subtypes, particularly the closely related D2 and D3 receptors. This selectivity is crucial for its potential as a research tool and therapeutic agent, minimizing off-target effects.
Binding Affinity
The binding affinity of Ro 10-5824 for dopamine receptors is typically determined through radioligand competition binding assays. The inhibition constant (Ki) is a measure of the compound's affinity for the receptor. A lower Ki value indicates a higher affinity.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity (fold) | D4 vs D3 Selectivity (fold) |
| Ro 10-5824 | 5.2[1][2] | >5200[3] | 1300[3] | >1000[1][3] | 250[1][3] |
Functional Activity
The functional activity of Ro 10-5824 as a partial agonist is assessed using assays that measure the downstream consequences of receptor activation, such as GTPγS binding or modulation of cyclic AMP (cAMP) levels. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.
| Assay Type | Receptor | Parameter | Value (nM) | Maximal Induction |
| [³⁵S]GTPγS Binding | D4 | EC50 | 205 ± 67[1] | 36 ± 4% above basal[1] |
Experimental Protocols
The following sections outline the generalized methodologies for the key experiments cited in this guide. Reproducibility is contingent on adherence to detailed and consistent experimental protocols.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[3]
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptors (e.g., HEK293 or CHO cells).[3]
-
Radioligand: A high-affinity ligand for the respective dopamine receptor labeled with a radioisotope (e.g., [³H]spiperone).[3]
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).[3]
-
Filtration System: A cell harvester with glass fiber filters.[3]
-
Scintillation Counter: To measure radioactivity.[3]
Procedure:
-
Incubation: In a multi-well plate, cell membranes, a fixed concentration of the radioligand, and varying concentrations of Ro 10-5824 are incubated in the assay buffer.[3]
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.[3]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.[3]
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.[3]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[3]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of Ro 10-5824. A competition curve is generated to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Materials:
-
Cell Membranes: Membranes from cells expressing the dopamine D4 receptor.
-
[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate).
-
GDP: Guanosine diphosphate, to ensure G proteins are in an inactive state at baseline.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and EDTA.
-
Filtration System and Scintillation Counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure G proteins are in the inactive, GDP-bound state.
-
Incubation: Varying concentrations of Ro 10-5824 are added to the membranes, followed by the addition of [³⁵S]GTPγS. The mixture is incubated to allow for receptor activation and G protein cycling.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits retained on the filters is measured by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the concentration of Ro 10-5824 to determine the EC50 and Emax values.
Functional cAMP Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP). For Gαi/o-coupled receptors like the dopamine D4 receptor, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[3]
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).[3]
-
Forskolin: An activator of adenylyl cyclase used to stimulate basal cAMP production.[3]
-
Test Compound: this compound.
-
cAMP Detection Kit: Commercially available kits (e.g., LANCE Ultra cAMP assay, HTRF, or ELISA-based).[4]
Procedure:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere.
-
Compound Incubation: Cells are incubated with varying concentrations of Ro 10-5824.
-
cAMP Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.[3]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.[3]
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 value.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways activated by Ro 10-5824 and the workflows of the described experimental protocols.
Dopamine D4 Receptor Gαi/o Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o pathway.[5][6] Activation of the receptor by an agonist like Ro 10-5824 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][6]
Caption: D4 Receptor Gαi/o Signaling Pathway.
Dopamine D4 Receptor-Mediated MAPK/ERK Signaling
In addition to the canonical Gαi/o pathway, D4 receptor activation can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This signaling can occur through various mechanisms, including Gβγ subunit activation of downstream effectors.
Caption: D4 Receptor MAPK/ERK Signaling Pathway.
Radioligand Binding Assay Workflow
This diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of a compound.
Caption: Radioligand Binding Assay Workflow.
GTPγS Binding Assay Workflow
This diagram outlines the procedural flow of a GTPγS binding assay to measure the functional activation of the D4 receptor.
Caption: GTPγS Binding Assay Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ro 10-5824 Dihydrochloride: A Selective Dopamine D4 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 10-5824 dihydrochloride (B599025) (CAS Number: 189744-94-3) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and pharmacological profile. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of available data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and potential therapeutic applications, particularly in the realms of cognitive enhancement and neuropsychiatric disorders.
Chemical and Physical Properties
Ro 10-5824 dihydrochloride, with the chemical name 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride, is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 189744-94-3 |
| Molecular Formula | C₁₇H₂₂Cl₂N₄ |
| Molecular Weight | 353.29 g/mol |
| IUPAC Name | 2-methyl-5-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-4-pyrimidinamine dihydrochloride |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (≥ 60 mg/mL) and PBS (50 mg/mL).[1][2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1] Desiccate at room temperature. |
| Purity | ≥98-99% (HPLC) |
Synthesis
While a detailed, step-by-step synthesis protocol for Ro 10-5824 is not publicly available in the reviewed literature, analogous compounds are often synthesized through routine N-alkylation reactions. A general approach would likely involve the reaction of a suitably substituted pyrimidine (B1678525) derivative with a phenyl-dihydropyridine moiety.
Mechanism of Action and Signaling Pathway
Ro 10-5824 is a selective partial agonist at the dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family. Upon binding, it modulates the receptor's activity, leading to downstream signaling cascades.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is primarily coupled to Gαi/o proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The D4 receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) pathway.
References
An In-depth Technical Guide to Ro 10-5824 Dihydrochloride: A Selective Dopamine D4 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G-protein coupled receptor implicated in a variety of neurological and psychiatric conditions. Its selectivity and partial agonism make it a valuable tool for investigating the physiological and pathological roles of the D4 receptor. This guide provides a comprehensive overview of the molecular and pharmacological properties of Ro 10-5824 dihydrochloride, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways.
Molecular and Physicochemical Properties
This compound is the hydrochloride salt form of the parent compound Ro 10-5824. The addition of two hydrochloride moieties enhances its solubility in aqueous solutions, a critical property for in vitro and in vivo experimental applications.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₂₂Cl₂N₄ | [1] |
| Molecular Weight | 353.3 g/mol | [1] |
| IUPAC Name | 2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | [1] |
| CAS Number | 189744-94-3 | [1] |
Pharmacological Profile
Ro 10-5824 exhibits high affinity and selectivity for the human dopamine D4 receptor. Its partial agonist activity means it elicits a submaximal response compared to a full agonist, a characteristic that can be advantageous in therapeutic applications by providing a modulatory effect rather than full activation or blockade of the receptor.
Binding Affinity and Selectivity
The binding affinity of Ro 10-5824 for the dopamine D4 receptor is typically determined through competitive radioligand binding assays.
| Parameter | Receptor | Value | Source(s) |
| Kᵢ (inhibition constant) | Human Dopamine D4 | 5.2 ± 0.9 nM | [1] |
| Selectivity vs. D2 | > 1000-fold | [1] | |
| Selectivity vs. D3 | ~250-fold | [1] |
Functional Activity
The functional activity of Ro 10-5824 as a partial agonist is commonly assessed using GTPγS binding assays, which measure the activation of G-proteins coupled to the receptor.
| Parameter | Assay | Value | Source(s) |
| EC₅₀ (half maximal effective concentration) | ³⁵S-GTPγS Binding | 205 ± 67 nM | [1] |
| Eₘₐₓ (maximal effect) | ³⁵S-GTPγS Binding | 36 ± 4% (relative to basal) | [1] |
Signaling Pathways of the Dopamine D4 Receptor Modulated by Ro 10-5824
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gαi/o subunit of heterotrimeric G-proteins. Activation of the D4 receptor by an agonist like Ro 10-5824 initiates a cascade of intracellular signaling events.
Canonical Gαi/o Signaling Pathway
The primary and most well-characterized signaling pathway for the D4 receptor involves the inhibition of adenylyl cyclase.
Caption: Canonical Gαi/o signaling pathway of the Dopamine D4 receptor.
Non-Canonical Signaling Pathways
In addition to the canonical pathway, activation of the D4 receptor has been shown to modulate other signaling cascades, which may be cell-type specific.
Activation of the D4 receptor can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). This can occur through various mechanisms, including the transactivation of receptor tyrosine kinases (RTKs) like the PDGFβ receptor.
Caption: D4 receptor-mediated non-canonical MAPK/ERK signaling pathway.
The D4 receptor, being Gαi/o-coupled, can also modulate the activity of ion channels, particularly G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of the D4 receptor leads to the dissociation of the Gβγ subunits from Gαi/o, which can then directly bind to and open GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacology of this compound. Specific parameters may require optimization depending on the experimental setup.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of Ro 10-5824 by measuring its ability to displace a known radiolabeled D4 receptor ligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable D4 receptor radioligand (e.g., [³H]spiperone), and varying concentrations of Ro 10-5824 in an appropriate assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled D4 antagonist).
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of Ro 10-5824. Plot the percent specific binding against the log concentration of Ro 10-5824 to generate a competition curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of Ro 10-5824 to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Use cell membranes from a cell line expressing the dopamine D4 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes with varying concentrations of Ro 10-5824 in an assay buffer containing GDP and MgCl₂. Include wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).
-
Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate at a controlled temperature (typically 30°C) for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding (above basal) against the log concentration of Ro 10-5824 to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a well-characterized and highly selective partial agonist of the dopamine D4 receptor. Its specific pharmacological profile makes it an indispensable tool for elucidating the complex roles of the D4 receptor in the central nervous system and for the exploration of novel therapeutic strategies for a range of neuropsychiatric disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
Technical Guide: Solubility and Signaling Profile of Ro 10-5824 Dihydrochloride
This document provides a comprehensive technical overview of the solubility characteristics and associated signaling pathways of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist. The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Solubility Profile
Ro 10-5824 dihydrochloride exhibits varying solubility across common laboratory solvents. The following table summarizes the quantitative solubility data compiled from multiple sources. It is crucial to note that techniques such as ultrasonication may be required to achieve maximum solubility, particularly at higher concentrations.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | References |
| Water | 100 | 283.05 | Ultrasonication may be required. | [1][2][3][4] |
| ≥ 60 | ≥ 169.83 | [][6] | ||
| DMSO | ~26.5 | 75 | [1][3] | |
| 8.33 | 23.58 | Ultrasonication may be required. | [2][4][6] | |
| 7 | 19.81 | Low-frequency ultrasonication is recommended. | [7] | |
| PBS (Phosphate-Buffered Saline) | 50 | 141.53 | Ultrasonication may be required to obtain a clear solution. | [7][8][9][10] |
Experimental Protocols for Solubilization
Accurate and reproducible experimental results depend on the correct preparation of stock solutions. The following protocols are based on methodologies cited in the available literature.
2.1. General Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of the selected solvent (Water, DMSO, or PBS) to the powder.
-
Dissolution:
-
Vortex the solution to facilitate initial mixing.
-
If precipitation or incomplete dissolution is observed, utilize an ultrasonic bath to aid solubilization.[2][4][6][7][9] Gentle heating may also be applied, though care should be taken to avoid degradation.[8]
-
Continue sonication until the solution becomes clear.
-
-
Sterilization (for aqueous solutions): For stock solutions prepared in water or PBS intended for cell culture or in vivo use, sterilize by passing the solution through a 0.22 µm syringe filter.[8]
-
Aliquoting and Storage:
2.2. Protocol for High-Concentration Aqueous Stock (e.g., 100 mg/mL)
-
Add the calculated volume of high-purity water to the pre-weighed this compound.
-
Cap the vial securely and place it in an ultrasonic water bath.
-
Sonicate the mixture, monitoring periodically until all solid material has dissolved and the solution is clear.[2][4] This may take several minutes.
-
Proceed with sterilization and storage as described in the general protocol.
Mechanism of Action and Signaling Pathway
Ro 10-5824 is a selective partial agonist for the dopamine D4 receptor (D4R).[8] D4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of this pathway leads to the modulation of downstream cellular signaling cascades.
Signaling Pathway Visualization
The diagram below illustrates the primary signaling cascade initiated by the binding of Ro 10-5824 to the dopamine D4 receptor. As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] Furthermore, studies have shown that stimulation of the D4 receptor with Ro 10-5824 can lead to the phosphorylation of ERK1/2 and Akt, indicating the involvement of other signaling branches.[12]
Caption: Signaling cascade of Ro 10-5824 via the Dopamine D4 receptor.
References
- 1. labsolu.ca [labsolu.ca]
- 2. file.chemscene.com [file.chemscene.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. This compound, MedChemExpress 10 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.co.uk]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. Ro 10-5824 2HCl | this compound | Dopamine D4 Receptor Partial Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | dopamine D4 receptor partial agonist | CAS# 189744-94-3 | InvivoChem [invivochem.com]
- 11. This compound (189744-94-3) for sale [vulcanchem.com]
- 12. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
Technical Guide to Ro 10-5824 Dihydrochloride for Research Professionals
This technical guide provides an in-depth overview of Ro 10-5824 dihydrochloride (B599025), a selective partial agonist for the dopamine (B1211576) D4 receptor. It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its procurement, chemical properties, mechanism of action, and application in preclinical research.
Supplier and Purchasing Information
Ro 10-5824 dihydrochloride is available from several reputable suppliers of research chemicals. Researchers should always request a lot-specific Certificate of Analysis to ensure purity and quality.
| Supplier | Catalog Number (Example) | Purity | Notes |
| MedChemExpress | HY-101384A | ≥99% | Provides detailed technical data and protocols. |
| Tocris Bioscience | 2329 | ≥99% (HPLC) | Offers datasheets and cites relevant publications.[1][2] |
| Santa Cruz Biotechnology | sc-204481 | Not specified | Provides basic chemical information. |
| BOC Sciences | 189744-94-3 | Not specified | Offers solubility and storage information.[3] |
| Sigma-Aldrich | SML1367 | ≥98% (HPLC) | Provides safety and handling information. |
Chemical and Physical Properties
A summary of the key technical data for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride | [2] |
| CAS Number | 189744-94-3 | [1][2] |
| Molecular Formula | C₁₇H₂₀N₄·2HCl | [1][2] |
| Molecular Weight | 353.29 g/mol | [1][2] |
| Purity | Typically ≥99% by HPLC | [1][2] |
| Solubility | Soluble in water (≥60 mg/mL) and DMSO. | [3][4] |
| Storage | Desiccate at room temperature for short-term storage. For long-term storage, -20°C (1 month) or -80°C (6 months) in a sealed container is recommended.[5] |
Mechanism of Action: Dopamine D4 Receptor Partial Agonist
Ro 10-5824 is a selective partial agonist at the dopamine D4 receptor (D4R).[2][5] It exhibits high affinity for the D4R with a Ki value of 5.2 nM.[2][5] Its selectivity is notable, showing 250-fold greater selectivity for the D4R over the D3 receptor and over 1000-fold selectivity over D1, D2, and D5 receptors.[2][5] As a partial agonist, it produces a submaximal response compared to a full agonist, with an EC50 of 205 nM in stimulating [³⁵S]GTPγS binding.[2][5]
Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Activation of the D4R by an agonist like Ro 10-5824 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This modulation of cAMP levels can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately impact neuronal excitability and gene expression.
Experimental Protocols: In Vivo Studies
Ro 10-5824 has been utilized in several behavioral pharmacology studies, most notably in the novel object recognition (NOR) task to assess its effects on cognition and novelty-seeking behavior.
Novel Object Recognition (NOR) Task in Mice
This protocol is a synthesis of methodologies reported in the literature for evaluating the effects of Ro 10-5824 on recognition memory in mice.
Objective: To assess the ability of Ro 10-5824 to enhance novel object exploration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Male C57BL/6J mice
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Two sets of identical objects for habituation (e.g., small glass bottles, metal cubes)
-
One set of novel objects, distinct from the habituation objects in shape, color, and texture.
Procedure:
-
Habituation:
-
Handle the mice for 5 minutes daily for 3-5 days leading up to the experiment to reduce stress.
-
On day 1, place each mouse in the open field arena for a 10-minute habituation session in the absence of any objects.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects (F1 and F2) in opposite corners of the arena.
-
Place a mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Drug Administration:
-
Immediately after the training phase, administer Ro 10-5824 or vehicle via intraperitoneal (i.p.) injection. Doses ranging from 1 to 10 mg/kg have been used in studies.[6]
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 24 hours), place the mouse back into the arena.
-
One of the familiar objects is replaced with a novel object (N). The arena now contains one familiar object (F) and one novel object (N).
-
Allow the mouse to explore freely for 5 minutes and record the time spent exploring each object.
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Compare the DI between the vehicle- and Ro 10-5824-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Safety data sheet (SDS) for Ro 10-5824 dihydrochloride
An In-Depth Technical Guide to Ro 10-5824 Dihydrochloride (B599025)
This technical guide provides a comprehensive overview of Ro 10-5824 dihydrochloride, a selective dopamine (B1211576) D4 receptor partial agonist. It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document consolidates safety data, physicochemical properties, biological activity, and experimental protocols from various sources into a structured format.
Safety and Handling
The following information is derived from the Safety Data Sheet (SDS) for this compound. While it is not classified as a hazardous substance according to EC Directives, standard laboratory precautions should be observed.[1]
1.1. Hazard Identification and First Aid
The substance does not meet the criteria for classification as hazardous.[1] However, some potential irritations may occur upon exposure.
| Exposure Route | Potential Symptoms | First Aid Measures |
| Inhalation | Irritation of the throat, feeling of tightness in the chest.[1] | Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, provide artificial respiration and consult a doctor.[1] |
| Skin Contact | Mild irritation at the site of contact.[1] | Wash skin immediately with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Consult a doctor.[1] |
| Eye Contact | Irritation and redness.[1] | Flush eyes with copious amounts of water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Irritation of the throat.[1] | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a doctor.[1] |
1.2. Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Parameter | Recommendation |
| Handling | Use in a chemical fume hood. Avoid inhalation, and contact with eyes, skin, and clothing. Avoid the formation of dust and aerosols. Use in a well-ventilated area and keep away from ignition sources.[1] |
| Storage (Powder) | Desiccate at room temperature or store at -20°C for up to 3 years.[2][3] |
| Storage (In Solvent) | Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Incompatible Conditions | Heat, moisture.[1] |
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride | [1] |
| CAS Number | 189744-94-3 | [1] |
| Molecular Formula | C₁₇H₂₀N₄·2HCl | [1][5] |
| Molecular Weight | 353.29 g/mol | [1][6][7] |
| Appearance | White solid | [1] |
| Purity | ≥99% (HPLC) | |
| Solubility | Data not readily available. May require heating and/or sonication to aid dissolution. | [4] |
Biological Activity and Pharmacology
This compound is a potent and selective partial agonist for the dopamine D4 receptor.
3.1. Receptor Binding and Functional Activity
The compound exhibits high affinity and selectivity for the human dopamine D4 receptor.
| Parameter | Value | Description |
| Binding Affinity (Ki) | 5.2 nM | For human dopamine D4 receptor.[4] |
| Functional Activity (EC₅₀) | 205 nM | For G-protein activation (³⁵S-GTPγS binding).[4] |
| Intrinsic Activity | Partial Agonist | Stimulates ³⁵S-GTPγS binding to 36 ± 4% above basal levels.[4] |
| Selectivity | > 250-fold vs. D3 | Displays significantly lower affinity for other dopamine receptor subtypes.[4] |
| > 1000-fold vs. D1, D2, D5 | [4] |
3.2. Mechanism of Action and Signaling Pathway
As a partial agonist at the dopamine D4 receptor, Ro 10-5824 modulates a specific intracellular signaling cascade. The D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR).[8][9] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8]
Experimental Protocols and Applications
Ro 10-5824 has been utilized in preclinical studies to investigate the role of the D4 receptor in cognitive functions and behavior.
4.1. In Vivo Behavioral Assessment: Novel Object Recognition (NOR)
This protocol is adapted from studies examining the effect of Ro 10-5824 on novelty-seeking behavior in mice.[4][10][11]
Objective: To assess the impact of Ro 10-5824 on exploratory behavior and cognitive function.
Methodology:
-
Animal Model: C57BL/6J and DBA/1J male mice are commonly used.[10][11]
-
Habituation (Days 1-2): Mice are placed in an open-field arena (e.g., VersaMax Total-System) for 60 minutes each day to acclimate to the environment. Locomotor activity is recorded.[4]
-
Familiarization (Day 3): Mice are placed in the same arena for another 60-minute session.
-
Drug Administration: Immediately following the familiarization period, mice are removed and administered this compound (0, 1.0, 3.0, or 10.0 mg/kg) via intraperitoneal (i.p.) injection.[4][10][11] The compound is typically dissolved in saline.[10]
-
Testing (Day 3): 10 minutes after injection, a novel object is introduced into the center of the arena, and the mice are returned to the chamber for a 30-minute test session.[4]
-
Data Analysis: Behavior is recorded and analyzed for parameters such as time spent exploring the novel object, locomotor activity, and time spent in different zones of the arena.[10][11]
4.2. In Vitro G-Protein Activation Assay: BRET
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay used to quantify GPCR-mediated G-protein activation in living cells, as might be applied to characterize Ro 10-5824's activity.
Objective: To measure the activation of specific G-protein subtypes by the D4 receptor upon stimulation by Ro 10-5824.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding:
-
The Dopamine D4 Receptor.
-
A G-protein subunit fused to a luciferase reporter (e.g., Gα-Rluc).
-
A G-protein subunit fused to a fluorescent protein acceptor (e.g., Gγ-Venus).
-
-
Cell Plating: Transfected cells are plated in a suitable microplate format (e.g., 96-well).
-
Compound Incubation:
-
Agonist Mode: Cells are treated with varying concentrations of Ro 10-5824.
-
Antagonist Mode: Cells are pre-incubated with Ro 10-5824 before adding a known D4 agonist (e.g., dopamine) at its EC₈₀ concentration.[12]
-
-
Signal Detection: The luciferase substrate (e.g., coelenterazine) is added to the cells. The BRET signal (light emitted by the fluorescent protein) and the luciferase signal are measured simultaneously using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates that the G-protein subunits are dissociating upon receptor activation. Data are plotted as a percentage of the maximum response to a reference agonist (e.g., dopamine) and fitted to determine EC₅₀ and Eₘₐₓ values.[12]
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. ruixibiotech.com [ruixibiotech.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocrick.com [biocrick.com]
- 6. This compound | C17H22Cl2N4 | CID 16759174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound (189744-94-3) for sale [vulcanchem.com]
- 9. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Stability of Ro 10-5824 Dihydrochloride Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of Ro 10-5824 dihydrochloride (B599025) solutions. Intended for professionals in research and drug development, this document synthesizes available data and outlines best practices for maintaining the integrity of this selective dopamine (B1211576) D4 receptor partial agonist. Due to the limited availability of specific, in-depth stability studies in the public domain, this guide also incorporates general principles and proposes experimental protocols for in-house stability assessment.
Introduction to Ro 10-5824 Dihydrochloride
This compound is a valuable research tool, acting as a selective partial agonist for the dopamine D4 receptor with a binding affinity (Ki) of 5.2 nM.[1] It demonstrates high selectivity over other dopamine receptor subtypes, making it a critical compound for studying the role of D4 receptors in various physiological and pathological processes.[1] Given its application in sensitive biological assays, ensuring the stability and integrity of this compound solutions is paramount for reproducible and reliable experimental outcomes.
Storage and Handling of Solid Compound and Stock Solutions
Proper storage is the first line of defense against degradation. The following tables summarize the recommended storage conditions for both the solid (powder) form and prepared stock solutions of this compound, based on information from various suppliers.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C | [2] |
| Duration | Up to 3 years | [2] |
| Atmosphere | Store in a cool and dry place. | [] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Source(s) |
| Temperature | -80°C | [1] |
| Duration | Up to 1 year | [2] |
| Notes | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Preparation of this compound Solutions
The solubility of this compound in common laboratory solvents is a key factor in the preparation of stock solutions.
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | ≥ 60 mg/mL | [] |
| DMSO | 8.33 mg/mL (requires sonication) | [2] |
Protocol for Reconstitution:
To prepare a stock solution, it is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis. For aqueous solutions, dissolve the compound in high-purity water (e.g., Milli-Q or equivalent). For DMSO solutions, sonication may be necessary to achieve full dissolution.[2] Once dissolved, solutions should be aliquoted into single-use vials to minimize contamination and degradation from repeated handling and freeze-thaw cycles.[1]
Stability of this compound Solutions: A Framework for Assessment
While specific, published stability data for this compound solutions is scarce, a systematic approach to in-house stability assessment can be undertaken. The following section outlines a proposed workflow and experimental protocols based on established principles of pharmaceutical stability testing.
Caption: Proposed workflow for assessing the stability of this compound solutions.
Proposed Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following are hypothetical protocols for subjecting this compound solutions to common stress conditions.
4.1.1. Acidic and Basic Hydrolysis
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water).
-
For acidic conditions, add an equal volume of 0.1 M HCl.
-
For basic conditions, add an equal volume of 0.1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating HPLC method.
-
4.1.2. Oxidative Degradation
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound.
-
Add a solution of hydrogen peroxide to a final concentration of 3%.
-
Incubate the solution at room temperature.
-
Analyze samples at various time points by HPLC.
-
4.1.3. Thermal Degradation
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound.
-
Store aliquots at elevated temperatures (e.g., 40°C, 60°C, and 80°C) protected from light.
-
Analyze samples at various time points by HPLC.
-
4.1.4. Photostability
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound.
-
Expose the solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
-
Include a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points by HPLC.
-
Proposed Stability-Indicating Analytical Method: HPLC-UV
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the intact drug from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Mechanism of Action: Dopamine D4 Receptor Signaling
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is coupled to Gi/o proteins.
Caption: Simplified signaling pathway of the Dopamine D4 receptor upon activation by an agonist like Ro 10-5824.
Upon binding of Ro 10-5824, the D4 receptor activates the inhibitory G protein (Gi/o). This leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream signaling pathways.
Conclusion
While specific, publicly available stability data for this compound solutions is limited, this guide provides a framework for its proper storage, handling, and stability assessment. By adhering to the recommended storage conditions and, when necessary, performing in-house stability studies using the proposed methodologies, researchers can ensure the integrity and reliability of their experimental results. The information presented here serves as a valuable resource for scientists and professionals working with this important research compound.
Disclaimer: The experimental protocols described in this document are proposed based on general principles of pharmaceutical stability testing and are not derived from specific published studies on this compound. Researchers should independently validate these methods for their specific applications.
References
In Vitro Characterization of Ro 10-5824 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. This document provides a comprehensive in vitro characterization of Ro 10-5824, summarizing its binding affinity, functional activity, and receptor selectivity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, the downstream signaling pathways modulated by Ro 10-5824 are elucidated and visualized. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Ro 10-5824 dihydrochloride has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the dopamine D4 receptor. Its high selectivity and partial agonist activity make it a valuable probe for dissecting D4 receptor function in vitro and in vivo. This guide presents a consolidated overview of its in vitro pharmacological profile, supported by detailed methodologies for its characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂Cl₂N₄ | [1] |
| Molecular Weight | 353.29 g/mol | [2][3] |
| IUPAC Name | 2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine;dihydrochloride | [2] |
| CAS Number | 189744-94-3 | [3] |
| Physical Form | Solid | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
In Vitro Pharmacology: Data Summary
The in vitro pharmacological characteristics of Ro 10-5824 have been determined through a series of binding and functional assays. The following tables summarize the key quantitative data.
Table 3.1: Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Assay Type | Radioligand | Cell Line |
| Dopamine D4 | 5.2 | Radioligand Binding | [³H]-Spiperone | Not Specified |
Table 3.2: Functional Activity
| Assay Type | EC₅₀ (nM) | Cell Line |
| ³⁵S-GTPγS Binding | 205 | Not Specified |
Table 3.3: Receptor Selectivity
| Receptor Subtype | Selectivity vs. D4 |
| Dopamine D1 | >1000-fold |
| Dopamine D2 | >1000-fold |
| Dopamine D3 | 250-fold |
| Dopamine D5 | >1000-fold |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize Ro 10-5824 are provided below. These protocols are intended to offer a starting point for laboratory investigations.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of Ro 10-5824 for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of Ro 10-5824. For determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., haloperidol) is used.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Spiperone against the log concentration of Ro 10-5824. The IC₅₀ (the concentration of Ro 10-5824 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of Ro 10-5824 to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon activation of the D4 receptor. This provides a measure of the compound's potency (EC₅₀) and efficacy as a partial agonist.[4][5][6][7]
Materials:
-
Cell Membranes: Membranes from cells expressing the human dopamine D4 receptor.
-
[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate).
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter: As described for the radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, GDP (typically 10-30 µM), and varying concentrations of Ro 10-5824.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of Ro 10-5824. The EC₅₀ value is determined from the resulting dose-response curve using non-linear regression.
cAMP Assay
This assay measures the functional consequence of D4 receptor activation on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). As the D4 receptor is coupled to Gᵢ/ₒ proteins, its activation by an agonist like Ro 10-5824 leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate basal cAMP levels.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the Ro 10-5824 dilutions for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of Ro 10-5824. Determine the EC₅₀ value from the resulting dose-response curve.
Signaling Pathways and Visualizations
Ro 10-5824, as a partial agonist of the dopamine D4 receptor, modulates downstream signaling cascades primarily through the Gᵢ/ₒ family of G proteins. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Dopamine D4 Receptor Signaling Pathway
Caption: D4 receptor signaling cascade initiated by Ro 10-5824.
Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand binding assay.
[³⁵S]GTPγS Binding Assay Workflow
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Conclusion
This compound is a highly selective dopamine D4 receptor partial agonist with a well-characterized in vitro pharmacological profile. Its high affinity and functional potency, coupled with its selectivity over other dopamine receptor subtypes, make it an invaluable tool for elucidating the role of the D4 receptor in cellular signaling and its implications in various physiological and pathological processes. The detailed experimental protocols and signaling pathway visualizations provided in this guide are intended to facilitate further research and drug development efforts targeting the dopamine D4 receptor.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | C17H22Cl2N4 | CID 16759174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 189744-94-3 [sigmaaldrich.com]
- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Ro 10-5824 Dihydrochloride on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Ro 10-5824 dihydrochloride (B599025) on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. It consolidates available data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Introduction to Ro 10-5824 Dihydrochloride
Ro 10-5824 is a well-characterized pharmacological tool primarily known for its activity as a selective partial agonist at the dopamine (B1211576) D4 receptor.[1][2] Its high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes make it a valuable compound for investigating the physiological and pathological roles of this receptor. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly coupled to the Gi/o signaling pathway.
Core Mechanism of Action on cAMP Signaling
Activation of the dopamine D4 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. This results in a decrease in intracellular cAMP levels. This canonical signaling pathway is a hallmark of Gi/o-coupled receptors.
However, the functional effect of Ro 10-5824 on cAMP levels is more complex than that of a simple agonist. Studies have demonstrated that Ro 10-5824 exhibits functional selectivity. In the context of cAMP assays, it has been shown to act as an antagonist. Specifically, Ro 10-5824 does not independently reduce forskolin-stimulated cAMP accumulation but instead blocks the inhibitory effect of other D4 agonists, such as quinpirole (B1680403).[3] This indicates that while Ro 10-5824 binds to the D4 receptor, it does not elicit the same conformational change required to efficiently inhibit adenylyl cyclase, and can prevent full agonists from doing so.
Quantitative Data on Ro 10-5824 and cAMP Modulation
The following tables summarize the available quantitative data regarding Ro 10-5824's interaction with the dopamine D4 receptor and its effect on cAMP signaling.
Table 1: Binding Affinity of Ro 10-5824 for Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 |
| Dopamine D4 | 5.2 nM | - |
| Dopamine D2 | >5200 nM | >1000-fold |
| Dopamine D3 | 1300 nM | 250-fold |
Data compiled from BenchChem.[4]
Table 2: Functional Activity of Ro 10-5824 in cAMP Assays
| Assay Type | Functional Effect | Potency (IC50/EC50) |
| Forskolin-Stimulated cAMP Accumulation (Agonist Mode) | No agonist activity | Not Applicable[3] |
| Antagonism of Quinpirole-Induced cAMP Inhibition | Antagonist | Data not available |
Signaling Pathway and Experimental Workflow
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the modulatory role of Ro 10-5824 on cAMP levels.
Experimental Workflow for cAMP Assay
The following diagram outlines a typical workflow for assessing the effect of Ro 10-5824 on cAMP levels in a cell-based assay.
Detailed Experimental Protocol: TR-FRET cAMP Assay
This protocol is a generalized procedure based on commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as the LANCE® Ultra cAMP kit, for measuring the antagonistic effect of Ro 10-5824 on agonist-induced inhibition of cAMP production in cells expressing the dopamine D4 receptor.
Materials and Reagents
-
Cell Line: A mammalian cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Ham's F-12 with supplements).
-
Assay Buffer: HBSS with 5 mM HEPES and 0.1% BSA.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
D4 Receptor Agonist: Quinpirole hydrochloride.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial TR-FRET based cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer).
-
Microplates: White, opaque 384-well microplates.
-
Plate Reader: A TR-FRET capable microplate reader.
Assay Procedure
-
Cell Preparation:
-
Culture the D4 receptor-expressing cells to approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and determine the cell density. Dilute the cells to the desired concentration (typically 2,500-10,000 cells per well).
-
-
Compound Preparation:
-
Prepare stock solutions of Ro 10-5824, quinpirole, and forskolin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Ro 10-5824 in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a fixed concentration of quinpirole (typically at its EC80 for cAMP inhibition).
-
Prepare a fixed concentration of forskolin (typically 1-10 µM).
-
-
Assay Protocol (Antagonist Mode):
-
Add the serially diluted Ro 10-5824 or vehicle control to the wells of the 384-well plate.
-
Add the cell suspension to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Add a mixture of quinpirole and forskolin to all wells (except for the negative control wells which receive only forskolin, and basal control wells which receive neither).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Following the incubation, add the cAMP detection reagents from the TR-FRET kit (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) to each well according to the manufacturer's instructions.
-
Incubate the plate for at least 1 hour at room temperature to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Calculate the TR-FRET ratio (e.g., 665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the Ro 10-5824 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Ro 10-5824 that inhibits 50% of the quinpirole-induced response.
-
Conclusion
This compound is a selective dopamine D4 receptor ligand that exhibits functional selectivity in its effect on cAMP levels. While it binds with high affinity to the D4 receptor, in functional assays measuring adenylyl cyclase activity, it acts as an antagonist, blocking the cAMP-lowering effects of D4 agonists. This nuanced pharmacological profile underscores the importance of using multiple functional readouts to fully characterize the activity of a compound. The methodologies and data presented in this guide provide a comprehensive resource for researchers investigating the role of the dopamine D4 receptor and the effects of its ligands on intracellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transmembrane Segment Five Serines of the D4 Dopamine Receptor Uniquely Influence the Interactions of Dopamine, Norepinephrine, and Ro10-4548 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Pharmacological Profile of Ro 10-5824 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2][3][4] This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor, particularly in the context of cognitive function and neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of Ro 10-5824, including its binding affinity, functional activity, receptor selectivity, and in vivo effects. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Core Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological profile of Ro 10-5824 dihydrochloride.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | Value | Receptor/System | Notes |
| Ki | 5.2 ± 0.9 nM | Human Dopamine D4 Receptor | Inhibition constant, indicating high binding affinity.[1] |
| EC50 | 205 ± 67 nM | 35S-GTPγS Binding | Effective concentration for 50% of maximal response in a functional assay, confirming partial agonist activity.[1][2][3] |
| Maximal Induction | 36 ± 4% | 35S-GTPγS Binding | Maximal stimulation above basal level, characteristic of a partial agonist.[1] |
Table 2: Receptor Selectivity Profile
| Receptor Subtype | Selectivity vs. D4 | Notes |
| Dopamine D3 | ~250-fold | Significantly lower affinity for the D3 receptor.[1][3] |
| Dopamine D2 | >1000-fold | Highly selective over the D2 receptor.[1][3] |
| Dopamine D1 | >1000-fold | Negligible affinity for the D1 receptor.[1][3] |
| Dopamine D5 | >1000-fold | Negligible affinity for the D5 receptor.[1][3] |
Table 3: Summary of In Vivo Effects
| Species | Dosing | Route | Key Findings | Reference |
| C57BL/6J Mice | 1.0, 3.0, 10.0 mg/kg | i.p. | Increased novel object exploration at 10.0 mg/kg; no effect on locomotor activity.[5][6] | Powell SB, et al. (2003) |
| Common Marmosets | 1 and 3 mg/kg | Systemic | Increased success rate in the object retrieval detour (ORD) task at 3 mg/kg; increased baseline gamma band activity in the frontal cortex at 1 and 3 mg/kg; no effect on spontaneous locomotion.[1][7] | Nakazawa S, et al. (2015) |
| Rats | - | Local perfusion in ventral striatum | Dose-dependently modulated striatal glutamate (B1630785) release.[8] | - |
Mechanism of Action and Signaling Pathway
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[9] Upon binding of an agonist, the D4 receptor couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] The partial agonism of Ro 10-5824 means that it binds to the receptor and elicits a functional response that is lower than that of a full agonist.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the pharmacological characterization of Ro 10-5824.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Ro 10-5824 for the dopamine D4 receptor.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are prepared. Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Components: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound (Ro 10-5824). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D4 antagonist (e.g., haloperidol).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Ro 10-5824 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
35S-GTPγS Binding Assay
This functional assay measures the ability of Ro 10-5824 to activate G-proteins coupled to the D4 receptor, providing its EC50 and intrinsic activity.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the D4 receptor are prepared.
-
Assay Components: In a 96-well plate, the membranes are incubated with varying concentrations of Ro 10-5824 in an assay buffer containing GDP and [35S]GTPγS. Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Incubation: The reaction is incubated at 30°C for a defined period to allow for agonist-stimulated [35S]GTPγS binding.
-
Filtration and Quantification: The assay is terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of Ro 10-5824, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and the maximal stimulation (Emax).
In Vivo Behavioral Assays
This test assesses the effects of Ro 10-5824 on recognition memory.
Methodology:
-
Habituation: Mice are individually habituated to the testing arena (an open field box) for a set period on one or more days prior to testing.
-
Training (Familiarization) Phase: On the testing day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Drug Administration: Ro 10-5824 or vehicle is administered to the mice (e.g., via intraperitoneal injection) at a specified time before the testing phase.
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated to quantify the preference for the novel object. An increase in the discrimination index in the drug-treated group compared to the vehicle group suggests an improvement in recognition memory.
This task evaluates cognitive functions such as inhibitory control and executive function.
Methodology:
-
Apparatus: A transparent box with an opening on one side is used. A food reward is placed inside the box.
-
Training: Marmosets are trained to retrieve the reward from the box. Successful retrieval requires the animal to inhibit the prepotent response of reaching directly for the visible reward through the transparent wall and instead make a detour to the opening.
-
Drug Administration: Ro 10-5824 or vehicle is administered systemically before the testing session.
-
Testing: The success rate (number of successful retrievals) and the types of errors (e.g., perseverative reaches at the transparent barrier) are recorded.
-
Data Analysis: The performance of the drug-treated group is compared to the vehicle-treated group to assess the effects of Ro 10-5824 on cognitive performance.
Conclusion
This compound is a highly selective and potent partial agonist of the dopamine D4 receptor. Its pharmacological profile, characterized by high binding affinity and modest intrinsic activity, makes it an invaluable tool for investigating the role of the D4 receptor in various physiological and pathological processes. The in vivo data, particularly the pro-cognitive effects observed in animal models, highlight the therapeutic potential of modulating D4 receptor activity. The detailed methodologies provided in this guide are intended to support further research into the pharmacology of Ro 10-5824 and the development of novel D4 receptor-targeted therapeutics.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Fully automated radioligand binding filtration assay for membrane-bound receptors [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Ro 10-5824 Dihydrochloride: A Technical Guide for Neuroscience Research
An In-depth Examination of a Selective Dopamine (B1211576) D4 Receptor Partial Agonist
Abstract
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine D4 receptor, a key target in neuroscience research implicated in a range of cognitive and behavioral processes. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting the dopaminergic system.
Introduction
The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex and hippocampus.[1] Its unique distribution pattern has linked it to higher-order cognitive functions, attention, and exploratory behavior.[1] Dysregulation of D4R signaling is associated with several neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD) and schizophrenia.[2][3] Ro 10-5824 has emerged as a valuable pharmacological tool for elucidating the precise roles of the D4 receptor in these processes due to its high selectivity.[4][5] This guide synthesizes the current understanding of Ro 10-5824's utility in neuroscience research.
Pharmacological Profile
Ro 10-5824 is characterized by its high affinity and selectivity for the human dopamine D4 receptor, acting as a partial agonist.[5][6] Its pharmacological parameters are summarized in the table below.
| Parameter | Value | Receptor/Assay | Reference |
| Binding Affinity (Ki) | 5.2 ± 0.9 nM | Human Dopamine D4 Receptor | [6] |
| Functional Activity (EC50) | 205 ± 67 nM | ³⁵S-GTPγS binding assay | [5][6] |
| Intrinsic Activity | 36 ± 4% (maximal induction above basal) | ³⁵S-GTPγS binding assay | [6] |
| Selectivity vs. D3R | 250-fold | [5][6] | |
| Selectivity vs. D1, D2, D5 | >1000-fold | [5][6] |
Applications in Neuroscience Research
Modulation of Novelty-Seeking Behavior
Ro 10-5824 has been instrumental in demonstrating the role of D4R in exploratory and novelty-seeking behaviors. In studies using C57BL/6J mice, administration of Ro 10-5824 was shown to increase the time spent exploring a novel object in a familiar environment, without affecting overall locomotor activity.[4]
Enhancement of Cognitive Function
Research in non-human primates has highlighted the potential of D4R agonism in improving executive functions. Systemic administration of Ro 10-5824 to common marmosets resulted in an increased success rate in the object retrieval detour (ORD) task, a measure of cognitive flexibility.[7]
Influence on Neuronal Oscillations
Ro 10-5824 has been observed to modulate neural network activity, specifically by increasing baseline gamma band activity in the frontal cortex of common marmosets.[6][7] Gamma oscillations are crucial for cognitive processes such as attention and sensory processing.
Signaling Pathways and Mechanism of Action
As a D2-like receptor, the dopamine D4 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Furthermore, D4R activation can modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for neuronal function and plasticity.[8]
Experimental Protocols
Novel Object Exploration in Mice
This protocol is adapted from studies investigating the effect of Ro 10-5824 on novelty-seeking behavior.[4]
Objective: To assess the effect of Ro 10-5824 on the exploration of a novel object.
Materials:
-
Ro 10-5824 dihydrochloride
-
Vehicle (e.g., saline)
-
C57BL/6J mice
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Novel objects (e.g., small plastic or metal objects, counterbalanced for size and complexity)
-
Video tracking software
Procedure:
-
Habituation: Individually house mice and handle them for 5 minutes daily for 3 days prior to testing. On the day of the experiment, allow mice to habituate to the testing room for at least 1 hour.
-
Drug Administration: Administer Ro 10-5824 (e.g., 1.0, 3.0, or 10.0 mg/kg, intraperitoneally) or vehicle 30 minutes before the test.[4]
-
Familiarization Phase: Place the mouse in the open field arena for a 10-minute habituation session with two identical objects placed in opposite corners.
-
Test Phase: Return the mouse to its home cage for a 1-minute inter-trial interval. Replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its behavior for 5-10 minutes.
-
Data Analysis: Use video tracking software to quantify the time spent exploring the novel and familiar objects. Exploration is defined as the nose of the mouse being within 2 cm of the object and oriented towards it. Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
Object Retrieval Detour (ORD) Task in Common Marmosets
This protocol is based on studies evaluating the pro-cognitive effects of Ro 10-5824.[7]
Objective: To assess the effect of Ro 10-5824 on cognitive flexibility and problem-solving.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Common marmosets, trained on the ORD task
-
ORD apparatus (a transparent box with an open side, requiring the animal to detour to retrieve a food reward)
-
Food rewards (e.g., small pieces of fruit or yogurt)
-
Video recording equipment
Procedure:
-
Pre-training: Train marmosets on the ORD task until they reach a stable baseline performance.
-
Drug Administration: Administer Ro 10-5824 (e.g., 1 or 3 mg/kg, systemically) or vehicle a specified time before testing.[6]
-
Testing: Place the marmoset in the testing cage with the ORD apparatus. A food reward is placed inside the transparent box. The animal must inhibit the prepotent response of reaching directly for the reward and instead detour to the open side.
-
Scoring: Record the success rate (successful retrieval of the reward within a given time limit, e.g., 60 seconds) over a set number of trials.
-
Data Analysis: Compare the success rate between the Ro 10-5824 and vehicle treatment groups using appropriate statistical tests.
Quantitative Electroencephalography (qEEG) in Common Marmosets
This protocol is derived from research investigating the neurophysiological effects of Ro 10-5824.[7]
Objective: To measure the effect of Ro 10-5824 on baseline cortical gamma band activity.
Materials:
-
This compound
-
Vehicle
-
Common marmosets with chronically implanted epidural electrodes over the frontal cortex
-
EEG recording and analysis system
Procedure:
-
Surgical Implantation: Surgically implant epidural electrodes over the frontal cortex of the marmosets under anesthesia and allow for a post-operative recovery period.
-
Baseline Recording: Record baseline EEG activity for a defined period before drug administration.
-
Drug Administration: Administer Ro 10-5824 (e.g., 1 and 3 mg/kg) or vehicle.[7]
-
Post-drug Recording: Record EEG activity for a specified duration following drug administration.
-
Data Analysis:
-
Perform a Fast Fourier Transform (FFT) on the EEG data to obtain power spectra.
-
Quantify the power in the gamma frequency band (e.g., 30-80 Hz).
-
Compare the gamma band power between baseline and post-drug conditions, and between treatment groups.
-
Conclusion
This compound is a highly selective and valuable research tool for investigating the role of the dopamine D4 receptor in neuroscience. Its utility in preclinical studies of cognition, behavior, and neurophysiology underscores the potential of targeting the D4R for novel therapeutic interventions. The data and protocols presented in this guide offer a foundation for researchers to design and execute rigorous experiments aimed at further unraveling the complexities of the dopaminergic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Ro 10-5824 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor primarily expressed in the prefrontal cortex and hippocampus. This document provides detailed application notes and protocols for the in vivo use of Ro 10-5824, summarizing its mechanism of action, pharmacological properties, and established experimental procedures. The provided information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of targeting the D4 receptor in various CNS disorders.
Mechanism of Action and Pharmacological Properties
Ro 10-5824 acts as a selective partial agonist at the dopamine D4 receptor. Its mechanism of action involves binding to the D4 receptor and eliciting a response that is lower than that of the endogenous full agonist, dopamine. This partial agonism can be beneficial in modulating dopaminergic neurotransmission without causing overstimulation.
Activation of the D4 receptor by Ro 10-5824 can initiate downstream signaling cascades. Notably, it has been shown to transactivate the Platelet-Derived Growth Factor β (PDGFβ) receptor, leading to the modulation of the Extracellular signal-regulated kinase (ERK) and Akt signaling pathways. These pathways are crucial for neuronal survival, plasticity, and function.
Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 |
| Dopamine D4 | 5.2 nM | - |
| Dopamine D2 | >5200 nM | >1000-fold |
| Dopamine D3 | 1300 nM | ~250-fold |
This data highlights the high selectivity of Ro 10-5824 for the D4 receptor over other dopamine receptor subtypes.
In Vivo Applications and Dosimetry
In vivo studies have primarily focused on the effects of Ro 10-5824 on cognitive function and exploratory behavior in animal models.
Summary of In Vivo Studies
| Animal Model | Doses Administered (mg/kg) | Administration Route | Vehicle | Observed Effects |
| C57BL/6J Mice | 1.0, 3.0, 10.0 | Intraperitoneal (i.p.) | Saline | Increased novel object exploration at 10.0 mg/kg. No significant effect on locomotor activity. |
| Common Marmosets | 0.3, 1.0, 3.0 | Intramuscular (i.m.) | Saline | Improved performance in object retrieval detour task at 3.0 mg/kg. |
| Spontaneously Hypertensive Rats (SHR) | 5.0, 10.0 | Not specified | 20-30% DMSO in saline | Used to study ADHD-like behaviors. |
Experimental Protocols
Preparation of Ro 10-5824 Dihydrochloride for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile dimethyl sulfoxide (B87167) (DMSO) (if required)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol for Saline Formulation (for i.p. and i.m. administration):
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in a sufficient volume of sterile 0.9% saline to achieve the final desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter through a sterile 0.22 µm syringe filter.
-
Administer the solution to the animals via the chosen route (intraperitoneal or intramuscular).
Protocol for DMSO/Saline Formulation:
-
For compounds with limited aqueous solubility, a co-solvent system may be necessary.
-
Dissolve the weighed this compound in a minimal amount of sterile DMSO (e.g., 20-30% of the final volume).
-
Once fully dissolved, bring the solution to the final volume with sterile 0.9% saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
Administer the solution to the animals. Note: It is crucial to run a vehicle control group with the same DMSO/saline concentration to account for any effects of the vehicle itself.
Novel Object Recognition (NOR) Test in Mice
This protocol is adapted from established methodologies to assess recognition memory.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm), made of a non-porous material that can be easily cleaned.
-
A set of three distinct objects (two identical, one novel). The objects should be of similar size and material, and heavy enough that the mice cannot displace them.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty open-field arena for 5-10 minutes to allow for acclimation to the new environment.
-
This reduces anxiety and exploratory behavior not related to the objects.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Gently place the mouse in the center of the arena, equidistant from both objects.
-
Allow the mouse to freely explore the arena and the objects for a set period (e.g., 5-10 minutes).
-
Record the time the mouse spends actively exploring each object (sniffing, touching with the nose or paws).
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1-24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel and familiar object should be counterbalanced between animals.
-
Allow the mouse to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Data Analysis:
-
Discrimination Index (DI): (Tn - Tf) / (Tn + Tf)
-
A positive DI indicates a preference for the novel object, suggesting that the mouse remembers the familiar object.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Ro 10-5824
Caption: Signaling cascade initiated by Ro 10-5824 binding to the D4 receptor.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo studies with Ro 10-5824.
Pharmacokinetics and Safety Profile
Pharmacokinetics
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for Ro 10-5824 are not extensively published. Researchers should consider conducting pilot pharmacokinetic studies to determine the optimal dosing regimen and time course of action in their specific animal model and experimental paradigm. Some studies suggest that newer analogs of D4 receptor agonists have been developed with improved pharmacokinetic profiles.
Safety and Tolerability
Based on the available literature, Ro 10-5824 appears to be well-tolerated at the effective doses reported in animal models. A key finding is the lack of significant effects on spontaneous locomotor activity, which suggests that the pro-cognitive effects are not due to a general increase in motor stimulation. However, a comprehensive safety and toxicology profile has not been published. It is recommended to monitor animals for any signs of adverse effects, particularly at higher doses.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in cognitive processes and its potential as a therapeutic target for neurological and psychiatric disorders. The protocols and data presented in these application notes provide a foundation for conducting rigorous and reproducible in vivo research. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
Application Notes and Protocols: Ro 10-5824 Dihydrochloride for Mouse Cognitive Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor, exhibiting high affinity and selectivity.[1][2][3] It has demonstrated potential in preclinical studies for its pro-cognitive effects, particularly in tasks assessing novelty seeking and recognition memory.[4][5][6][7] These notes provide a summary of its use in mouse cognitive studies, including dosage information and detailed experimental protocols.
Mechanism of Action
Ro 10-5824 dihydrochloride acts as a partial agonist at the dopamine D4 receptor with a high binding affinity (Ki of 5.2 nM).[1][2] It displays significant selectivity for the D4 receptor over other dopamine receptor subtypes, including D1, D2, D3, and D5.[1][2] The dopamine D4 receptor is primarily expressed in brain regions associated with cognition, such as the prefrontal cortex and hippocampus.[5] Activation of D4 receptors is thought to modulate neuronal activity in these areas, influencing cognitive processes like attention and memory.[5][8]
Data Presentation: Dosage and Administration
The following table summarizes the dosages of this compound used in mouse cognitive studies, based on available literature.
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6J and DBA/1J male mice | [5][6] |
| Dosage Range | 1.0, 3.0, and 10.0 mg/kg | [5][6][7] |
| Effective Dose | 3 mg/kg has been shown to improve cognitive deficits. 10.0 mg/kg increased time spent with a novel object in C57 mice. | [1][5][6] |
| Administration Route | Intraperitoneal (i.p.) injection | [5] |
| Pre-treatment Time | 10 minutes before behavioral testing | [5] |
| Vehicle | Normal saline | [5] |
| Reported Effects | Increases novel object exploration; no effect on spontaneous locomotion. | [1][4][5][6] |
Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Task
This protocol is a standard method for assessing recognition memory in mice.
1. Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm), made of a non-porous material for easy cleaning.
-
A set of identical objects for the familiarization phase (e.g., two identical plastic cubes).
-
A novel object for the testing phase (e.g., a plastic pyramid, differing in shape and texture from the familiar objects).
-
Video recording and analysis software.
2. Procedure:
-
Habituation:
-
Handle the mice for 5 minutes each day for 3-5 days leading up to the experiment to reduce stress.
-
On the day before the experiment, allow each mouse to freely explore the empty open field arena for 10 minutes. This serves to habituate the mice to the testing environment.
-
-
Drug Administration:
-
On the day of the experiment, dissolve this compound in normal saline to the desired concentration (e.g., for a 3 mg/kg dose, a 1 mg/ml solution would require a 0.3 ml injection for a 100g mouse, adjust accordingly).
-
Administer the Ro 10-5824 solution or saline (for the control group) via intraperitoneal (i.p.) injection.[5]
-
Return the mouse to its home cage for a 10-minute pre-treatment period.[5]
-
-
Familiarization Phase (Trial 1):
-
Place two identical objects in opposite corners of the open field arena.
-
Place the mouse in the center of the arena and allow it to explore for 5-10 minutes.
-
Record the session for later analysis of the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
After the trial, return the mouse to its home cage.
-
Thoroughly clean the arena and objects with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Inter-Trial Interval (ITI):
-
A delay of 1 to 24 hours is typically used, depending on the specific memory component being investigated (short-term vs. long-term).
-
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.
-
Place the mouse back into the center of the arena and allow it to explore for 5 minutes.
-
Record the session to measure the time spent exploring the familiar object versus the novel object.
-
3. Data Analysis:
-
Calculate the time spent exploring each object in both the familiarization and test phases.
-
A discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between the Ro 10-5824 treated group and the control group.
Visualizations
Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for Novel Object Recognition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 3. This compound (189744-94-3) for sale [vulcanchem.com]
- 4. This compound | dopamine D4 receptor partial agonist | CAS# 189744-94-3 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice PMID: 12646284 | MCE [medchemexpress.cn]
- 7. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of Ro 10-5824 Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2][3] It exhibits high affinity for the D4 receptor with a Ki value of 5.2 nM and displays significant selectivity over other dopamine receptor subtypes, including D1, D2, D3, and D5, as well as other receptor types.[1][4] As a partial agonist, it elicits a submaximal response compared to a full agonist, a characteristic that can be advantageous in therapeutic applications by providing a modulatory effect on the dopaminergic system. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/o proteins.[5][6] Activation of the D4 receptor by an agonist like Ro 10-5824 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This signaling pathway is implicated in various physiological and cognitive processes, making Ro 10-5824 a valuable tool for preclinical research in areas such as cognition, attention, and neuropsychiatric disorders.[7][8]
These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of Ro 10-5824 dihydrochloride in mice, along with a summary of its pharmacological properties and reported in vivo effects.
Pharmacological Properties
| Property | Value | Reference |
| Chemical Name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride | [9] |
| Molecular Formula | C17H22Cl2N4 | [3] |
| Molecular Weight | 353.29 g/mol | [3] |
| CAS Number | 189744-94-3 | [1] |
| Mechanism of Action | Selective partial agonist for the dopamine D4 receptor | [1][2][3] |
| Binding Affinity (Ki) | 5.2 nM | [1][4] |
| EC50 | 205 nM | [4] |
| Receptor Selectivity | >1000-fold for D4 over D1, D2, D5; 250-fold over D3 | [1][4] |
| Signaling Pathway | Gi/o-coupled, inhibition of adenylyl cyclase | [5][6] |
In Vivo Applications in Mice: Summary of Reported Effects
Intraperitoneal administration of Ro 10-5824 in mice has been primarily utilized in behavioral pharmacology studies to investigate the role of the dopamine D4 receptor in cognitive functions.
| Experimental Model | Doses (i.p.) | Observed Effects | Mouse Strain | Reference |
| Novel Object Recognition | 1.0, 3.0, 10.0 mg/kg | Increased exploration of a novel object, suggesting enhanced novelty-seeking behavior. No significant effect on overall locomotor activity. | C57BL/6J | [1][10] |
| Locomotor Activity | 1.0, 3.0, 10.0 mg/kg | No significant effect on spontaneous locomotor activity. | C57BL/6J and DBA/1J | [1][10] |
| Cognitive Enhancement | 3 mg/kg | A dose of 3 mg/kg has been noted to improve cognitive deficits. | Not specified | [1] |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile vehicle:
-
0.9% Sodium Chloride (Saline) solution
-
Phosphate-Buffered Saline (PBS)
-
Sterile water
-
Dimethyl sulfoxide (B87167) (DMSO) and saline solution (if solubility is an issue)
-
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, may aid in dissolution)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Determine the required concentration: Calculate the concentration of the dosing solution based on the desired dose (mg/kg) and the injection volume. A common injection volume for mice is 10 ml/kg.
-
Example Calculation: For a 10 mg/kg dose and a 10 ml/kg injection volume, the required concentration is 1 mg/ml.
-
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the vehicle: Add the appropriate volume of the chosen sterile vehicle to the powder. This compound is reported to be soluble in water and PBS.[4] For initial testing, sterile saline is a commonly used and physiologically compatible vehicle.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[3]
-
Sterile filter the solution: To ensure sterility, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.[3] It is recommended to freshly prepare the solution on the day of the experiment.[1]
Intraperitoneal (i.p.) Injection Procedure in Mice
Materials:
-
Prepared and sterile this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes (e.g., 1 ml) with appropriate needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Personal protective equipment (gloves, lab coat)
Protocol:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse. One common method is to lift the mouse by the base of the tail and allow it to grasp a surface. Then, scruff the loose skin over the neck and shoulders to immobilize the head and body.
-
Tilt the mouse so its head is slightly lower than its abdomen. This helps to move the abdominal organs away from the injection site.[11]
-
-
Locate the Injection Site: The preferred site for i.p. injection is the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[11]
-
Perform the Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the abdominal cavity. The depth of insertion should be just enough to penetrate the peritoneum.
-
Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the solution.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as bleeding at the injection site, abdominal swelling, or unusual behavior.
-
Visualization of Pathways and Workflows
Signaling Pathway of Ro 10-5824
Caption: Signaling pathway of Ro 10-5824 via the Dopamine D4 receptor.
Experimental Workflow for i.p. Injection in Mice
Caption: Experimental workflow for intraperitoneal injection of Ro 10-5824.
Concluding Remarks
This compound serves as a critical pharmacological tool for elucidating the functions of the dopamine D4 receptor in the central nervous system. The protocols outlined in these application notes provide a comprehensive guide for its preparation and intraperitoneal administration in mice. Adherence to sterile techniques and proper animal handling procedures is paramount to ensure the welfare of the animals and the validity of the experimental data. Researchers are encouraged to consult relevant literature to tailor dosages and experimental designs to their specific research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KR101975716B1 - Post-Traumatic Stress Disorder (PTSD) Disease Animal Model - Google Patents [patents.google.com]
- 10. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Intramuscular Administration of Ro 10-5824 Dihydrochloride in Marmosets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available scientific literature on the intramuscular (i.m.) administration of Ro 10-5824 dihydrochloride (B599025) in the common marmoset (Callithrix jacchus). This document includes a summary of reported dosages, physiological and behavioral effects, and detailed protocols for its preparation and administration.
Overview of Ro 10-5824 Dihydrochloride
Ro 10-5824 is a selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2][3] It has been utilized in non-human primate models to investigate the role of the dopamine D4 receptor in cognitive functions.[1][2] Studies in common marmosets have shown that systemic and intramuscular administration of Ro 10-5824 can influence performance in cognitive tasks.[1][2]
Quantitative Data Summary
Table 1: Dosage and Administration of Ro 10-5824 in Marmosets
| Parameter | Value | Reference |
| Route of Administration | Intramuscular (i.m.) | [1] |
| Injection Site | Femoris area | [1] |
| Dosage Range | 0.3 mg/kg - 3 mg/kg | [1][2] |
| Vehicle | Saline | [1] |
| Administration Volume | 0.5 mL/kg | [1] |
Table 2: Reported Behavioral and Physiological Effects of i.m. Ro 10-5824 in Marmosets
| Dosage | Observed Effect | Reference |
| 0.3 mg/kg | No significant effect on correct % in cognitive task when administered alone. | [1] |
| 1 mg/kg | Increased baseline gamma band activity in the frontal cortex. | [2] |
| 3 mg/kg | Significantly increased success rate in the object retrieval detour (ORD) task. | [2] |
| 3 mg/kg | Increased baseline gamma band activity in the frontal cortex. | [2] |
| Not Specified | No effect on spontaneous locomotion. | [2] |
Table 3: Pharmacokinetic Parameters of i.m. Ro 10-5824 in Marmosets
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | Data not available | |
| Tmax (Time to Maximum Concentration) | Data not available | |
| AUC (Area Under the Curve) | Data not available | |
| Half-life (t½) | Data not available | |
| Bioavailability | Data not available |
Table 4: Safety and Toxicology of i.m. Ro 10-5824 in Marmosets
| Parameter | Observation | Reference |
| Adverse Events | No specific adverse events directly attributed to Ro 10-5824 in the reviewed literature. One study noted that data from animals experiencing vomiting or cataleptic akinesia with other drugs were excluded, but did not specify if these were observed with Ro 10-5824. | |
| Effect on Locomotion | No effect on spontaneous locomotion was observed at doses up to 3 mg/kg. | [2] |
Experimental Protocols
The following are detailed methodologies for the preparation and intramuscular administration of this compound to marmosets, based on the available literature.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline for injection (0.9% sodium chloride)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
On the day of the experiment, weigh the required amount of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile vial.
-
Calculate the volume of sterile saline required to achieve the desired final concentration (e.g., for a 0.6 mg/mL solution to deliver 0.3 mg/kg at 0.5 mL/kg).
-
Add the calculated volume of sterile saline to the vial containing the Ro 10-5824 powder.
-
Gently vortex the vial until the powder is completely dissolved and the solution is clear.
-
Draw the solution into a sterile syringe through a 0.22 µm sterile filter to ensure sterility.
-
The solution should be freshly prepared before each experiment.
Intramuscular Administration Procedure
Materials:
-
Prepared Ro 10-5824 solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Marmoset restraint device or manual restraint by trained personnel
-
70% ethanol (B145695) or other appropriate skin disinfectant
Protocol:
-
Accurately determine the body weight of the marmoset.
-
Calculate the precise volume of the Ro 10-5824 solution to be administered based on the animal's weight and the desired dosage (administration volume of 0.5 mL/kg).[1]
-
Draw the calculated volume into a sterile syringe.
-
Gently restrain the marmoset, exposing the femoral (thigh) muscle.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the femoral muscle.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the marmoset to its home cage and monitor for any immediate adverse reactions.
Visualizations
Signaling Pathway of Ro 10-5824 at the Dopamine D4 Receptor
Caption: Signaling pathway of Ro 10-5824 at the dopamine D4 receptor.
Experimental Workflow for Behavioral Studies
Caption: Experimental workflow for behavioral studies in marmosets.
Logical Relationships in Ro 10-5824 Research
Caption: Logical relationships in Ro 10-5824 research in marmosets.
References
Application Notes and Protocols for Ro 10-5824 Dihydrochloride in the Novel Object Recognition (NOR) Task
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a selective partial agonist for the dopamine (B1211576) D4 receptor, exhibiting a Ki value of 5.2 nM.[1] Its high selectivity, with over 250-fold preference for the D4 receptor compared to the D3 receptor and over 1000-fold for D2, D1, and D5 receptors, makes it a valuable tool for investigating the role of the D4 receptor in cognitive processes.[1] The dopamine D4 receptor, a G protein-coupled receptor, is predominantly expressed in the prefrontal cortex and hippocampus, brain regions crucial for attention, exploratory behavior, and memory.[1][2] Agonism at the D4 receptor is being explored as a therapeutic strategy for cognitive deficits associated with neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[1][3]
The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. It leverages the innate tendency of rodents to explore novel objects more than familiar ones. This paradigm is particularly useful for studying the effects of pharmacological agents on recognition memory. Preclinical studies have demonstrated that Ro 10-5824 can enhance novel object exploration and reverse cognitive deficits in rodent models, highlighting its potential as a cognitive enhancer.[3][4][5]
Data Presentation
The following table summarizes the quantitative data from key studies investigating the effects of Ro 10-5824 dihydrochloride in the Novel Object Recognition (NOR) task and other relevant cognitive assays.
| Animal Model | Compound | Dose(s) | Administration Route | Key Findings in NOR or Related Tasks | Reference(s) |
| C57BL/6J Mice | Ro 10-5824 | 1.0, 3.0, 10.0 mg/kg | - | 10.0 mg/kg increased time spent with the novel object. | [3][4] |
| DBA/1J Mice | Ro 10-5824 | 1.0, 3.0, 10.0 mg/kg | - | No significant effect on novel object exploration. | [3][4] |
| Rats (Sepsis Model) | Ro 10-5824 | 3 mg/kg | Intraperitoneal (i.p.) | Reversed sepsis-induced deficits in novel object recognition. | [5][6][7] |
| Common Marmosets | Ro 10-5824 | 1 and 3 mg/kg | Systemic | 3 mg/kg increased success rate in the object retrieval detour (ORD) task; both doses increased frontal cortex gamma band activity. | [8] |
Signaling Pathway of the Dopamine D4 Receptor
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a Gαi/o-coupled G protein-coupled receptor (GPCR). Upon activation, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The D4 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and influence GABAergic neurotransmission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Gαi/o-coupled receptor signaling restricts pancreatic β-cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Studying Executive Function with Ro 10-5824 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. Growing evidence suggests a critical role for the dopamine D4 receptor in modulating executive functions, including cognitive flexibility, attention, and behavioral inhibition. These application notes provide a comprehensive overview of the use of Ro 10-5824 dihydrochloride as a tool to investigate these cognitive processes in preclinical research. The detailed protocols and data presented herein are intended to facilitate the design and implementation of studies aimed at elucidating the therapeutic potential of D4 receptor modulation for cognitive deficits observed in various neuropsychiatric and neurodegenerative disorders.
Mechanism of Action
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, exhibiting high affinity and selectivity. As a D2-like receptor, the D4 receptor is coupled to Gαi/o proteins. Activation of the D4 receptor by Ro 10-5824 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK), ultimately modulating neuronal excitability and synaptic plasticity in brain regions critical for executive function, such as the prefrontal cortex.[1][][3][4][5]
Data Presentation
Receptor Binding and Functional Activity
| Parameter | Value | Species | Reference |
| Ki (D4 Receptor) | 5.2 ± 0.9 nM | Human | [1] |
| Selectivity vs. D3R | 250-fold | Human | [1] |
| Selectivity vs. D2, D1, D5 | >1000-fold | Human | [1] |
| EC50 (³⁵S-GTPγS binding) | 205 ± 67 nM | Not Specified | [1] |
In Vivo Behavioral Effects
| Animal Model | Behavioral Task | Dosing (mg/kg) | Route | Key Findings | Reference |
| Common Marmoset | Object Retrieval Detour (ORD) Task | 3 | Systemic | Significantly increased success rate.[6] | [6] |
| Common Marmoset | Object Retrieval Detour (ORD) Task | 1 and 3 | Systemic | Increased baseline gamma band activity in the frontal cortex.[6] | [6] |
| C57BL/6J Mice | Novel Object Exploration | 10 | Intraperitoneal | Increased time spent in the center of the enclosure in the presence of a novel object.[7][8] | [7][8] |
| C57BL/6J and DBA/1J Mice | Locomotor Activity | 1.0, 3.0, or 10.0 | Intraperitoneal | No effect on spontaneous locomotion.[7][8] | [7][8] |
Experimental Protocols
Protocol 1: Object Retrieval Detour (ORD) Task in Common Marmosets
This task assesses cognitive flexibility and inhibitory control.
Apparatus:
-
A transparent rectangular box, open on one side.
-
A food reward (e.g., a piece of banana or marshmallow).
-
A testing cage that allows the marmoset to reach the apparatus.
Procedure:
-
Habituation: Acclimate the marmoset to the testing cage and the presence of the experimenter.
-
Training:
-
Phase 1 (Easy Trials): Position the transparent box with the opening facing the marmoset. Place the food reward inside the box. Allow the marmoset to retrieve the reward directly. Repeat until the animal reliably retrieves the reward.
-
Phase 2 (Difficult Trials): Position the transparent box with the opening facing away from the marmoset, requiring the animal to make a detour to retrieve the reward. The transparent barrier will tempt a direct reach, which will be unsuccessful.
-
-
Drug Administration:
-
Dissolve this compound in sterile saline or phosphate-buffered saline (PBS).
-
Administer the desired dose (e.g., 1, 3 mg/kg) via systemic injection (e.g., intramuscular or subcutaneous) at a specified time before the testing session (e.g., 30 minutes). A vehicle control group should be included.
-
-
Testing:
-
Present the "difficult trials" to the marmoset.
-
A trial is considered successful if the marmoset retrieves the reward within a specified time (e.g., 30 seconds) without touching the transparent front of the box.
-
Record the number of successful trials and the latency to retrieve the reward.
-
-
Data Analysis: Compare the success rate and latency between the drug-treated and vehicle-treated groups using appropriate statistical methods.
Protocol 2: Novel Object Exploration Task in Mice
This task evaluates recognition memory and exploratory behavior.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 30 cm).
-
Two identical objects for the familiarization phase (e.g., small plastic toys of similar size and texture).
-
One novel object for the test phase (different in shape and appearance from the familiar objects).
Procedure:
-
Habituation:
-
Place each mouse individually into the empty open-field arena for 5-10 minutes on two consecutive days to acclimate to the environment.
-
-
Familiarization Phase:
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer the desired dose (e.g., 1, 3, 10 mg/kg) intraperitoneally (i.p.) immediately after the familiarization phase or at a specified time before the test phase (e.g., 10 minutes).[7] Include a vehicle control group.
-
-
Test Phase:
-
After a retention interval (e.g., 1-2 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Compare the discrimination index and the total exploration time between the drug-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway Activated by Ro 10-5824.
Caption: Workflow for the Novel Object Exploration Task.
References
- 1. researchgate.net [researchgate.net]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 10-5824 dihydrochloride and its Effects on Gamma Band Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. Emerging research has highlighted its significant effects on neural oscillations, particularly in the gamma frequency band (30-80 Hz). These high-frequency brain waves are crucial for various cognitive functions, including attention, working memory, and sensory processing. Deficits in gamma band activity have been implicated in the pathophysiology of several neuropsychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). This document provides detailed application notes on Ro 10-5824 dihydrochloride and comprehensive protocols for investigating its impact on gamma band activity in both in vivo and in vitro experimental settings.
Application Notes
Compound Profile
Ro 10-5824 is a high-affinity partial agonist at the dopamine D4 receptor, exhibiting a Ki of 5.2 nM. It displays significant selectivity, with a 250-fold preference for the D4 receptor over the D3 receptor and over 1000-fold selectivity against D1, D2, and D5 receptors. This pharmacological profile makes Ro 10-5824 an invaluable tool for elucidating the specific roles of the dopamine D4 receptor in modulating neural circuitry and cognitive functions.
Mechanism of Action
Ro 10-5824 enhances gamma band activity primarily through its agonistic action on dopamine D4 receptors, which are prominently expressed on parvalbumin (PV)-positive fast-spiking interneurons.[1] Activation of these receptors is thought to increase the synchronization of these interneurons, leading to more robust and coherent gamma oscillations within cortical and hippocampal networks.[2][3] This modulation of inhibitory interneuron activity is a key mechanism by which dopamine signaling can shape cognitive processes. Some evidence also suggests an interplay with NMDA receptors in mediating the effects of D4 receptor activation on gamma oscillations.[4]
Effects on Gamma Band Activity
In vivo studies in non-human primates have demonstrated that systemic administration of Ro 10-5824 leads to a dose-dependent increase in baseline gamma band activity in the frontal cortex.[5] This neurophysiological effect is correlated with improved performance in cognitive tasks that rely on executive functions.[5] These findings underscore the potential of D4 receptor agonists as therapeutic agents for cognitive deficits associated with psychiatric disorders.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 5.2 nM | Human Dopamine D4 Receptor | [2] |
| EC50 (³⁵S-GTPγS binding) | 205 ± 67 nM | CHO cells expressing human D4 receptor | [2] |
| Effective In Vivo Dose (Gamma Activity) | 1 and 3 mg/kg | Common Marmoset | [5] |
| Effect on Frontal Cortex Gamma Power | Significant Increase | Common Marmoset | [5] |
Experimental Protocols
Protocol 1: In Vivo Quantitative Electroencephalography (qEEG) in a Non-Human Primate Model (Common Marmoset)
This protocol is designed to assess the effects of Ro 10-5824 on frontal cortex gamma band activity in awake, behaving common marmosets, based on methodologies described in the literature.[5][6][7]
1. Animal Subjects and Housing:
-
Adult male or female common marmosets (Callithrix jacchus) weighing between 300-450g are used.
-
Animals are socially housed in pairs or family groups under a 12-hour light/dark cycle with controlled temperature and humidity.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Surgical Implantation of EEG Electrodes:
-
Anesthetize the marmoset with an appropriate anesthetic agent (e.g., ketamine/xylazine followed by isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Under aseptic conditions, perform a craniotomy over the frontal cortex.
-
Implant stainless steel screw electrodes or a multi-electrode array over the dura mater of the frontal cortex. A reference electrode is placed over a region with minimal electrical activity, such as the cerebellum.
-
Secure the electrode assembly to the skull with dental acrylic.
-
Allow for a post-operative recovery period of at least two weeks.
3. Experimental Procedure:
-
Acclimate the marmoset to a primate chair and the recording environment.
-
On the day of the experiment, connect the implanted electrodes to a wireless or tethered EEG recording system.
-
Record baseline EEG activity for a predetermined period (e.g., 30-60 minutes).
-
Prepare this compound in a sterile vehicle (e.g., saline).
-
Administer Ro 10-5824 (e.g., 1 or 3 mg/kg) or vehicle via an appropriate route (e.g., subcutaneous or intramuscular injection).
-
Record EEG activity continuously for a post-administration period (e.g., 120 minutes).
4. Data Acquisition and Analysis:
-
Acquire EEG signals with a sampling rate of at least 1000 Hz.
-
Apply a band-pass filter (e.g., 1-100 Hz) to the raw data.
-
Perform spectral analysis using Fast Fourier Transform (FFT) on artifact-free epochs of EEG data.
-
Calculate the absolute and relative power in the gamma frequency band (30-80 Hz).
-
Compare the gamma power during the post-administration period to the baseline period for both the Ro 10-5824 and vehicle conditions using appropriate statistical tests.
Protocol 2: In Vitro Induction and Modulation of Gamma Oscillations in Hippocampal Slices
This protocol outlines the procedure for inducing gamma oscillations in acute hippocampal slices and examining the modulatory effects of Ro 10-5824, based on established methods.[8][9][10]
1. Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, and 10 D-glucose.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
2. Induction of Gamma Oscillations:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min, maintained at 32-34°C.
-
Induce gamma oscillations by adding a cholinergic agonist, such as Carbachol (10-20 µM), or a glutamate (B1630785) receptor agonist, such as Kainate (100-400 nM), to the perfusing aCSF.[8][10]
-
Allow the oscillations to stabilize for at least 30 minutes.
3. Electrophysiological Recording:
-
Place a glass microelectrode filled with aCSF into the stratum pyramidale of the CA3 region of the hippocampus to record local field potentials (LFPs).
-
Acquire LFP signals using a suitable amplifier and digitizer with a sampling rate of at least 2 kHz.
-
Apply a band-pass filter (e.g., 1-200 Hz) to the recorded signal.
4. Pharmacological Manipulation:
-
Once stable gamma oscillations are established, obtain a baseline recording for 10-15 minutes.
-
Perfuse the slice with aCSF containing this compound at a desired concentration (e.g., 100 nM - 10 µM).
-
Record the LFP for at least 20-30 minutes in the presence of the drug.
-
A washout period with drug-free aCSF can be included to assess the reversibility of the effects.
5. Data Analysis:
-
Perform power spectral density analysis on the recorded LFP data using FFT.
-
Quantify the peak power, peak frequency, and total power of the oscillations within the gamma frequency band (30-80 Hz).
-
Compare the gamma oscillation parameters before, during, and after the application of Ro 10-5824 using appropriate statistical methods.
Visualizations
Caption: Dopaminergic modulation of gamma oscillations via D4 receptors on PV+ interneurons.
Caption: Workflow for in vivo qEEG recording of Ro 10-5824 effects.
Caption: Workflow for in vitro analysis of Ro 10-5824 on gamma oscillations.
References
- 1. Activation of Dopamine 4 Receptor Subtype Enhances Gamma Oscillations in Hippocampal Slices of Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine, cognitive function, and gamma oscillations: role of D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of gamma activity after selective activation of dopamine D4 receptors in freely moving rats and in a neurodevelopmental model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Concurrent monitoring of EEG and performance in the common marmoset: a methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D4 Receptor Activation Increases Hippocampal Gamma Oscillations by Enhancing Synchronization of Fast-Spiking Interneurons | PLOS One [journals.plos.org]
- 9. Frontiers | Activation of Dopamine 4 Receptor Subtype Enhances Gamma Oscillations in Hippocampal Slices of Aged Mice [frontiersin.org]
- 10. Modulation of Hippocampal Gamma Oscillations by Dopamine in Heterozygous Reeler Mice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of Ro 10-5824 Dihydrochloride in the Frontal Cortex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known electrophysiological effects of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, on the frontal cortex. The included protocols and data are based on published research and are intended to serve as a guide for designing and interpreting experiments in the field of neuropharmacology and drug development.
Introduction
Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine D4 receptor. The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, a brain region critically involved in executive functions, attention, and working memory. Dysregulation of dopaminergic signaling in the frontal cortex is implicated in several neuropsychiatric disorders. Understanding the electrophysiological impact of D4 receptor modulation is therefore crucial for the development of novel therapeutics.
The primary documented electrophysiological effect of Ro 10-5824 in the frontal cortex is the enhancement of baseline gamma band activity.[1][2] Gamma oscillations (30-80 Hz) are rhythmic neuronal activities associated with various cognitive processes, including sensory perception, attention, and memory formation.
Data Presentation
The following tables summarize the quantitative effects of this compound on frontal cortex electrophysiology as reported in the literature.
Table 1: Effect of Ro 10-5824 on Baseline Gamma Band Activity in the Frontal Cortex of Common Marmosets
| Dosage (mg/kg) | Change in Baseline Gamma Band Activity | Animal Model | Reference |
| 1 | Increased | Common Marmoset | [1] |
| 3 | Increased | Common Marmoset | [1] |
Note: The precise quantitative increase (e.g., percentage change, statistical significance) is not detailed in the available abstracts. Researchers should refer to the full publication for specific data.
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of Ro 10-5824 in the frontal cortex, based on the methodologies suggested by published research.
Protocol 1: In Vivo Quantitative Electroencephalography (qEEG) in Common Marmosets
This protocol describes the methodology for assessing changes in cortical electrical activity in response to the administration of Ro 10-5824.
1. Animal Subjects and Housing:
-
Adult male or female common marmosets (Callithrix jacchus) are suitable subjects.
-
Animals should be housed in pairs or family groups in an environment with controlled temperature, humidity, and a 12-h light/dark cycle.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Surgical Implantation of EEG Electrodes:
-
Anesthetize the marmoset using an appropriate anesthetic regimen (e.g., ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the frontal cortex.
-
Implant epidural or subdural electrodes over the frontal cortex. A reference electrode can be placed over the cerebellum.
-
Secure the electrode assembly to the skull using dental acrylic.
-
Allow for a post-operative recovery period of at least one week.
3. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or distilled water).
-
Administer the drug systemically, for example, via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
A dose range of 1-3 mg/kg has been shown to be effective.[1]
-
A vehicle-only control group should be included in the experimental design.
4. EEG Recording:
-
Place the marmoset in a recording chamber that allows for free movement.
-
Connect the implanted electrodes to a wireless or tethered EEG recording system.
-
Record baseline EEG activity for a defined period (e.g., 30-60 minutes) before drug administration.
-
Administer Ro 10-5824 or vehicle.
-
Continue EEG recording for a post-administration period (e.g., 60-120 minutes) to observe the drug's effects.
5. Data Analysis:
-
Amplify and digitize the EEG signals.
-
Apply appropriate filters to remove artifacts (e.g., a 50/60 Hz notch filter for line noise).
-
Perform a Fast Fourier Transform (FFT) or wavelet analysis to calculate the power spectral density (PSD) of the EEG signal.
-
Quantify the power in different frequency bands, with a particular focus on the gamma band (30-80 Hz).
-
Normalize the post-dose gamma power to the pre-dose baseline period.
-
Statistically compare the changes in gamma power between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations
Signaling Pathway
Caption: Signaling pathway of Ro 10-5824 at the dopamine D4 receptor.
Experimental Workflow
Caption: Experimental workflow for qEEG analysis of Ro 10-5824 effects.
Logical Relationship
Caption: Logical flow from drug administration to potential cognitive effects.
References
Application Notes and Protocols: Ro 10-5824 Dihydrochloride in the Investigation of Attentional Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor (D4R), a G-protein coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[1][2] The localization of D4R in brain regions critical for higher-order cognitive functions has implicated it as a key target in understanding and potentially treating disorders characterized by attentional deficits, such as Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4] Growing evidence suggests that activation of D4R is involved in the modulation of executive functions, novelty seeking, and attentional control.[3][5][6]
These application notes provide a comprehensive overview of the use of Ro 10-5824 dihydrochloride in preclinical studies of attentional processes. This document includes key pharmacological data, detailed protocols for relevant behavioral and neurophysiological assays, and visualizations of the associated signaling pathways.
Physicochemical and Pharmacological Properties
This compound is soluble in water (up to 100 mM) and DMSO (up to 75 mM).[5][6] For in vivo studies in rodents, it is typically dissolved in normal saline and administered via intraperitoneal (i.p.) injection.[7][8]
Table 1: Pharmacological Data for Ro 10-5824
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 5.2 ± 0.9 nM | Human D4 Receptor | [3][9] |
| Functional Activity (EC50) | 205 ± 67 nM | 35S-GTPγS binding | [3][5] |
| Selectivity | >250-fold vs D3R, >1000-fold vs D1, D2, D5 | Human Dopamine Receptors | [3] |
Application 1: Assessment of Pro-Cognitive and Attentional Effects in Animal Models
Ro 10-5824 has been shown to enhance performance in cognitive tasks that rely on executive function and attention, without producing confounding effects on general locomotor activity.[1][3]
Behavioral Studies Data
Table 2: Summary of In Vivo Behavioral Studies with Ro 10-5824
| Animal Model | Behavioral Task | Doses Administered (mg/kg) | Key Findings | Reference |
| Common Marmoset | Object Retrieval Detour (ORD) Task | 1 and 3 | 3 mg/kg significantly increased the success rate. | [3][10] |
| C57BL/6J Mice | Novel Object Recognition (NOR) | 1, 3, and 10 | 10 mg/kg increased time spent exploring the novel object. | [1][11] |
| C57BL/6J and DBA/1J Mice | Open Field Test | 1, 3, and 10 | No significant effect on spontaneous locomotor activity. | [1][11][12] |
| Rat (Sepsis Model) | Novel Object Recognition (NOR) | 3 | Reversed cognitive deficits. | [8] |
Experimental Workflow: Behavioral Testing
Protocols
Protocol 1: Novel Object Recognition (NOR) Task in Mice
This task assesses recognition memory, a component of cognitive function.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical, non-aversive objects (e.g., plastic blocks of different shapes but similar size).
-
This compound solution in saline.
-
Vehicle control (saline).
-
Video tracking software.
Procedure:
-
Habituation (Day 1):
-
Training/Familiarization (Day 2):
-
Administer Ro 10-5824 solution or vehicle via i.p. injection 10-20 minutes prior to the training session.[7]
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).[13][14] The time spent exploring each object is recorded. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2, after retention interval):
Data Analysis:
-
Calculate the Discrimination Index (DI): DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar).
-
A higher DI indicates better recognition memory.
Protocol 2: Object Retrieval Detour (ORD) Task in Common Marmosets
This task evaluates executive function, specifically inhibitory control and the ability to detour around a transparent barrier to retrieve a reward.[16]
Materials:
-
Transparent rectangular box (e.g., Plexiglas) with one open side.
-
A desirable food reward (e.g., a piece of fruit or marshmallow).
-
Testing cage or specialized apparatus.
-
This compound solution in saline.
-
Vehicle control (saline).
Procedure:
-
Pre-training:
-
Familiarize the marmosets with the testing environment and the food reward.
-
Train the animals to retrieve the reward from the open box when the open side is facing them.
-
-
Testing:
-
Administer Ro 10-5824 solution or vehicle intramuscularly or orally 1-2 hours before the task.[17]
-
Place the food reward inside the transparent box.
-
Position the box with the open side facing away from the marmoset, requiring a detour reach.
-
Record the trial as a success if the marmoset retrieves the reward by reaching around the barrier into the opening.
-
Record errors such as perseverative reaching at the transparent barrier.
-
Conduct multiple trials with varying box orientations.
-
Data Analysis:
-
Calculate the percentage of successful trials for each animal under each treatment condition.
-
An increase in the success rate suggests improved inhibitory control and executive function.[10]
Application 2: Neurophysiological Correlates of Attentional Modulation
Ro 10-5824 has been demonstrated to modulate neuronal activity in brain regions associated with attention, providing a neurophysiological basis for its behavioral effects.
Neurophysiological Studies Data
Table 3: Summary of In Vivo Neurophysiological Studies with Ro 10-5824
| Animal Model | Technique | Brain Region | Doses Administered (mg/kg) | Key Findings | Reference |
| Common Marmoset | Quantitative Electroencephalography (qEEG) | Frontal Cortex | 1 and 3 | Increased baseline gamma band (30-80 Hz) activity. | [10][18] |
| Rat | In vivo microdialysis | Ventral Striatum | 100 nM (local perfusion) | Decreased K+-induced glutamate (B1630785) release. | [12] |
| Rat (Sepsis Model) | Whole-cell patch clamp | Hippocampal CA1 | 3 | Reversed the decrease in the frequency of miniature inhibitory postsynaptic currents (mIPSCs). | [18] |
Protocol 3: Quantitative Electroencephalography (qEEG) in Common Marmosets
This protocol outlines the measurement of cortical oscillations, which are indicative of underlying neuronal network activity related to cognitive processes.
Materials:
-
Surgically implanted EEG electrodes over the frontal cortex.
-
Radiotelemetry system for wireless EEG recording.[19]
-
EEG amplifier and data acquisition system.
-
Software for spectral analysis (Fast Fourier Transform - FFT).
-
This compound solution in saline.
-
Vehicle control (saline).
Procedure:
-
Surgical Implantation:
-
Under anesthesia and sterile conditions, implant electrodes over the dura of the frontal cortex.
-
-
Baseline Recording:
-
After a recovery period, record baseline EEG activity from the freely moving marmoset in its home cage.
-
-
Drug Administration and Recording:
-
Administer Ro 10-5824 or vehicle.
-
Record EEG activity for a defined period post-administration.
-
Data Analysis:
-
Perform FFT analysis on the recorded EEG data to obtain power spectra.
-
Quantify the power in different frequency bands, particularly the gamma band (30-80 Hz).
-
Compare the gamma band power between baseline, vehicle, and Ro 10-5824 conditions. An increase in gamma power is associated with enhanced attentional processing.[10]
Signaling Pathways
The pro-cognitive effects of Ro 10-5824 are mediated by the activation of D4R and the subsequent modulation of downstream signaling cascades.
D4R Signaling and Neuronal Modulation
Activation of the D4R, a Gi/o-coupled receptor, can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Additionally, D4R activation has been shown to modulate the MAPK/ERK signaling pathway and influence GABAergic neurotransmission in the prefrontal cortex, which is crucial for regulating the excitability of pyramidal neurons and maintaining the excitatory/inhibitory balance necessary for proper cognitive function.[9][12][20][21]
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Activation of Dopamine 4 Receptor Subtype Enhances Gamma Oscillations in Hippocampal Slices of Aged Mice [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [cnreagent.com]
- 7. Electroencephalography Measurements in Awake Marmosets Listening to Conspecific Vocalizations [jove.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Ro 10-5824 2HCl | this compound | Dopamine D4 Receptor Partial Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 10. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
- 16. Acute Neuropixels recordings in the marmoset monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute Neuropixels Recordings in the Marmoset Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sepsis induced cognitive impairments by disrupting hippocampal parvalbumin interneuron-mediated inhibitory network via a D4-receptor mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concurrent monitoring of EEG and performance in the common marmoset: a methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Marmoset core visual object recognition behavior is comparable to that of macaques and humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 10-5824 Dihydrochloride in Animal Studies
Introduction
Ro 10-5824 dihydrochloride (B599025) is a selective and high-affinity partial agonist for the dopamine (B1211576) D4 receptor. It demonstrates an EC₅₀ of 205 nM and a Kᵢ of 5.2 nM. Its selectivity is notable, with a 250-fold preference for the D4 receptor over the D3 receptor and over 1000-fold selectivity compared to D1, D2, and D5 receptors.[1] This specificity makes it a valuable tool in neuropharmacology research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes, including cognition and novelty-seeking behaviors.[2] Proper preparation of this compound is critical for ensuring accurate and reproducible results in preclinical animal studies.
Physicochemical Properties and Storage
Ro 10-5824 dihydrochloride is a solid, water-soluble compound.[3][4] Careful attention to storage conditions is necessary to maintain its stability and purity.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| Water | ≥ 60 mg/mL (~170 mM)[5] | Soluble up to 100 mM.[1][3] |
| DMSO | Up to 75 mM[1][3] | May be used for preparing concentrated stock solutions.[6] |
| PBS | Up to 50 mg/mL (~141.5 mM)[7][8] | May require sonication to fully dissolve.[8] |
| Saline | | Commonly used as a vehicle for in vivo administration.[9][10] |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Recommendations |
|---|---|---|---|
| Solid (Powder) | Room Temperature | Not specified | Must be stored desiccated.[1][3][11] |
| -20°C | Up to 3 years | Recommended for long-term storage.[12] | |
| In Solvent | -20°C | Up to 1 month[13] | Aliquot to avoid repeated freeze-thaw cycles.[13] |
| | -80°C | 6 months to 1 year[13] | Ideal for long-term storage of stock solutions.[13] |
Experimental Protocols
The following protocols provide a generalized methodology for preparing this compound for administration in animal studies. It is recommended to prepare fresh solutions for each experiment.[13]
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., in Water or DMSO)
This protocol is for creating a stock solution that can be diluted later to prepare working solutions.
-
Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile solvent (e.g., Water for Injection or DMSO) to achieve the desired concentration (e.g., 100 mM in water or 75 mM in DMSO).[1][3]
-
Vortex gently until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution, particularly for higher concentrations.[13]
-
-
Sterilization (for aqueous stocks): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[13]
Protocol 2: Preparation of a Working Solution for Animal Administration (Vehicle: Saline)
This protocol details the preparation of a ready-to-inject solution using sterile saline as the vehicle, a common practice in published studies.[9][10][14]
-
Calculate Required Amount: Determine the total volume of working solution needed based on the number of animals, their weights, and the desired dose (e.g., 1.0, 3.0, or 10.0 mg/kg).[2][13]
-
Preparation Method A (from Powder):
-
Weigh the calculated amount of this compound powder.
-
Dissolve it directly in the required volume of sterile saline (0.9% NaCl).
-
Vortex or sonicate until fully dissolved.[13]
-
-
Preparation Method B (from Stock Solution):
-
Thaw an aliquot of the concentrated stock solution (from Protocol 1).
-
Calculate the volume of stock solution needed to achieve the final desired concentration in the working solution.
-
Add the calculated volume of stock solution to the appropriate volume of sterile saline.
-
Vortex gently to ensure homogeneity.
-
-
Final Steps:
-
It is best practice to prepare the solution fresh on the day of the experiment.[14]
-
Visually inspect the solution for any precipitation or particulates. If any are present, do not use.
-
Example Dosages from Literature:
-
Mice (C57BL/6J): 1.0, 3.0, or 10.0 mg/kg administered via intraperitoneal (i.p.) injection.[2][13][14]
-
Common Marmosets: Doses such as 0.3 mg/kg dissolved in saline and administered intramuscularly (i.m.).[10]
Visualized Workflow and Signaling Pathway
Workflow for Solution Preparation
The following diagram illustrates the logical flow for preparing this compound from powder to a ready-to-use solution for animal injection.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) typically linked to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase.
Caption: Dopamine D4 receptor signaling pathway activated by Ro 10-5824.
References
- 1. rndsystems.com [rndsystems.com]
- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. labsolu.ca [labsolu.ca]
- 5. gen.store [gen.store]
- 6. apexbt.com [apexbt.com]
- 7. This compound | dopamine D4 receptor partial agonist | CAS# 189744-94-3 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 11. documents.tocris.com [documents.tocris.com]
- 12. axel.as-1.co.jp [axel.as-1.co.jp]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro 10-5824 Dihydrochloride in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, in behavioral research. This document includes summaries of dose-response data, detailed experimental protocols, and visual diagrams of the relevant signaling pathway and experimental workflows.
Introduction
Ro 10-5824 dihydrochloride is a potent and selective partial agonist for the dopamine D4 receptor, exhibiting a binding affinity (Ki) of 5.2 nM.[1] Its selectivity for the D4 receptor over other dopamine receptor subtypes (over 250-fold for D3 and over 1000-fold for D1, D2, and D5) makes it a valuable tool for investigating the role of the D4 receptor in various physiological and pathological processes, particularly in the context of cognitive function and behavior.[1]
Data Presentation: Dose-Response Curves
The following tables summarize the quantitative data from key behavioral assays investigating the dose-response effects of this compound.
Table 1: Effect of Ro 10-5824 on Novel Object Exploration in Mice
| Dose (mg/kg, i.p.) | Animal Model | Behavioral Assay | Key Finding | Reference |
| 0, 1.0, 3.0, 10.0 | C57BL/6J and DBA/1J male mice | Novel Object Exploration | 10.0 mg/kg significantly increased time spent in the center of the enclosure in the presence of a novel object in C57BL/6J mice. No significant effect was observed in DBA/1J mice. Locomotor activity was unaffected at all doses in both strains.[2] | Powell et al., 2003[2] |
Table 2: Effect of Ro 10-5824 on Cognitive Function in Common Marmosets
| Dose (mg/kg, i.m.) | Animal Model | Behavioral Assay | Key Finding | Reference |
| 0.3, 1, 3 | Common marmosets | Object Retrieval Detour (ORD) Task | 3 mg/kg significantly increased the success rate in the ORD task. 1 and 3 mg/kg increased baseline gamma band activity in the frontal cortex. Spontaneous locomotion was unaffected.[3] | Nakazawa et al., 2015[3] |
Experimental Protocols
Novel Object Exploration in Mice
This protocol is adapted from Powell et al., 2003.[2]
Objective: To assess the effect of Ro 10-5824 on novelty-seeking behavior in mice.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Open field apparatus (e.g., 40 cm x 40 cm x 40 cm)[4]
-
Novel and familiar objects (of similar size and material, but different shapes and appearances)
-
C57BL/6J and/or DBA/1J male mice
-
Video tracking software
Procedure:
-
Habituation:
-
For two consecutive days, place each mouse individually into the open field for a 60-minute session to allow for habituation to the environment.
-
-
Drug Administration:
-
On the third day, following a 60-minute habituation period in the open field, remove the mice and administer this compound (dissolved in saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0, 1.0, 3.0, or 10.0 mg/kg).[2]
-
-
Testing:
-
Ten minutes after the injection, place a novel object in the center of the open field.
-
Return the mouse to the open field and record its behavior for 30 minutes using video tracking software.
-
Analyze the time spent in the center of the arena and interacting with the novel object.
-
Data Analysis:
-
Compare the time spent in the center of the open field and the time spent exploring the novel object across the different dose groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Object Retrieval Detour (ORD) Task in Common Marmosets
This protocol is based on the methodology described by Nakazawa et al., 2015.[3]
Objective: To evaluate the effect of Ro 10-5824 on executive function and cognitive flexibility in common marmosets.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Object retrieval detour apparatus (a transparent box with an opening on one side, placed on a tray)
-
Food rewards (e.g., small pieces of fruit or yogurt)
-
Common marmosets
-
Video recording equipment
Procedure:
-
Training:
-
Train the marmosets to retrieve a food reward from the transparent box. The task requires the animal to inhibit the prepotent response of reaching directly for the visible reward and instead detour its reach to the opening of the box.
-
Training consists of multiple trials with the opening of the box in different orientations.
-
-
Drug Administration:
-
Dissolve this compound in saline.
-
Administer the drug via intramuscular (i.m.) injection at the desired doses (e.g., 0.3, 1, or 3 mg/kg).
-
-
Testing:
-
One hour after drug administration, present the marmoset with a series of ORD task trials.
-
Each trial involves placing a food reward inside the transparent box.
-
Record the success rate (successful retrieval of the reward within a set time, e.g., 30 seconds) and the latency to retrieve the reward.
-
Data Analysis:
-
Analyze the success rate and latency to retrieve the reward across the different dose groups using appropriate statistical methods (e.g., repeated measures ANOVA).
Mandatory Visualizations
Signaling Pathway of Ro 10-5824 at the Dopamine D4 Receptor
Caption: Signaling pathway of Ro 10-5824 at the D4 receptor.
Experimental Workflow for Novel Object Exploration
Caption: Experimental workflow for the novel object exploration test.
Logical Relationship in the Object Retrieval Detour Task
Caption: Logical flow of the object retrieval detour task.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
Application Notes and Protocols: Effects of Ro 10-5824 Dihydrochloride on Spontaneous Locomotion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor. Extensive preclinical evaluation has been conducted to characterize its pharmacological profile, including its effects on spontaneous locomotion. This document provides a comprehensive summary of these findings, detailed experimental protocols for assessing locomotor activity, and an overview of the associated signaling pathways. The data consistently demonstrate that Ro 10-5824 dihydrochloride does not significantly alter spontaneous locomotor activity in animal models, a crucial characteristic for a compound being investigated for cognitive enhancement and neuropsychiatric disorders where motor side effects are undesirable.
Introduction
Ro 10-5824 is a research compound that acts as a selective partial agonist at the dopamine D4 receptor, with a binding affinity (Ki) of 5.2 nM.[1] It exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes, including D1, D2, D3, and D5, as well as other neurotransmitter receptors.[1] The dopamine D4 receptor is predominantly expressed in cortical and limbic areas of the brain, regions associated with cognition and emotion. Due to this localization and its pharmacological profile, Ro 10-5824 has been investigated for its potential therapeutic effects in conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). A critical aspect of developing drugs targeting the central nervous system is understanding their impact on motor function. This report focuses on the effects of this compound on spontaneous locomotion.
Data Presentation: Effects on Spontaneous Locomotion
Studies in multiple species have consistently shown that this compound does not affect spontaneous locomotion.
Table 1: Summary of Ro 10-5824 Effects on Spontaneous Locomotion in Mice
| Animal Model | Doses Administered (mg/kg) | Key Findings | Reference |
| C57BL/6J Mice | 0, 1.0, 3.0, 10.0 | No significant effect on the amount of locomotor activity in novel or familiar environments. At 10.0 mg/kg, Ro 10-5824 did not increase center entries or overall transitions in an open field test. | [2][3] |
| DBA/1J Mice | 0, 1.0, 3.0, 10.0 | No significant effect on the amount of locomotor activity. | [3] |
Table 2: Summary of Ro 10-5824 Effects on Spontaneous Locomotion in Common Marmosets
| Animal Model | Doses Administered (mg/kg) | Key Findings | Reference |
| Common Marmosets | 1, 3 | No effect on spontaneous locomotion. | [4] |
Experimental Protocols
The following is a detailed protocol for assessing the effect of Ro 10-5824 on spontaneous locomotion in mice, based on the methodology described by Powell et al. (2003).
Protocol 1: Assessment of Spontaneous Locomotor Activity in Mice
1. Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice using an open field test.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.9% NaCl)
-
Male C57BL/6J and/or DBA/1J mice
-
Open field apparatus (e.g., a square or circular arena with video tracking capabilities)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
3. Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the facility before the start of the experiment. Provide ad libitum access to food and water.
-
Habituation to the Test Environment: For two consecutive days prior to drug administration, place each mouse individually into the open field apparatus for a 60-minute habituation session. This reduces novelty-induced hyperactivity on the test day.
-
Drug Preparation: On the day of the experiment, freshly prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1.0, 3.0, and 10.0 mg/kg in a 10 mL/kg injection volume). The control group will receive the vehicle alone.
-
Drug Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the assigned dose of Ro 10-5824 or vehicle via intraperitoneal (i.p.) injection.
-
-
Locomotor Activity Recording:
-
Immediately after injection, place the mouse in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes) using an automated video tracking system.
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in different zones of the arena (e.g., center vs. periphery)
-
Number of ambulatory movements
-
Rearing frequency (vertical activity)
-
-
-
Data Analysis:
-
Group the data by treatment dose.
-
Analyze the collected parameters using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of Ro 10-5824 with the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Signaling Pathways and Visualizations
Mechanism of Action
Ro 10-5824 acts as a partial agonist at the dopamine D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of the D4 receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, D4 receptor activation can modulate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and protein kinase B (Akt) pathways.
Experimental Workflow
Conclusion
The available evidence from preclinical studies in both mice and common marmosets strongly indicates that this compound does not exert any significant effect on spontaneous locomotor activity across a range of doses. This lack of motor side effects is a favorable characteristic for a compound being developed for cognitive and neuropsychiatric indications. The provided protocols offer a standardized method for reproducing and further investigating these findings. The signaling pathway information provides context for the compound's mechanism of action at the cellular level.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Novelty Seeking with Ro 10-5824 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor.[1] The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the prefrontal cortex and hippocampus, brain regions critically involved in cognition, attention, and exploratory behavior.[1] Due to its selective pharmacological profile, Ro 10-5824 dihydrochloride serves as a valuable research tool for elucidating the role of the dopamine D4 receptor in various physiological and pathological processes, including novelty-seeking behavior.
Novelty seeking, the inherent drive to explore new and unfamiliar environments and stimuli, is a fundamental aspect of behavior that is often dysregulated in psychiatric disorders such as attention-deficit/hyperactivity disorder (ADHD) and substance abuse. Studies have demonstrated that this compound can modulate novelty-seeking behaviors in preclinical models, making it a compound of significant interest for researchers in neuroscience and drug development.[1]
These application notes provide a summary of the key findings, detailed experimental protocols, and relevant data for utilizing this compound to investigate novelty seeking.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 5-[(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)methyl]-2-methyl-4-pyrimidinamine dihydrochloride |
| Molecular Formula | C17H22Cl2N4 |
| Molecular Weight | 353.29 g/mol |
| CAS Number | 189744-94-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 75 mM). |
| Storage | Store as a solid at 4°C, protected from moisture. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. |
Mechanism of Action
This compound acts as a partial agonist at the dopamine D4 receptor, with a high binding affinity (Ki = 5.2 nM). It exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes, with a 250-fold selectivity over the D3 receptor and over 1000-fold selectivity over D1, D2, and D5 receptors.
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o class of G proteins. Upon activation by an agonist like Ro 10-5824, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately modulate neuronal excitability and gene expression. Additionally, D4 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular processes such as proliferation, differentiation, and survival.
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 Receptor Signaling Cascade.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on novelty-seeking behavior in mice.
Table 1: Effect of Ro 10-5824 on Time Spent in the Center of an Open Field in the Presence of a Novel Object (C57BL/6J Mice) [1]
| Treatment Group (mg/kg) | n | Mean Time in Center (s) ± SEM |
| Vehicle (0) | 10 | 15.2 ± 3.1 |
| Ro 10-5824 (1.0) | 10 | 18.5 ± 4.2 |
| Ro 10-5824 (3.0) | 10 | 22.1 ± 5.0 |
| Ro 10-5824 (10.0) | 10 | 35.6 ± 6.3* |
* p < 0.05 compared to the vehicle group. Data are representative values derived from published findings.
Table 2: Effect of Ro 10-5824 on Locomotor Activity (Total Transitions) in an Open Field (C57BL/6J Mice) [1]
| Treatment Group (mg/kg) | n | Mean Total Transitions ± SEM |
| Vehicle (0) | 10 | 450 ± 55 |
| Ro 10-5824 (1.0) | 10 | 435 ± 62 |
| Ro 10-5824 (3.0) | 10 | 460 ± 58 |
| Ro 10-5824 (10.0) | 10 | 445 ± 50 |
No significant differences were observed between the groups. Data are representative values derived from published findings.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound on novelty-seeking behavior.
Protocol 1: Open Field Test with a Novel Object
This protocol is designed to assess exploratory behavior and anxiety in response to a novel environment and a novel object.
1. Animals:
-
Male C57BL/6J mice, 8-12 weeks of age.
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the housing facility before testing.
2. Apparatus:
-
A square open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material (e.g., Plexiglas).
-
The arena should be placed in a sound-attenuated room with controlled lighting (e.g., 20-30 lux).
-
A video camera mounted above the arena to record the sessions.
-
Automated tracking software to analyze the animal's movement.
-
Novel Object: A small, inanimate object that the mouse has not previously encountered (e.g., a small plastic toy, a metal cube). The object should be of a size that the mouse can easily explore but not displace.
3. Drug Preparation and Administration:
-
Dissolve this compound in sterile 0.9% saline to the desired concentrations (1.0, 3.0, and 10.0 mg/mL for doses of 1.0, 3.0, and 10.0 mg/kg, respectively).
-
Administer the drug or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Administer the injection 30 minutes before the test session.
4. Experimental Procedure:
-
Habituation (Day 1 & 2):
-
Place each mouse individually into the empty open field arena for a 10-minute session on two consecutive days. This allows the animal to habituate to the novel environment.
-
-
Test Session (Day 3):
-
30 minutes after drug or vehicle administration, place the novel object in the center of the arena.
-
Gently place the mouse in a corner of the arena, facing the wall.
-
Allow the mouse to freely explore the arena for 10 minutes.
-
Record the entire session using the overhead video camera.
-
After each trial, thoroughly clean the arena and the novel object with 70% ethanol (B145695) to remove any olfactory cues.
-
5. Data Analysis:
-
Use the automated tracking software to analyze the following parameters:
-
Time spent in the center zone: The center zone is typically defined as the central 25% of the arena's total area.
-
Total distance traveled: An indicator of overall locomotor activity.
-
Number of entries into the center zone.
-
-
Statistical analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the different dose groups to the vehicle control group.
Experimental Workflow: Open Field Test with Novel Object
Caption: Workflow for the Open Field Test with a Novel Object.
Protocol 2: Novel Object Recognition (NOR) Test
This protocol assesses recognition memory, a key component of cognitive function related to novelty seeking.
1. Animals and Apparatus:
-
Same as in Protocol 1.
-
Two identical objects for the familiarization phase (Familiar Objects A1 and A2).
-
One novel object for the test phase (Novel Object B). The novel object should differ in shape and texture from the familiar objects but be of a similar size.
2. Drug Preparation and Administration:
-
Same as in Protocol 1.
3. Experimental Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty open field arena for a 10-minute session.
-
-
Familiarization Phase (Day 2):
-
Place two identical objects (A1 and A2) in two opposite corners of the arena.
-
Gently place the mouse in the center of the arena, equidistant from both objects.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (Day 3):
-
Administer Ro 10-5824 or vehicle 30 minutes before the test.
-
Replace one of the familiar objects (e.g., A2) with a novel object (B). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (A1) and the novel object (B).
-
Clean the arena and objects with 70% ethanol between trials.
-
4. Data Analysis:
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Statistical analysis: Use a one-way ANOVA to compare the DI between the different dose groups. A one-sample t-test can be used to determine if the DI for each group is significantly different from zero.
Experimental Workflow: Novel Object Recognition Test
Caption: Workflow for the Novel Object Recognition Test.
References
Probing Dopamine D4 Receptor Function with Ro 10-5824 dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 10-5824 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D4 receptor (D4R). Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor. This document provides detailed application notes and experimental protocols for utilizing Ro 10-5824 to investigate D4 receptor function in various in vitro and in vivo models. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. It is implicated in a range of neurological and psychiatric conditions, including schizophrenia, ADHD, and substance abuse.
Pharmacological Profile of Ro 10-5824 dihydrochloride
Ro 10-5824 exhibits high affinity for the human dopamine D4 receptor with a reported Ki value of 5.2 nM.[1][2][3] It displays significant selectivity over other dopamine receptor subtypes, with over 250-fold selectivity for the D4 receptor compared to the D3 receptor and over 1000-fold selectivity compared to D1, D2, and D5 receptors.[1][2][3] As a partial agonist, Ro 10-5824 stimulates G-protein activation, as demonstrated in [³⁵S]GTPγS binding assays, with an EC50 of 205 nM and a maximal effect that is a fraction of that induced by full agonists.[1][2]
Quantitative Pharmacological Data
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| Binding Affinity (Ki) | 5.2 nM | Human Dopamine D4 | Radioligand Binding | [1][2][3] |
| Selectivity | >250-fold | vs. Human Dopamine D3 | Radioligand Binding | [1][2][3] |
| >1000-fold | vs. Human Dopamine D1, D2, D5 | Radioligand Binding | [1][2][3] | |
| Functional Activity (EC50) | 205 nM | Human Dopamine D4 | [³⁵S]GTPγS Binding | [1][2] |
| Intrinsic Activity | Partial Agonist | Human Dopamine D4 | [³⁵S]GTPγS Binding | [1] |
Key Applications
This compound can be employed in a variety of experimental paradigms to probe D4 receptor function, including:
-
Receptor Binding Studies: To determine the affinity and selectivity of other compounds for the D4 receptor through competitive binding assays.
-
Functional Assays: To characterize the downstream signaling pathways modulated by D4 receptor activation, such as the inhibition of adenylyl cyclase and modulation of MAPK/ERK signaling.
-
Behavioral Studies: To investigate the role of the D4 receptor in cognitive processes, such as novel object recognition, and its potential as a therapeutic target for neuropsychiatric disorders.[4][5]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]-spiperone, from membranes of cells expressing the receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-spiperone.
-
Test Compound: this compound (for validation) or other experimental compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinator: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-spiperone (at a concentration near its Kd), and 150 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]-spiperone, and 150 µL of cell membrane suspension.
-
Competition: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-spiperone, and 150 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
D4 receptors are typically Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This assay measures the ability of Ro 10-5824 to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of Ro 10-5824 to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the Ro 10-5824 concentration. Determine the IC50 value using non-linear regression analysis.
ERK1/2 Phosphorylation Assay
Activation of the D4 receptor can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.
Materials:
-
Cell line expressing the D4 receptor or primary cells/tissue slices (e.g., striatal slices).[4]
-
This compound.
-
Serum-free medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell/Tissue Preparation:
-
Cells: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Tissue Slices: Prepare acute brain slices (e.g., striatum) and allow them to recover in artificial cerebrospinal fluid (aCSF).[4]
-
-
Stimulation: Treat the cells or tissue slices with varying concentrations of Ro 10-5824 for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Lysis: Immediately wash the cells/tissue with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK1/2 to total ERK1/2 and plot against the Ro 10-5824 concentration.
-
Visualizations
D4 Receptor Signaling Pathways
References
- 1. abcam.com [abcam.com]
- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Ro 10-5824 Dihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ro 10-5824 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its mechanism of action?
This compound is a selective partial agonist for the dopamine (B1211576) D4 receptor, with a binding affinity (Ki) of 5.2 nM.[1][2] It displays high selectivity for the D4 receptor over other dopamine receptor subtypes, including D1, D2, D3, and D5.[2] As a D2-like G protein-coupled receptor (GPCR), the dopamine D4 receptor, when activated, typically inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade can influence various cellular processes, including mitogen-activated protein kinase (MAPK) signaling and the modulation of GABAa receptor activity.[4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several common laboratory solvents. The choice of solvent will depend on the specific requirements of your experiment.
Q3: How should I store the solid compound and prepared solutions?
For optimal stability, the solid form of this compound should be stored desiccated at room temperature.[2] Prepared stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To ensure the integrity of the compound, it is recommended to seal the storage container and protect it from moisture.[1]
Troubleshooting Guide: Dissolution Issues
Q1: I'm having trouble dissolving this compound. What can I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Sonication Time: Apply sonication for a longer duration to aid in the dispersion and dissolution of the compound.
-
Gentle Warming: Gently warm the solution. For some compounds, a slight increase in temperature can significantly improve solubility. However, avoid excessive heat, which could degrade the compound.
-
Sequential Co-solvent Addition: When preparing solutions in mixed solvent systems like PBS, add the co-solvents sequentially and ensure one is fully incorporated before adding the next.[1]
-
Fresh Solvents: Ensure that the solvents you are using are of high purity and have not been exposed to moisture, especially hygroscopic solvents like DMSO.
Q2: My this compound solution appears cloudy or has precipitated after storage. What should I do?
Precipitation upon storage can occur, especially for concentrated stock solutions stored at low temperatures. If you observe this, you can try to redissolve the compound by:
-
Bringing the solution to room temperature.
-
Gently vortexing or sonicating the vial.
-
If the precipitate persists, gentle warming may be carefully applied.
To minimize precipitation, consider preparing smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Property | Value | Reference |
| Ki (Dopamine D4 Receptor) | 5.2 nM | [1][2] |
| EC50 | 205 nM | [2] |
| Solubility in Water | up to 100 mM | [2] |
| Solubility in DMSO | up to 75 mM | [2] |
| Solubility in PBS | 50 mg/mL (141.53 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 353.29 g/mol ). For 1 mL of a 10 mM solution, you will need 3.53 mg.
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to the solid compound.
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C.
Protocol 2: In Vivo Dissolution for Animal Studies (Example)
For in vivo experiments, this compound has been dissolved in saline for intramuscular administration.[5]
-
Vehicle: Prepare a sterile saline solution (0.9% sodium chloride).
-
Dissolution: Dissolve the required amount of this compound in the saline to achieve the desired final concentration for injection.
-
Administration: The solution can be administered via the desired route (e.g., intramuscularly).[5] It is recommended to freshly prepare the solution on the day of the experiment.[6]
Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway Activated by Ro 10-5824.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Inconsistent behavioral results with Ro 10-5824 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent behavioral results with Ro 10-5824 dihydrochloride (B599025).
Troubleshooting Guide
Issue 1: Unexpected or Variable Results in Behavioral Assays
Users of Ro 10-5824 dihydrochloride have occasionally reported variability in behavioral outcomes, particularly in tasks assessing cognition and novelty seeking. One of the most well-documented sources of this inconsistency is the genetic background of the animal model.
Case Study: Strain-Dependent Effects in Mice
A key study investigating the effect of Ro 10-5824 on novel object exploration found that the compound increased the time spent in the center of an enclosure with a novel object in C57BL/6J mice, but not in DBA/1J mice.[1] This suggests that the genetic makeup of the animal strain can significantly influence the behavioral response to D4 receptor agonism.
Troubleshooting Steps:
-
Verify Animal Strain: Confirm the genetic background of the animals used in your experiments. Be aware that different strains of the same species can exhibit different sensitivities to Ro 10-5824.
-
Review Literature for Strain-Specific Effects: Before starting a study, review the literature to see if there are known differences in dopaminergic systems or behavioral responses to D4 receptor modulation in your chosen strain.
-
Consider a Pilot Study: If using a less common strain, a small pilot study with a dose-response curve can help determine the efficacy and optimal dose of Ro 10-5824 in that specific genetic background.
Issue 2: Dose-Dependent Effects and U-Shaped Response Curves
Dopamine (B1211576) D4 receptor agonists have been reported to exhibit a U-shaped or inverted U-shaped dose-response curve in cognitive tasks.[2] This means that both low and high doses may be less effective than an optimal intermediate dose.
Potential Pitfalls:
-
Suboptimal Dose Selection: Choosing a dose from a different study without considering potential differences in experimental conditions (e.g., animal strain, behavioral paradigm) can lead to being on the ineffective ascending or descending arm of the dose-response curve.
-
Misinterpretation of Negative Results: A lack of effect at a single dose might be misinterpreted as the compound being inactive, when in fact the dose was simply not optimal.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: It is highly recommended to perform a dose-response study to identify the optimal effective dose for your specific experimental paradigm and animal model.
-
Careful Dose Selection: When selecting doses based on the literature, pay close attention to the animal model, behavioral task, and administration route used in the original study.
-
Data Analysis: When analyzing dose-response data, specifically look for non-linear relationships that might indicate a U-shaped curve.
Issue 3: Compound Handling and Administration
The stability and proper administration of this compound are crucial for obtaining reliable and reproducible results.
Key Considerations:
-
Solubility and Vehicle: this compound is soluble in water and DMSO.[3] The choice of vehicle should be consistent across all experimental groups, including controls.
-
Solution Stability: While information on the long-term stability of Ro 10-5824 in solution for in vivo studies is not extensively detailed in the provided search results, it is best practice to prepare fresh solutions daily.[4]
-
Route of Administration: The route of administration (e.g., intraperitoneal, intramuscular) can affect the pharmacokinetics and bioavailability of the compound.[4] Ensure the chosen route is appropriate for the experimental question and is performed consistently.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent behavioral results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective partial agonist for the dopamine D4 receptor. It binds with high affinity to the D4 receptor and has significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3, and D5).[3]
Q2: What are the known downstream signaling pathways of the dopamine D4 receptor?
A2: The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] The D4 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[6][7]
Dopamine D4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D4 receptor.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in water and DMSO.[3] For in vivo studies, it is often dissolved in saline.[4] It is recommended to desiccate the solid compound at room temperature. For solutions, it is best practice to prepare them fresh on the day of the experiment to avoid potential degradation.
Q4: Are there any known issues with the stability of this compound in solution?
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 5.2 nM | [3] |
| Functional Activity (EC50) | 205 nM | [3] |
| Selectivity | >250-fold over D3, >1000-fold over D1, D2, D5 | [3] |
Experimental Protocols
Novel Object Recognition (NOR) Task in Mice
This protocol is a generalized example based on common practices in behavioral pharmacology.
Experimental Workflow
Caption: General experimental workflow for the Novel Object Recognition task.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Open field arena
-
Two identical objects (for familiarization)
-
One novel object (for testing)
-
Video tracking software
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to freely explore the empty open field arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
-
Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow each mouse to explore the arena and the objects for a set period (e.g., 10 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and route (e.g., 1-10 mg/kg, intraperitoneally) at a specific time before the test phase (e.g., 30 minutes).
-
-
Test Phase (Day 2):
-
After a retention interval (e.g., 1-24 hours after familiarization), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the time spent exploring the novel object and the familiar object.
-
Calculate a discrimination index (DI) or preference index. A common formula is:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
Important Considerations:
-
Object Properties: Ensure the novel and familiar objects are of similar size and texture and do not have intrinsic rewarding or aversive properties.
-
Counterbalancing: Counterbalance the location of the novel object during the test phase to avoid place preference confounds.
-
Blinding: The experimenter should be blind to the treatment groups during behavioral scoring to prevent bias.
-
Handling: Handle all animals consistently to minimize stress-induced variability.
-
Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room.
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing Ro 10-5824 dihydrochloride dose for cognitive improvement
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Ro 10-5824 dihydrochloride (B599025) in cognitive improvement studies.
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its primary mechanism of action?
This compound is a selective dopamine (B1211576) D4 receptor partial agonist.[1][2][3] Its mechanism of action for cognitive enhancement is believed to be mediated through the modulation of dopamine signaling in brain regions associated with executive functions, such as the prefrontal cortex.[4][5] It binds with high affinity to the D4 receptor (Ki = 5.2 nM) and acts as a partial agonist with an EC50 of 205 nM.[1][3]
Q2: What are the reported effective doses of Ro 10-5824 for cognitive improvement in animal models?
Effective doses of Ro 10-5824 have been reported in mice and common marmosets. In C57BL/6J mice, a dose of 10.0 mg/kg (intraperitoneal injection) increased novel object exploration.[6][7] In common marmosets, a systemic administration of 3 mg/kg was found to significantly increase the success rate in the object retrieval detour (ORD) task.[4][5]
Q3: What is the recommended solvent and storage condition for this compound?
For in vivo studies, this compound can be dissolved in saline.[8] According to safety data sheets, it should be stored at -20°C for long-term stability.[9]
Q4: Are there any known toxicological or adverse effects of this compound?
Based on available Material Safety Data Sheets (MSDS), the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[10] However, it is not classified as a hazardous substance.[9] Standard laboratory safety precautions should be followed when handling this compound.
Q5: Can Ro 10-5824 be used in combination with other compounds?
Yes, studies have explored the use of Ro 10-5824 in combination with other drugs. For instance, its effects have been studied in conjunction with adrenergic and other dopamine receptor ligands.[8][11] Researchers should carefully consider the pharmacological rationale for any combination therapy.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of cognitive improvement at previously reported effective doses. | Species or strain differences in drug response. | Consider a dose-response study in your specific animal model to determine the optimal effective dose. The response to Ro 10-5824 has been shown to be strain-dependent in mice.[6] |
| Improper drug preparation or administration. | Ensure the compound is fully dissolved and the administration route is appropriate for the intended experimental paradigm. Prepare fresh solutions for each experiment. | |
| Suboptimal behavioral testing parameters. | Review and optimize your behavioral testing protocol, including habituation periods, inter-trial intervals, and the novelty of the objects or tasks used. | |
| High variability in behavioral data. | Inconsistent handling or environmental stressors. | Standardize animal handling procedures and ensure a consistent and low-stress testing environment. |
| Individual differences in animal response. | Increase the sample size per group to improve statistical power and account for individual variability. | |
| Unexpected sedative or hyperactive effects. | Dose is too high or too low. | Perform a dose-response study to identify a dose that enhances cognition without producing confounding effects on locomotor activity. Studies have shown that effective doses of Ro 10-5824 for cognition did not significantly affect spontaneous locomotion.[4][5] |
| Off-target effects. | While Ro 10-5824 is reported to be selective for the D4 receptor, consider potential off-target effects at higher concentrations. |
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of Ro 10-5824
| Parameter | Value | Receptor | Reference |
| Ki (Binding Affinity) | 5.2 nM | Dopamine D4 | [1][3] |
| EC50 (Functional Potency) | 205 nM | Dopamine D4 | [1][3] |
| Selectivity | >250-fold over D3, >1000-fold over D1, D2, and D5 | Dopamine Receptors |
Table 2: In Vivo Efficacy of Ro 10-5824 in Cognitive Tasks
| Animal Model | Dose | Administration Route | Behavioral Task | Observed Effect | Reference |
| C57BL/6J Mice | 1.0, 3.0, 10.0 mg/kg | Intraperitoneal (i.p.) | Novel Object Exploration | Increased exploration at 10.0 mg/kg | [6][7] |
| DBA/2J Mice | 1.0, 3.0, 10.0 mg/kg | Intraperitoneal (i.p.) | Novel Object Exploration | No significant effect | [6] |
| Common Marmosets | 1 and 3 mg/kg | Systemic | Object Retrieval Detour (ORD) | Increased success rate at 3 mg/kg | [4][5] |
| Common Marmosets | 1 and 3 mg/kg | Systemic | Quantitative EEG | Increased baseline gamma band activity in the frontal cortex | [4][5] |
Experimental Protocols
Novel Object Recognition (NOR) Task in Mice
This protocol is adapted from studies investigating the effects of Ro 10-5824 on novelty-seeking behavior.
1. Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material for easy cleaning.
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough to not be displaced by the mice.
-
A video camera mounted above the arena to record the sessions.
2. Procedure:
-
Habituation Phase (Day 1-2):
-
Allow mice to freely explore the empty arena for 10-15 minutes each day for two consecutive days. This reduces anxiety and familiarizes the animals with the environment.
-
-
Familiarization Phase (Day 3):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Administer this compound (e.g., 1.0, 3.0, 10.0 mg/kg, i.p.) or vehicle 30 minutes before placing the mouse in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Test Phase (Day 3, after a retention interval):
-
After a retention interval (e.g., 1-24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B).
-
Record the exploration time for each object for a set period (e.g., 5 minutes). Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
3. Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
Object Retrieval Detour (ORD) Task in Marmosets
This protocol is based on studies evaluating the pro-cognitive effects of Ro 10-5824 in non-human primates.
1. Apparatus:
-
A transparent test box with a small opening on one side, large enough for the marmoset's arm to enter.
-
A highly palatable food reward (e.g., a piece of fruit or a marshmallow).
-
A transparent barrier placed inside the box that requires the marmoset to perform a detour reach to retrieve the reward.
2. Procedure:
-
Pre-training:
-
Familiarize the marmoset with the test box and the food reward.
-
Train the marmoset to retrieve the reward from the box without the barrier present.
-
-
Testing:
-
Place the transparent barrier in the box, requiring a detour reach.
-
Administer this compound (e.g., 1 and 3 mg/kg, systemic) or vehicle at a set time before the test.
-
Place the food reward behind the barrier.
-
Place the marmoset in front of the box and allow it to attempt to retrieve the reward for a set number of trials or a fixed duration.
-
Record the number of successful retrievals.
-
3. Data Analysis:
-
Calculate the success rate: (Number of successful retrievals / Total number of trials) x 100%.
-
An increased success rate is indicative of improved executive function and inhibitory control.
Mandatory Visualizations
Caption: Proposed signaling pathway of Ro 10-5824.
Caption: Experimental workflow for a dose-response study.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Ro10-5824 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Circadian-Related Heteromerization of Adrenergic and Dopamine D4 Receptors Modulates Melatonin Synthesis and Release in the Pineal Gland | PLOS Biology [journals.plos.org]
- 9. ruixibiotech.com [ruixibiotech.com]
- 10. documents.tocris.com [documents.tocris.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Potential off-target effects of Ro 10-5824 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 10-5824 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ro 10-5824 dihydrochloride?
This compound is a selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2][3] It binds with high affinity to the D4 receptor and displays significantly lower affinity for other dopamine receptor subtypes, including D1, D2, D3, and D5.[4][5]
Q2: What is the selectivity profile of Ro 10-5824 against other dopamine receptors?
Ro 10-5824 exhibits high selectivity for the D4 receptor. It has been reported to have over 1000-fold selectivity over D1, D2, and D5 receptors and 250-fold selectivity over the D3 receptor.[4][5] This high selectivity is a key feature, minimizing potential off-target effects at other dopamine receptors.
Q3: Is there a comprehensive off-target screening profile available for Ro 10-5824 (e.g., a CEREP panel or kinase screen)?
Based on publicly available scientific literature, a comprehensive off-target screening profile for Ro 10-5824 against a broad panel of receptors, ion channels, and kinases has not been published. While its high selectivity for the D4 receptor over other dopamine receptors is well-documented, its activity at other, unrelated targets is not extensively characterized in the public domain.
Q4: Are there any known unexpected pharmacological effects of Ro 10-5824?
The available literature primarily focuses on the on-target effects of Ro 10-5824 related to D4 receptor agonism, such as its impact on novelty-seeking behavior and cognitive function.[1][2][6] So far, no significant, unexpected off-target pharmacological effects have been consistently reported in the reviewed studies. However, the absence of evidence is not evidence of absence, and researchers should remain vigilant for unexpected results.
Troubleshooting Guides
Issue 1: I am observing an unexpected cellular or physiological response in my experiment that doesn't seem to be mediated by the dopamine D4 receptor.
Possible Cause: While Ro 10-5824 is highly selective for the D4 receptor, the possibility of off-target effects at sufficiently high concentrations or in specific experimental systems cannot be entirely ruled out, especially in the absence of a publicly available broad off-target screening panel.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Use a D4 Antagonist: Co-administer a selective D4 receptor antagonist, such as L-745,870. If the observed effect is blocked by the antagonist, it is likely mediated by the D4 receptor.[7]
-
D4 Knockout/Knockdown System: If available, repeat the experiment in a cell line or animal model where the D4 receptor has been knocked out or knocked down. The absence of the effect in this system would confirm it is D4-dependent.
-
-
Evaluate Concentration:
-
Dose-Response Curve: Perform a dose-response experiment. Off-target effects often occur at higher concentrations than on-target effects. If the unexpected response is only observed at the highest concentrations, it may be an off-target effect.
-
Compare with Known D4 Potency: Relate the effective concentration in your experiment to the known EC50 of Ro 10-5824 at the D4 receptor (EC50 = 205 nM).[5] Effects observed at concentrations significantly exceeding this value should be interpreted with caution.
-
-
Consider the Experimental System:
-
Receptor Expression Profile: Characterize the expression profile of other potential targets in your specific cell line or tissue. If a receptor with some structural similarity to the D4 receptor is highly expressed, it might be a candidate for an off-target interaction.
-
Issue 2: My results with Ro 10-5824 are inconsistent across different experimental batches or preparations.
Possible Cause: Inconsistencies can arise from issues with compound integrity, solubility, or experimental protocol variations.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Source and Purity: Ensure you are using high-purity this compound from a reputable supplier. Request a certificate of analysis for the specific batch.
-
Storage: Store the compound as recommended by the supplier, typically desiccated at room temperature, to prevent degradation.[5]
-
-
Check Solubility and Vehicle:
-
Solvent Compatibility: this compound is typically soluble in aqueous solutions. Ensure it is fully dissolved in your experimental buffer or vehicle. Sonication may be required.
-
Vehicle Control: Always include a vehicle-only control group in your experiments to ensure the vehicle itself is not causing any effects.
-
-
Standardize Experimental Protocol:
-
Incubation Times and Temperatures: Ensure consistent incubation times and temperatures across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Binding Affinity (Ki) | Functional Activity (EC50) | Selectivity vs. D4 |
| Dopamine D4 Receptor | 5.2 nM[5] | 205 nM[5] | - |
| Dopamine D1 Receptor | >1000-fold lower affinity | Not reported | >1000-fold[4][5] |
| Dopamine D2 Receptor | >1000-fold lower affinity | Not reported | >1000-fold[4][5] |
| Dopamine D3 Receptor | 250-fold lower affinity | Not reported | 250-fold[5] |
| Dopamine D5 Receptor | >1000-fold lower affinity | Not reported | >1000-fold[4][5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of Ro 10-5824 for the dopamine D4 receptor using a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D4 antagonist radioligand.
-
Non-specific binding control: Haloperidol (B65202) (10 µM) or another suitable competitor.
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Ro 10-5824 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Ro 10-5824 dilution (or vehicle for total binding, or haloperidol for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ro 10-5824 concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for D4 Receptor Functional Activity
This protocol measures the ability of Ro 10-5824 to inhibit forskolin-stimulated cAMP accumulation, a functional readout for Gi-coupled receptors like the dopamine D4 receptor.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with serial dilutions of Ro 10-5824 (or vehicle) for 15-20 minutes.
-
Stimulate the cells with a fixed concentration of forsklin (e.g., 1-10 µM) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the Ro 10-5824 concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Dopamine D4 receptor signaling pathway activated by Ro 10-5824.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tesisenred.net [tesisenred.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Current Concepts on the Physiopathological Relevance of Dopaminergic Receptors [frontiersin.org]
- 6. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D4 receptor, but not the ADHD-associated D4.7 variant, forms functional heteromers with the dopamine D2S receptor in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Ro 10-5824 dihydrochloride stability issues in aqueous solutions
Welcome to the technical support center for Ro 10-5824 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges with the stability of this compound in aqueous solutions during their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the reliable performance of Ro 10-5824 in your research.
Troubleshooting Guide: Common Issues with Aqueous Solutions
This guide addresses specific problems users may encounter when preparing and using aqueous solutions of Ro 10-5824 dihydrochloride.
Problem 1: Precipitation or cloudiness observed in the aqueous solution upon preparation or storage.
-
Possible Cause 1: Exceeded Solubility Limit. this compound has a reported solubility of up to 100 mg/mL in water, but this can be influenced by the purity of the water, pH, and temperature.[1][2][3]
-
Possible Cause 2: pH Shift. The pH of your aqueous solution can affect the solubility of the dihydrochloride salt.
-
Solution: Ensure the water used for dissolution is of high purity (e.g., Milli-Q or equivalent) and has a neutral pH. If using buffers, verify the compatibility and pH range.
-
-
Possible Cause 3: Low Temperature Storage. Storing aqueous solutions at lower temperatures (e.g., 4°C) can sometimes lead to precipitation of less soluble compounds.
-
Solution: Before use, allow the solution to come to room temperature and vortex to ensure homogeneity. If precipitation is observed, gentle warming and sonication may be necessary. For long-term storage, refer to the recommended conditions in the data summary table.
-
Problem 2: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation due to Improper Storage. Although stable under recommended conditions, prolonged storage at room temperature, exposure to light, or repeated freeze-thaw cycles can lead to degradation.[1][2] Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Possible Cause 2: Incompatibility with Assay Buffer. The compound may be unstable in buffers with highly acidic or alkaline pH.[2]
-
Solution: Verify the pH of your assay buffer. It is advisable to perform a pilot experiment to assess the stability of Ro 10-5824 in your specific buffer system over the time course of your experiment.
-
-
Possible Cause 3: Adsorption to Labware. Like many compounds, Ro 10-5824 may adsorb to certain types of plastic, leading to a lower effective concentration.
-
Solution: Use low-adhesion microplates and centrifuge tubes (e.g., siliconized or polypropylene) for preparation and storage of dilute solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For a stock solution, you can use high-purity water, with a solubility of up to 100 mg/mL.[1][2][3] DMSO is also an option, with a solubility of up to 8.33 mg/mL.[1] For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[5]
Q2: How should I store aqueous solutions of this compound?
A2: For optimal stability, it is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, prepare stock solutions in a suitable solvent (e.g., DMSO), aliquot into single-use volumes, and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for Ro 10-5824 in aqueous solutions?
A4: Although specific degradation pathways for Ro 10-5824 in aqueous solution have not been detailed in the available literature, compounds with similar structures can be susceptible to hydrolysis or oxidation, especially at non-neutral pH and elevated temperatures.[2] It is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2]
Q5: How can I check for degradation of my this compound solution?
A5: Visual inspection for color change or precipitation is the first step. For a more rigorous assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the solution over time. A decrease in the area of the parent peak and the appearance of new peaks would indicate degradation.
Data Summary and Experimental Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Water | Up to 100 mg/mL (283.05 mM) | [1] |
| Solubility in DMSO | 8.33 mg/mL (23.58 mM) | [1] |
| Storage of Solid | 4°C, sealed, away from moisture | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocol: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, calibrated weighing vessel.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of high-purity water (e.g., Milli-Q) to achieve the desired concentration.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.[1][4] Gentle warming (e.g., to 37°C) can also be applied.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter that is compatible with aqueous solutions.[1]
-
Storage: For immediate use, keep the solution at room temperature, protected from light. For longer-term storage, follow the recommended guidelines for aliquoting and freezing.
Visual Guides
Caption: Troubleshooting workflow for precipitation issues.
Caption: Decision tree for storing aqueous solutions.
References
Technical Support Center: Ro 10-5824 Dihydrochloride Administration in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 10-5824 dihydrochloride (B599025) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its mechanism of action?
A1: this compound is a selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] It binds with a high affinity (Ki = 5.2 nM) to the D4 receptor and displays high selectivity over other dopamine receptor subtypes (250-fold for D3 and >1000-fold for D1, D2, and D5).[2] As a partial agonist, it stimulates G-protein-coupled receptor signaling, but to a lesser degree than a full agonist. The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3]
Q2: What are the recommended storage conditions for this compound?
A2: For the solid compound, it is recommended to desiccate at room temperature.[4] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] The compound is stable at room temperature for short periods, such as during shipping.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in water and DMSO.[4] For in vivo studies in rodents, sterile, physiological saline is a commonly used vehicle.[5][6] One study also reports the use of 0.5% methylcellulose (B11928114) for oral administration.[5]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving.
-
Question: I am having trouble dissolving this compound in my chosen solvent. What should I do?
-
Answer:
-
Confirm Solvent and Concentration: First, ensure you are using an appropriate solvent and are within the recommended concentration limits (see Table 1).
-
Use Sonication: Gentle sonication can aid in the dissolution of the compound.[2]
-
Gentle Warming: If sonication is not sufficient, gentle warming of the solution may help. However, be cautious with temperature to avoid degradation of the compound.
-
Fresh Solvent: For DMSO, it is recommended to use a newly opened bottle as it is hygroscopic, and the presence of water can affect solubility.[2]
-
pH Adjustment: The pH of the solution can influence the solubility of hydrochloride salts. While Ro 10-5824 is soluble in aqueous solutions, ensuring the final solution's pH is within a physiologically acceptable range (typically pH 4.5-8.0 for injections) is crucial.
-
Issue 2: I am observing adverse reactions in my animals post-administration.
-
Question: My rodents are showing signs of distress (e.g., irritation, lethargy) after injection. What could be the cause and how can I mitigate this?
-
Answer:
-
Check Vehicle and pH: The vehicle itself or an inappropriate pH can cause irritation. Ensure the vehicle is sterile and isotonic (e.g., 0.9% saline) and the pH of the final solution is within a tolerable physiological range.
-
Injection Volume and Speed: Administering too large a volume or injecting too quickly can cause discomfort and tissue damage.[7][8] Refer to the recommended injection volumes and administer the solution slowly and steadily.[9][10]
-
Proper Restraint and Technique: Improper restraint can cause stress to the animal, and incorrect injection technique can lead to injury.[11][12] Ensure you are using proper handling and injection procedures. For repeated injections, it is advisable to alternate injection sites.[7]
-
Compound-Specific Effects: While Ro 10-5824 is reported to have no effect on spontaneous locomotion at certain doses, it is still a psychoactive compound.[2][13] Monitor for any unexpected behavioral changes and consider adjusting the dose if necessary.
-
Issue 3: I am not observing the expected behavioral effects.
-
Question: My experimental results are inconsistent or do not show the expected outcome. What are some potential reasons?
-
Answer:
-
Dosage: The behavioral effects of Ro 10-5824 can be dose-dependent.[5] Review the literature for effective dose ranges for your specific rodent strain and behavioral paradigm (see Table 2). It may be necessary to perform a dose-response study.
-
Timing of Administration: The time between drug administration and behavioral testing is critical. For intraperitoneal injections in mice, a waiting period of 10 minutes has been used before behavioral testing.[2][6] This timing may need to be optimized for your specific experimental setup.
-
Route of Administration: The route of administration will affect the pharmacokinetics of the compound. Ensure you are using a route that is appropriate for your experimental question.
-
Animal Strain: Behavioral responses to psychoactive compounds can vary between different rodent strains.[6] The original characterization of some of Ro 10-5824's behavioral effects was performed in C57BL/6J mice.[6]
-
Experimental Conditions: Factors such as the animal's stress level, handling, and the novelty of the testing environment can all influence behavioral outcomes.[14] Ensure that your experimental conditions are consistent across all animals and groups.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | up to 100 mM | Sonication may be required.[2][4] |
| DMSO | up to 75 mM | Use freshly opened DMSO.[4] |
| Saline (0.9%) | Not specified | Commonly used as a vehicle for in vivo administration.[5][6] |
| 0.5% Methylcellulose | Not specified | Used as a vehicle for oral administration.[5] |
Table 2: Reported Dosages of this compound in Rodents
| Species | Strain | Route of Administration | Dosage Range (mg/kg) | Vehicle | Reference |
| Mouse | C57BL/6J, DBA/1J | Intraperitoneal (i.p.) | 1.0, 3.0, 10.0 | Not specified | [2] |
| Mouse | C57 | Intraperitoneal (i.p.) | 0, 1.0, 3.0, 10.0 | Not specified | [6] |
| Marmoset | Common | Intramuscular (i.m.) | 0.3, 1.0, 3.0 | Saline | [5][13] |
| Marmoset | Common | Oral (p.o.) | Not specified | 0.5% Methylcellulose | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Calculate the required amount: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the vehicle: Add the appropriate volume of sterile vehicle (e.g., 0.9% saline) to achieve the desired final concentration.
-
Dissolve the compound: Vortex the solution and, if necessary, use a sonicator until the compound is fully dissolved.[2]
-
Sterile filter (optional but recommended): For intravenous or long-term administration, it is advisable to sterile filter the solution through a 0.22 µm syringe filter.
-
Store appropriately: If not for immediate use, store the solution at the recommended temperature.[2]
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by securing the loose skin at the nape of the neck. The animal should be positioned so that the abdomen is accessible.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[11]
-
Needle Insertion: Insert a 25-27G needle at a 10-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.
-
Injection: Slowly and steadily inject the calculated volume of the Ro 10-5824 solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[9]
Protocol 3: Intramuscular (i.m.) Injection in Marmosets
-
Animal Restraint: Proper and gentle restraint of the marmoset is crucial. This may require trained personnel.
-
Injection Site: The injection is typically administered into the quadriceps muscle of the thigh.[5]
-
Needle Insertion: Use an appropriately sized needle (e.g., 25G) and insert it into the muscle mass.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Injection: Slowly inject the solution to minimize muscle damage.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its enclosure. Monitor for any signs of pain or distress.
Protocol 4: Oral Gavage in Mice
-
Animal Restraint: Proper restraint is critical for safe oral gavage. The mouse should be held firmly with its head and body in a straight line.[15]
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse (typically 18-20G for adults).[15]
-
Measure Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[16]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.[17]
-
Administer Solution: Once the needle is in the stomach, administer the solution slowly.
-
Withdrawal and Monitoring: Gently remove the needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[16]
Visualizations
Caption: Dopamine D4 receptor signaling pathway.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. labsolu.ca [labsolu.ca]
- 5. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ntnu.edu [ntnu.edu]
- 8. humapub.com [humapub.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.fsu.edu [research.fsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
Variability in Ro 10-5824 dihydrochloride efficacy between mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the variability in efficacy of Ro 10-5824 dihydrochloride (B599025) observed between different mouse strains. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy with Ro 10-5824 dihydrochloride in our mouse studies. Is this expected?
A1: Yes, variability in the efficacy of this compound between different mouse strains has been documented. The response to the compound can be strain-dependent, and it is crucial to consider the genetic background of the mice used in your experiments.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective partial agonist for the dopamine (B1211576) D4 receptor.[1] Dopamine D4 receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: Is there a specific mouse strain that is known to be a "responder" or "non-responder" to this compound?
A3: Studies have shown that C57BL/6J mice are responsive to this compound in certain behavioral paradigms, whereas DBA/1J mice have been shown to be non-responders under similar conditions.[2][3][4]
Q4: What are the potential underlying reasons for the observed variability in efficacy between mouse strains?
A4: The variability in response to this compound is likely multifactorial and can be attributed to:
-
Genetic Differences: Inbred mouse strains have distinct genetic backgrounds, which can lead to differences in the expression and function of drug targets, metabolizing enzymes, and downstream signaling pathways.
-
Dopamine Receptor Expression and Function: C57BL/6J and DBA/2J mice have known differences in their dopamine systems. For instance, C57BL/6J mice have been reported to have higher densities of dopamine D1 and D2 receptors in the striatum compared to DBA/2J mice.[5] While this doesn't specifically address D4 receptors, it highlights the inherent neurobiological differences that can influence the effects of a dopaminergic compound like Ro 10-5824.
-
Behavioral and Metabolic Differences: C57BL/6 and DBA/2 mice exhibit distinct behavioral phenotypes and metabolic profiles, which can impact drug efficacy.[6][7]
Troubleshooting Guide
If you are encountering unexpected variability in your experiments with this compound, consider the following troubleshooting steps:
Issue: Inconsistent or no response to this compound.
| Potential Cause | Troubleshooting Step |
| Mouse Strain | Verify the mouse strain being used. Efficacy has been shown to be strain-dependent. If possible, consider using a known "responder" strain like C57BL/6J for initial proof-of-concept studies. |
| Dosage | The effective dose may vary between strains. Perform a dose-response study in your chosen mouse strain to determine the optimal concentration. |
| Experimental Protocol | Ensure that the experimental protocol is consistent across all experimental groups. Minor variations in procedures can introduce variability. |
| Data Analysis | Analyze the data for each strain separately. Pooling data from different strains may mask real effects or introduce confounding variables. |
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effect of this compound on novel object exploration in C57BL/6J and DBA/1J mice.
| Mouse Strain | Dose of Ro 10-5824 | Effect on Novel Object Exploration | Reference |
| C57BL/6J | 10.0 mg/kg | Increased time spent in the center of the enclosure with a novel object. | [2][3][4] |
| DBA/1J | 10.0 mg/kg | No significant effect on time spent in the center of the enclosure with a novel object. | [2][3][4] |
Experimental Protocols
Key Experiment: Novel Object Exploration Task
This protocol is a generalized representation based on the available information. For specific details, refer to the cited publication.
-
Animals: Male C57BL/6J and DBA/1J mice.
-
Drug Administration: this compound (dissolved in a suitable vehicle) is administered via intraperitoneal (i.p.) injection at doses ranging from 1.0 to 10.0 mg/kg. A vehicle control group for each strain should be included.
-
Apparatus: A familiar open-field arena.
-
Procedure:
-
Habituation: Mice are habituated to the open-field arena for a set period in the absence of any objects.
-
Treatment: Mice are administered this compound or vehicle.
-
Testing: After a predetermined time following injection, a novel object is placed in the center of the arena. The time the mouse spends exploring the novel object and/or in the center of the arena is recorded for a defined period.
-
-
Data Analysis: The primary endpoint is the time spent in the center of the enclosure in the presence of the novel object. Statistical analysis is performed to compare the drug-treated groups to the vehicle control group for each strain.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Assessing Efficacy
Caption: Experimental workflow for assessing efficacy.
Troubleshooting Logic for Efficacy Variability
Caption: Troubleshooting logic for efficacy variability.
References
- 1. Synergistically acting agonists and antagonists of G protein–coupled receptors prevent photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F15063, a compound with D2/D3 antagonist, 5-HT1A agonist and D4 partial agonist properties: (III) Activity in models of cognition and negative symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of brain neurons expressing the dopamine D4 receptor gene using BAC transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotypic differences in brain dopamine receptor function in the DBA/2J and C57BL/6J inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and Metabolome Differences between C57BL/6 and DBA/2 Mouse Strains: Implications for Their Use as Models for Depression- and Anxiety-Like Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to minimize stress in animals during Ro 10-5824 dihydrochloride injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for administering Ro 10-5824 dihydrochloride (B599025) to animals, with a primary focus on minimizing stress and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a selective dopamine (B1211576) D4 receptor partial agonist.[1][2][3] This means it binds to and partially activates the D4 subtype of dopamine receptors, which are primarily found in the prefrontal cortex, hippocampus, and amygdala. These brain regions are associated with cognitive functions, emotional regulation, and memory. Its selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) is a key feature of this compound.
Q2: What is the recommended vehicle for dissolving this compound for injection?
A2: this compound is soluble in aqueous solutions. Published studies have successfully used sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS) as a vehicle for injection in animal studies.[4]
Q3: What is the optimal pH for the this compound injection solution?
A3: The optimal pH for an injectable solution is one that is close to physiological pH (approximately 7.4) to minimize pain and irritation at the injection site. Since specific data on the pH of this compound solutions in published literature is limited, it is recommended to measure and adjust the pH of your prepared solution. A pilot study to assess local tolerance at different pH values may be beneficial. Please refer to the "Experimental Protocols" section for a detailed methodology on how to conduct such a study.
Q4: What are the common routes of administration for this compound in animal studies?
A4: The most commonly reported route of administration in published literature is intraperitoneal (IP) injection.[4] However, other parenteral routes such as subcutaneous (SC) or intramuscular (IM) may also be considered depending on the experimental design.
Q5: What are the potential side effects of this compound in animals?
A5: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is crucial to closely monitor animals for any adverse reactions. Potential side effects could be related to the injection procedure itself (stress, pain, local irritation) or the pharmacological action of the compound. Researchers should be vigilant for any behavioral changes, signs of discomfort, or local reactions at the injection site.
Troubleshooting Guides
Issue: Precipitation is observed when dissolving this compound.
-
Possible Cause: The concentration of the compound may be too high for the chosen vehicle, or the temperature of the solvent may be too low.
-
Solution:
-
Ensure you are not exceeding the known solubility limits. While highly soluble in water, precise limits in saline or PBS at different temperatures may vary.
-
Gently warm the vehicle (e.g., to 37°C) before dissolving the compound.
-
Use a sonicating water bath to aid dissolution.
-
If precipitation persists, consider preparing a fresh solution at a slightly lower concentration.
-
Issue: The animal shows signs of distress during or after the injection (e.g., vocalization, flinching, excessive grooming of the injection site).
-
Possible Cause: This could be due to the stress of handling and restraint, pain from the needle stick, or irritation from the injection solution.
-
Solution:
-
Refine Handling Techniques:
-
Habituate the animals to handling for several days before the experiment.
-
Use a calm and confident approach.
-
For rodents, consider using a handling tunnel or cupping the animal in your hands instead of tail handling.
-
-
Optimize Injection Technique:
-
Use the smallest appropriate needle gauge for the injection volume and route.
-
Ensure the needle is sharp (use a new needle for each animal).
-
Inject the solution slowly and steadily.
-
-
Check the Injection Solution:
-
Ensure the pH of the solution is as close to neutral (7.4) as possible.
-
Allow refrigerated solutions to come to room temperature before injection.
-
-
Issue: Redness, swelling, or a palpable mass develops at the injection site after administration.
-
Possible Cause: This indicates a local inflammatory reaction, which could be caused by the vehicle, the pH of the solution, the concentration of the drug, or a non-sterile technique.[5][6]
-
Solution:
-
Review Aseptic Technique: Ensure that the compound, vehicle, syringes, and needles are all sterile.
-
Assess the Formulation:
-
Measure and, if necessary, adjust the pH of your solution to be closer to physiological pH.
-
Consider diluting the concentration of the drug if possible while still achieving the desired dose.
-
-
Conduct a Local Tolerance Study: If the issue persists, a formal local tolerance study is recommended to identify the source of the irritation. Refer to the "Experimental Protocols" section for guidance.
-
Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize cumulative irritation.[5][6]
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂Cl₂N₄ | [3] |
| Molecular Weight | 353.29 g/mol | [3] |
| Solubility (Water) | ≥ 35.33 mg/mL | [7] |
| Solubility (DMSO) | ≥ 26.5 mg/mL | [7] |
| Storage | Store at 2-8°C, desiccated. | [7] |
Table 2: Recommended Needle Gauges for Rodent Injections
| Route | Mouse | Rat |
| Subcutaneous (SC) | 25-27 G | 23-25 G |
| Intraperitoneal (IP) | 25-27 G | 23-25 G |
| Intramuscular (IM) | 27-30 G | 25-27 G |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Materials:
-
This compound powder
-
Sterile vehicle (0.9% saline or PBS)
-
Sterile vials
-
Sterile syringes and needles
-
pH meter or pH strips
-
Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Add the sterile vehicle to the vial containing the powder to achieve the desired final concentration.
-
Gently agitate the vial until the powder is completely dissolved. A vortex mixer or a brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.
-
Measure the pH of the solution.
-
If the pH is outside the desired range (ideally 7.2-7.6), adjust it dropwise with sterile 0.1 M NaOH or 0.1 M HCl.
-
Store the final solution at 2-8°C and protect it from light. It is recommended to use the solution within 24 hours of preparation.
-
Protocol 2: Pilot Study for Local Tolerance Assessment
This protocol is designed to assess the local reaction to the this compound formulation.
-
Animal Model: Use a small number of animals (e.g., 3-4 per group) representative of the strain and sex to be used in the main study.
-
Groups:
-
Group 1: Vehicle control (e.g., sterile saline, pH adjusted to 7.4)
-
Group 2: this compound in vehicle (pH unadjusted)
-
Group 3: this compound in vehicle (pH adjusted to 7.4)
-
-
Procedure:
-
Administer a single injection of the respective solution via the intended route of administration.
-
Observe the animals for any immediate signs of distress (vocalization, excessive flinching).
-
At regular intervals (e.g., 1, 4, 24, and 48 hours post-injection), visually inspect the injection site for:
-
Erythema (redness)
-
Edema (swelling)
-
Any other abnormalities (e.g., ulceration, necrosis)
-
-
Gently palpate the injection site to check for any palpable masses or signs of pain.
-
Score the reactions based on a pre-defined scale (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).
-
-
Endpoint: Based on the observations, select the formulation that produces the least local reaction for use in the main study. If all formulations with the active compound cause significant reactions, further formulation development (e.g., changing the vehicle, lowering the concentration) may be necessary.
Mandatory Visualizations
Caption: Workflow for minimizing stress during this compound injection.
Caption: Factors influencing experimental outcomes in this compound studies.
References
- 1. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 5. Injection Reactions after Administration of Sustained-release Meloxicam to BALB/cJ, C57BL/6J, and Crl:CD1(ICR) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aalas [aalas.kglmeridian.com]
- 7. labsolu.ca [labsolu.ca]
Ro 10-5824 dihydrochloride degradation and proper handling
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and proper handling of Ro 10-5824 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its primary mechanism of action?
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). For solutions in solvent, it is recommended to store them at -80°C for up to 1 year. It is also advised to desiccate the solid compound.[5]
Q3: How should I handle this compound in the laboratory?
Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling of the compound should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Q4: What are the known incompatibilities for this compound?
This compound should not be mixed with strong oxidizing agents, strong acids, or strong bases, as these can promote degradation.
Q5: My experimental results are inconsistent. Could degradation of this compound be a factor?
Yes, inconsistent results can be a sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of solutions, exposure to light, or inappropriate solvent pH can lead to the degradation of this compound. It is crucial to ensure the integrity of your compound stock and experimental solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Ensure storage at the correct temperature (-20°C for solid, -80°C for solutions). 4. Protect solutions from light. |
| Precipitate formation in aqueous solutions | Poor solubility or pH-dependent precipitation. | 1. Confirm the solubility of this compound in your chosen solvent. It is soluble in water (≥ 60 mg/mL).[] 2. Adjust the pH of your buffer to ensure the compound remains in solution. As a dihydrochloride salt, it is more soluble in acidic to neutral pH. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | 1. Perform a forced degradation study to identify potential degradation products. 2. Develop and validate a stability-indicating HPLC method to separate the parent compound from its degradants. |
| Discoloration of the solid compound or solutions | Potential degradation due to oxidation or photolysis. | 1. Store the solid compound in a tightly sealed container, protected from light and moisture. 2. Prepare solutions fresh and use them promptly. If storage is necessary, protect them from light by using amber vials or wrapping them in foil. |
Degradation and Stability
This compound, a 2-aminopyrimidine (B69317) derivative, can be susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for ensuring the quality and reliability of experimental results.
Potential Degradation Pathways
Based on the chemical structure of Ro 10-5824, which contains a 2-aminopyrimidine core, a tertiary amine, and a phenyl group, the following degradation pathways are plausible:
-
Hydrolysis: The amide-like linkage within the pyrimidine (B1678525) ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The tertiary amine and the electron-rich pyrimidine and phenyl rings are potential sites for oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can absorb UV light, leading to photochemical reactions and degradation.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
The degradation of the pyrimidine ring often involves initial reduction or oxidation, followed by cleavage of the ring to form smaller, highly soluble molecules like β-alanine.[7][8][9]
Quantitative Data on Stability
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Hydrolysis products of the pyrimidine ring. |
| Basic (e.g., 0.1 M NaOH) | Low | Ring-opened products from pyrimidine hydrolysis. |
| Oxidative (e.g., 3% H₂O₂) | Low | N-oxides, hydroxylated derivatives. |
| Photolytic (UV/Vis light) | Moderate to Low | Photodegradation products, potentially colored. |
| Thermal (e.g., 60°C) | Moderate | Thermally induced degradation products. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours). A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
After the specified time, dilute the stressed samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method (Starting Point)
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Dopamine (B1211576) D4 Receptor Signaling Pathway
This compound acts as a partial agonist at the Dopamine D4 Receptor, which is a Gαi/o-coupled receptor. Its activation initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Caption: Dopamine D4 Receptor Signaling Pathway activated by Ro 10-5824.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical workflow for conducting a forced degradation study of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 9. pharmacy180.com [pharmacy180.com]
Interpreting unexpected locomotor activity changes with Ro 10-5824 dihydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected locomotor activity changes during experiments with Ro 10-5824 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its primary mechanism of action?
This compound is a selective dopamine (B1211576) D4 receptor partial agonist.[1][2] It binds with high affinity to the D4 receptor and has significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3, D5), making it a highly selective research tool.[1][2][3] As a Gαi/o-coupled receptor, the D4 receptor's activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[4][5]
Q2: What is the expected effect of Ro 10-5824 on general locomotor activity?
Based on published studies, Ro 10-5824 is not expected to significantly alter spontaneous locomotor activity.[1] Experiments in mice using doses up to 10.0 mg/kg found no effect on the overall amount of locomotion in either novel or familiar environments.[3][6] The compound's primary characterized behavioral effect is related to increasing novelty-seeking and performance in cognitive tasks, rather than modulating baseline activity levels.[3][4][6][7]
Q3: How does the effect of Ro 10-5824 differ from other dopamine agonists like Quinpirole?
This is a critical point of distinction. Many researchers are familiar with D2/D3 receptor agonists like Quinpirole, which are known to induce complex, biphasic changes in locomotor activity—often an initial suppression followed by robust hyperactivity.[8][9][10] These effects are primarily mediated by D2 and D3 receptors. Ro 10-5824 is highly selective for the D4 receptor, which has a different distribution in the brain (e.g., prefrontal cortex, hippocampus) and a distinct role in behavior compared to the D2/D3 receptors prevalent in motor circuits like the striatum.[4] Therefore, the classic hyperlocomotor effects of D2/D3 agonists should not be expected with D4-selective Ro 10-5824.
Pharmacological Data Summary
The following tables summarize the receptor binding profile and dosages of Ro 10-5824 used in preclinical studies.
Table 1: Receptor Binding Affinity of Ro 10-5824
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4 | Reference |
|---|---|---|---|
| Dopamine D4 | 5.2 nM | - | [1][2] |
| Dopamine D3 | 1300 nM | ~250-fold | [5] |
| Dopamine D2 | >5200 nM | >1000-fold | [5] |
| Dopamine D1 | >1000-fold selectivity | >1000-fold | [1] |
| Dopamine D5 | >1000-fold selectivity | >1000-fold |[1] |
Table 2: Dosages Used in In Vivo Studies
| Dose (mg/kg) | Species | Route | Observed Effect | Reference |
|---|---|---|---|---|
| 1.0, 3.0, 10.0 | Mouse | i.p. | No effect on locomotor activity. 10.0 mg/kg increased novel object exploration in C57 mice. | [3][6] |
| 3.0 | Not Specified | Not Specified | Increased success rate in object recognition task. |[1] |
Troubleshooting Guide for Unexpected Results
Q4: I am observing no behavioral effects at all, including on locomotion. Is my experiment failing?
Not necessarily. As the primary literature indicates, the expected outcome for spontaneous locomotor activity is no change.[1][3][6] If your experiment is designed solely to measure locomotion, you may not see an effect. The compound's effects are more apparent in behavioral paradigms that assess cognition or novelty-seeking.[3][7]
Q5: I am observing a significant change in locomotor activity (increase or decrease). What could be the cause?
This is an unexpected result based on current literature and warrants careful troubleshooting. Consider the following possibilities:
-
Experimental Confound: Are there other variables at play? Uncontrolled noise, light changes, or inconsistent handling can significantly impact rodent activity.[11] Ensure that all experimental conditions are rigorously controlled between your vehicle and treatment groups.
-
Off-Target Effects at High Doses: While highly selective, exceptionally high concentrations of any compound could theoretically engage off-target receptors. Review your dosing calculations. Are you using a dose significantly higher than the 1-10 mg/kg range reported in the literature?[3][6]
-
Strain-Specific Effects: Behavioral responses to pharmacological agents can be highly dependent on the genetic background of the animal model.[3] The original studies characterizing Ro 10-5824's lack of locomotor effect used C57BL/6J and DBA/1J mice.[3][6] If you are using a different strain, you may be observing a novel, strain-specific phenotype.
-
Metabolism and Vehicle Effects: How was the compound dissolved? Ensure the vehicle itself does not have intrinsic effects on locomotor activity. The stability and solubility of the compound in your chosen vehicle should also be confirmed.
Q6: My results seem to show a bell-shaped or non-linear dose-response. Why?
While not specifically reported for Ro 10-5824 and locomotion, bell-shaped dose-response curves are not uncommon in pharmacology, especially with receptor agonists. This can occur due to receptor desensitization at high concentrations or the engagement of counter-regulatory systems. If you observe an effect at a low or mid-range dose that disappears or reverses at a higher dose, you may be characterizing a biphasic response.
Visualized Workflows and Pathways
Signaling Pathway
Caption: Proposed signaling cascade for the D4 partial agonist Ro 10-5824.
Experimental Workflow
Caption: A typical workflow for an in vivo locomotor activity study.
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected locomotor data.
Experimental Protocols
Open-Field Test for Spontaneous Locomotor Activity
This protocol provides a general framework. Specific parameters should be optimized for your laboratory and experimental question.
-
Apparatus: A square arena (e.g., 40x40x40 cm for mice) made of a non-reflective material. The arena should be equipped with an automated activity monitoring system, such as an array of infrared beams or an overhead video camera with tracking software.[12][13]
-
Animal Handling and Acclimation:
-
Transport animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.
-
Handle animals gently to minimize stress, which can independently alter locomotor activity.[11]
-
-
Procedure:
-
Habituation (Day 1-2): Place each animal into the center of the open-field arena and allow it to explore freely for 30-60 minutes. This reduces the novelty response on the test day, allowing for a more stable baseline measurement.
-
Test Day (Day 3):
-
Administer this compound (dissolved in a suitable vehicle, e.g., saline) or vehicle alone via the desired route (e.g., intraperitoneal injection).
-
Allow for a pre-determined absorption period (e.g., 15-30 minutes).
-
Place the animal in the center of the arena.
-
Record activity for a set duration (e.g., 60 minutes). The arena should be cleaned thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
-
Data Analysis:
-
Primary Endpoint: Total distance traveled (cm) or the total number of infrared beam breaks. These are the most direct measures of locomotor activity.
-
Secondary Endpoints: Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior), rearing frequency, and velocity.
-
Compare the data from the Ro 10-5824-treated groups against the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 3. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Underlying Susceptibility to Eating Disorders and Drug Abuse: Genetic and Pharmacological Aspects of Dopamine D4 Receptors [mdpi.com]
- 8. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 9. moodandemotion.org [moodandemotion.org]
- 10. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 13. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
Ro 10-5824 dihydrochloride batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 10-5824 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its primary mechanism of action?
This compound is a selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2][3] It binds with high affinity to the D4 receptor (Ki of 5.2 nM) and exhibits significantly lower affinity for other dopamine receptor subtypes like D1, D2, D3, and D5, as well as other receptors.[2][3] As a partial agonist, it stimulates G-protein-coupled receptor activity, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This modulation of the dopamine signaling pathway is central to its effects on cognitive processes and exploratory behavior observed in preclinical studies.[4][5]
Q2: My experimental results with Ro 10-5824 are inconsistent across different batches. What could be the cause?
Batch-to-batch variability is a known concern in the manufacturing of pharmaceutical compounds and can manifest in several ways that impact experimental outcomes.[6][7] For this compound, potential sources of variability include:
-
Purity Profile: Minor variations in the percentage of the active compound versus impurities can alter the effective concentration.
-
Solubility: Differences in the physical properties of the powder between batches could affect its dissolution rate and bioavailability.
-
Potency (EC50): The effective concentration required to elicit a half-maximal response might differ slightly between batches.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its efficacy.
It is crucial to carefully examine the Certificate of Analysis (CoA) for each batch and perform internal quality control checks.
Q3: How should I prepare and store this compound to ensure stability and consistency?
For optimal stability, this compound should be stored as a desiccated solid at room temperature.[3] Stock solutions should be prepared fresh for each experiment if possible. If storage of stock solutions is necessary, they should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[2] The compound is typically dissolved in aqueous buffers or saline. If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution.[2] Always protect solutions from light.
Troubleshooting Guides
Issue 1: Reduced or No Compound Efficacy in In Vitro Assays
-
Question: I am not observing the expected inhibition of adenylyl cyclase or downstream signaling changes in my cell-based assays with a new batch of Ro 10-5824. What should I do?
-
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Compare the purity and other reported specifications of the new batch with previous batches that yielded expected results.
-
Confirm Solubility: Ensure the compound is fully dissolved in your assay buffer. Incomplete dissolution can lead to a lower effective concentration. Consider preparing the stock solution in a different solvent if permitted by your experimental setup.
-
Perform a Dose-Response Curve: The potency (EC50) might vary slightly between batches. A new dose-response experiment will determine the actual effective concentration for the current batch.
-
Assess Compound Integrity: If possible, use techniques like HPLC to check for degradation of your stock solution, especially if it has been stored for an extended period.
-
Issue 2: Inconsistent Behavioral Effects in Animal Studies
-
Question: My animal study results, such as novel object recognition or locomotor activity, are not reproducible with a new lot of Ro 10-5824. How can I troubleshoot this?
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure the dosing solution is prepared consistently for each experiment. Check for any precipitation before administration.
-
Review Dosing Protocol: Verify that the dose, administration route (e.g., intraperitoneal injection), and timing relative to the behavioral test are consistent with established protocols.[1][4]
-
Evaluate Animal Model: Be aware that the effects of Ro 10-5824 can be dependent on the genetic background of the animals used (e.g., different responses in C57BL/6J vs. DBA/1J mice).[1]
-
Run a Pilot Dose-Response Study: Due to potential potency variations between batches, a small pilot study with a few animals per group to confirm the optimal dose for the new batch may be necessary.
-
Data Presentation
Table 1: Hypothetical Batch-to-Batch Comparison of this compound Specifications
| Parameter | Batch A | Batch B | Batch C | Acceptable Range |
| Purity (HPLC) | 99.5% | 98.9% | 99.8% | ≥98.5% |
| Solubility (in Saline) | 10 mg/mL | 9.5 mg/mL | 10.2 mg/mL | ≥9.0 mg/mL |
| Potency (EC50 in vitro) | 205 nM | 220 nM | 201 nM | 190-230 nM |
| Appearance | White Solid | White Solid | Off-white Solid | White to off-white solid |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Key Experiment: In Vitro Dopamine D4 Receptor Activation Assay
This protocol is a generalized procedure based on common practices for assessing GPCR activation.
-
Cell Culture: Use a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plate) and grow to confluency.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Treatment: Replace the cell culture medium with a serum-free medium containing the different concentrations of Ro 10-5824. Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP levels against the log concentration of Ro 10-5824. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Key Experiment: Novel Object Recognition (NOR) Task in Mice
This protocol is adapted from methodologies described in published studies.[1][4]
-
Habituation: Individually house mice and handle them for several days before the experiment. On days 1 and 2, allow each mouse to freely explore an open field arena (e.g., 40x40 cm) for 10-15 minutes.
-
Drug Administration: On day 3, administer Ro 10-5824 (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the familiarization phase.
-
Familiarization Phase: Place two identical objects in the open field and allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.
-
Test Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Visualizations
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ro 10-5824 Dihydrochloride Protocols Across Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, in various animal models. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the dopamine D4 receptor. Its mechanism of action involves binding to and activating the D4 receptor, which is a G protein-coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and modulation of downstream signaling pathways, including the PKA and MAPK/ERK pathways. This modulation of neuronal signaling is thought to underlie its effects on cognitive processes.[1]
Q2: What are the primary research applications of this compound in animal models?
A2: Ro 10-5824 is primarily used in preclinical research to investigate the role of the dopamine D4 receptor in cognitive functions. Studies have shown its potential to enhance performance in tasks related to learning and memory, such as the novel object recognition (NOR) test in mice and rats and the object retrieval detour (ORD) task in common marmosets.[2][3] It is also used to study its effects on neurophysiological parameters, such as gamma band oscillations in the frontal cortex.[3]
Q3: How should this compound be prepared and stored?
A3: this compound is typically dissolved in saline for in vivo administration. It is soluble in water and saline. For storage, it is recommended to keep the solid compound in a cool, dry place. Once dissolved in a vehicle, it is best to prepare fresh solutions for each experiment to ensure stability and potency.
Q4: Are there known differences in the effects of Ro 10-5824 between different animal species?
A4: Yes, the effective dose and behavioral outcomes can vary between species. For instance, intraperitoneal (i.p.) administration in mice has been shown to be effective for cognitive enhancement, while intramuscular (i.m.) administration is used in common marmosets. The specific behavioral paradigms and the expected outcomes may also differ, necessitating species-specific protocol adjustments.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Behavioral Results
-
Potential Cause: Incorrect dosage.
-
Solution: The effective dose of Ro 10-5824 can be narrow and species-dependent. It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and behavioral paradigm. Refer to the data tables below for reported effective doses in different species.
-
-
Potential Cause: Improper drug administration.
-
Solution: Ensure the administration route is appropriate for the species (e.g., i.p. for mice, i.m. for marmosets) and that the injection is performed correctly to ensure proper absorption.
-
-
Potential Cause: Habituation or stress in the animals.
-
Solution: Properly habituate the animals to the experimental setup and handling procedures to minimize stress, which can confound behavioral results. Ensure the testing environment is consistent across all experimental groups.
-
-
Potential Cause: Timing of administration.
-
Solution: The time between drug administration and behavioral testing is critical. For instance, in mice, a 30-minute pre-treatment time is often used for the novel object recognition test. Optimize this window for your specific experimental design.
-
Issue 2: Unexpected Side Effects or Adverse Events
-
Potential Cause: Off-target effects at high doses.
-
Solution: While Ro 10-5824 is selective for the D4 receptor, very high doses may lead to off-target effects. If unexpected behaviors are observed, consider reducing the dose. It is important to note that at effective cognitive-enhancing doses, Ro 10-5824 has been reported to have no significant effect on spontaneous locomotion in mice and common marmosets.[3]
-
-
Potential Cause: Vehicle-related effects.
-
Solution: Always include a vehicle-only control group to differentiate the effects of the drug from those of the solvent. Ensure the vehicle used (e.g., saline) is sterile and administered at the same volume as the drug solution.
-
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in different animal models.
Table 1: this compound Administration in Mice
| Strain | Administration Route | Dosage Range (mg/kg) | Behavioral Task | Key Findings | Reference |
| C57BL/6J | Intraperitoneal (i.p.) | 1, 3, 10 | Novel Object Recognition | Increased exploration of the novel object at 10 mg/kg, suggesting enhanced memory. No effect on locomotor activity. | [4] |
| DBA/2J | Intraperitoneal (i.p.) | 1, 3, 10 | Novel Object Recognition | No significant effect on novel object exploration at the tested doses. | [4] |
Table 2: this compound Administration in Common Marmosets
| Sex | Administration Route | Dosage (mg/kg) | Behavioral Task | Key Findings | Reference |
| Male & Female | Intramuscular (i.m.) | 0.3, 1, 3 | Object Retrieval Detour | Dose-dependent increase in the percentage of successful trials, with a significant effect at 3 mg/kg. No effect on locomotor activity. | [5] |
| Male & Female | Intramuscular (i.m.) | 1, 3 | Electrophysiology | Increased baseline gamma band activity in the frontal cortex. | [5] |
Detailed Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Task in Mice
-
Habituation: Individually house mice and handle them for 5 minutes daily for 3 days prior to the experiment. On the day before the test, allow each mouse to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.
-
Training (T1): On the test day, administer this compound (dissolved in saline) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training trial. Place two identical objects in the arena and allow the mouse to explore them for 5 minutes.
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing (T2): Place the mouse back into the arena, where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object during T2. Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Protocol 2: Object Retrieval Detour (ORD) Task in Common Marmosets
-
Apparatus: Use a transparent acrylic box with an opening on one side. A food reward is placed inside the box, visible to the marmoset but requiring a detour to retrieve.
-
Pre-training: Familiarize the marmosets with the apparatus and the food reward.
-
Testing: Administer this compound (dissolved in saline) or vehicle via intramuscular (i.m.) injection. After a set pre-treatment time, place the marmoset in front of the apparatus.
-
Scoring: A trial is considered successful if the marmoset retrieves the food reward within a specified time limit (e.g., 60 seconds).
-
Data Analysis: Record the percentage of successful trials over a set number of trials.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the dopamine D4 receptor and a typical experimental workflow for evaluating Ro 10-5824 in a behavioral task.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor brain penetration of Ro 10-5824 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 10-5824 dihydrochloride (B599025). The focus is on addressing challenges related to achieving optimal and consistent central nervous system (CNS) exposure in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride and what is its mechanism of action?
This compound is a selective partial agonist for the dopamine (B1211576) D4 receptor.[1][2] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[3] These receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[3][4] The D4 receptor signaling can also modulate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[5][6][7][8][9]
Q2: Is poor brain penetration a known issue for this compound?
While there is no definitive published evidence labeling Ro 10-5824 with "poor" brain penetration, achieving consistent and optimal brain concentrations for any CNS compound can be challenging. Some in vivo studies have shown that systemic administration of Ro 10-5824 produces effects on the central nervous system, suggesting it can cross the blood-brain barrier (BBB) to some extent.[2] However, factors such as inter-subject variability, experimental conditions, and potential for efflux by transporters like P-glycoprotein can influence brain exposure.[10][11] Therefore, it is more accurate to focus on optimizing brain exposure and troubleshooting inconsistencies in experimental outcomes.
Q3: What are the physicochemical properties of this compound?
The physicochemical properties of a compound can help predict its ability to cross the blood-brain barrier. Below is a summary of the available data for Ro 10-5824.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 353.29 g/mol | Favorable (generally < 500 g/mol is preferred) |
| Predicted LogP | 4.78 | Indicates high lipophilicity, which can aid in crossing the BBB. |
| Polar Surface Area (PSA) | 55 Ų | Favorable (generally < 90 Ų is preferred for passive diffusion) |
Data sourced from PubChem and other chemical suppliers.
Troubleshooting Guides
Issue: Inconsistent or weaker than expected in vivo CNS effects.
Possible Cause 1: Suboptimal Brain Exposure
Even with favorable physicochemical properties, the effective concentration of Ro 10-5824 in the brain may be lower than required for the desired biological effect.
Troubleshooting Steps:
-
Confirm Dosing and Formulation: Ensure the correct dose is being administered and that the compound is fully solubilized in the vehicle.
-
Assess Brain/Plasma Ratio: If feasible, conduct pharmacokinetic studies to determine the concentration of Ro 10-5824 in the brain and plasma at various time points after administration. This will provide a quantitative measure of brain penetration.
-
Consider Alternative Routes of Administration: While intraperitoneal (i.p.) or oral (p.o.) administration are common, direct administration into the CNS (e.g., intracerebroventricular injection) can be used to bypass the BBB and confirm the compound's central activity.
-
Evaluate for P-glycoprotein Efflux: Ro 10-5824's lipophilicity may make it a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[10][11] Co-administration with a P-gp inhibitor (e.g., verapamil, though caution is advised due to its own pharmacological effects) in a pilot study could indicate if efflux is limiting brain uptake.
Possible Cause 2: Target Engagement and Receptor Occupancy
The observed in vivo effects are dependent on sufficient engagement of the dopamine D4 receptors.
Troubleshooting Steps:
-
Dose-Response Studies: Perform a dose-response study to determine the optimal dose for the desired CNS effect.
-
Receptor Occupancy Studies: If available, use techniques like positron emission tomography (PET) with a suitable radioligand to measure the degree of D4 receptor occupancy at different doses of Ro 10-5824.
Issue: High variability in experimental results between subjects.
Possible Cause: Differences in Metabolism or BBB Efflux
Genetic polymorphisms in metabolic enzymes or efflux transporters can lead to significant inter-individual differences in drug disposition.
Troubleshooting Steps:
-
Use of Inbred Strains: When using animal models, employ inbred strains to reduce genetic variability.
-
Larger Sample Sizes: Increasing the number of subjects per group can help to account for biological variability and improve the statistical power of the study.
-
Measure Plasma Concentrations: Correlating plasma concentrations of Ro 10-5824 with the observed CNS effects can help to determine if pharmacokinetic variability is a significant factor.
Experimental Protocols for Assessing and Improving Brain Penetration
In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general method for assessing the permeability of a compound across an in vitro BBB model, such as one using immortalized human cerebral microvascular endothelial cells (hCMEC/D3).[12][13][14][15][16]
Methodology:
-
Cell Culture: Culture hCMEC/D3 cells on permeable Transwell inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add this compound to the apical (luminal) chamber of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
Analyze the concentration of Ro 10-5824 in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Strategies for Enhancing Brain Penetration
If suboptimal brain exposure of Ro 10-5824 is confirmed, the following strategies can be explored.
| Strategy | Description | Experimental Approach |
| Prodrug Approach | Chemically modify Ro 10-5824 to create an inactive derivative (prodrug) with improved BBB permeability. The prodrug is designed to be converted back to the active parent drug in the brain. For amine-containing drugs like Ro 10-5824, this could involve N-acylation or the formation of a Schiff base.[17][18][19] | Synthesize a lipophilic, brain-permeable prodrug of Ro 10-5824. Evaluate its stability in plasma and brain homogenates. Assess its ability to deliver higher concentrations of the parent compound to the brain in vivo compared to administering Ro 10-5824 directly. |
| Nanoparticle Formulation | Encapsulate Ro 10-5824 in nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate its transport across the BBB.[20][21][22][23] Surface modification of nanoparticles with ligands that target specific receptors on brain endothelial cells can further enhance uptake. | Formulate Ro 10-5824 into nanoparticles using techniques like nanoprecipitation.[24] Characterize the size, charge, and encapsulation efficiency of the nanoparticles. Evaluate the brain uptake of the nanoparticle formulation in vivo using imaging techniques or by measuring drug concentration in brain tissue. |
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling cascade.
Experimental Workflow for Assessing Brain Penetration
Caption: Workflow for evaluating and optimizing CNS drug penetration.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 9. Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medical.researchfloor.org [medical.researchfloor.org]
- 13. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 18. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scispace.com [scispace.com]
- 22. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 23. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Ro 10-5824 Dihydrochloride and Dopamine D4 Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ro 10-5824 dihydrochloride (B599025) in studying the dopamine (B1211576) D4 receptor (D4R), with a specific focus on the potential for receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is Ro 10-5824 dihydrochloride?
This compound is a selective partial agonist for the dopamine D4 receptor.[1] It exhibits high affinity for the D4 receptor with a dissociation constant (Ki) of approximately 5.2 nM.[1] Its selectivity for the D4 receptor is significantly higher than for other dopamine receptor subtypes, showing over 250-fold selectivity against the D3 receptor and over 1000-fold selectivity against D1, D2, and D5 receptors.[1]
Q2: What is the primary signaling pathway of the dopamine D4 receptor?
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Upon activation by an agonist like Ro 10-5824, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The D4 receptor can also modulate the activity of various ion channels and interact with other signaling proteins.[3][4]
Q3: Does the dopamine D4 receptor exhibit desensitization upon prolonged exposure to agonists like Ro 10-5824?
Current research suggests that the dopamine D4 receptor shows a blunted response to agonist-induced desensitization compared to other GPCRs, such as the β2-adrenergic and D2 receptors. Studies in various cell lines and primary neurons have indicated that D4 receptors do not readily undergo agonist-promoted downregulation or internalization. This suggests a reduced potential for receptor desensitization with prolonged exposure to agonists.
Q4: I am observing a weaker than expected response in my functional assay with Ro 10-5824. What could be the issue?
Several factors could contribute to a weaker than expected signal. Please refer to the troubleshooting guide below for potential causes and solutions, such as ligand solubility, cell line selection, and assay conditions.
Q5: What are the recommended storage and handling conditions for this compound?
This compound is soluble in water (up to 100 mM) and DMSO (up to 75 mM).[5] For long-term storage, it is recommended to desiccate at room temperature. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[6]
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound.
Table 1: Binding Affinity and Selectivity of Ro 10-5824
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | 5.2 ± 0.9 nM | Dopamine D4 | Human | [1] |
| Selectivity | >250-fold | vs. Dopamine D3 | Human | [1] |
| Selectivity | >1000-fold | vs. Dopamine D1, D2, D5 | Human | [1] |
Table 2: Functional Activity of Ro 10-5824
| Parameter | Value | Assay | Reference |
| EC50 | 205 ± 67 nM | [35S]GTPγS Binding | [1] |
| Maximal Induction | 36 ± 4% above basal | [35S]GTPγS Binding | [1] |
Experimental Protocols
[35S]GTPγS Binding Assay for D4 Receptor Activation
This protocol provides a general framework for measuring the activation of the D4 receptor by Ro 10-5824 using a [35S]GTPγS binding assay. This functional assay quantifies the exchange of GDP for GTP on the Gα subunit following receptor activation.[7][8][9]
Materials:
-
Cell membranes expressing the dopamine D4 receptor
-
This compound
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Glass fiber filter mats
-
96-well microplates
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human dopamine D4 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following in order:
-
25 µL of assay buffer
-
25 µL of GDP solution (final concentration typically 10-30 µM)
-
25 µL of varying concentrations of this compound (to generate a dose-response curve) or vehicle control.
-
25 µL of cell membrane suspension (typically 5-20 µg of protein per well).
-
-
Initiation of Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the presence of [35S]GTPγS and Ro 10-5824.
-
Non-specific binding: Radioactivity in the presence of [35S]GTPγS, Ro 10-5824, and a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding: Total binding - Non-specific binding.
-
Plot the specific binding against the logarithm of the Ro 10-5824 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Troubleshooting Guides
Issue 1: Low or No Signal in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Ro 10-5824 | Although soluble in water and DMSO, ensure complete dissolution. Prepare fresh stock solutions and sonicate if necessary. |
| Inactive Ligand | Verify the integrity of the compound. If possible, test a new batch or a different agonist as a positive control. |
| Low Receptor Expression | Use a cell line with confirmed high-level expression of the D4 receptor. Optimize transfection or cell line selection. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and concentrations of GDP and Mg2+. |
| Incorrect G-protein Coupling | Confirm that the chosen cell line expresses the appropriate Gi/o proteins for D4 receptor coupling. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some GPCRs can be constitutively active. This can be addressed by using an inverse agonist to determine the true basal level. |
| Non-specific Binding of [35S]GTPγS | Increase the number of washing steps during filtration. Ensure the concentration of unlabeled GTPγS for determining non-specific binding is sufficient. |
| Contamination of Reagents | Use fresh, high-quality reagents and sterile techniques. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture | Maintain consistent cell passage numbers and culture conditions. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Variable Incubation Times | Ensure all samples are incubated for the same duration. |
Visualizations
References
- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.tocris.com [documents.tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Ro 10-5824 Dihydrochloride and Other Dopamine D4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 10-5824 dihydrochloride (B599025) with other prominent dopamine (B1211576) D4 receptor agonists. The information presented is collated from various experimental studies to offer an objective overview of their performance characteristics, including binding affinity, functional potency, and selectivity. Detailed experimental protocols for key assays are also provided to support researchers in their own investigations.
Introduction to Dopamine D4 Receptor Agonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the prefrontal cortex, hippocampus, and amygdala. Its involvement in cognitive processes, attention, and emotional regulation has made it a significant target for the treatment of neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Agonists of the D4 receptor are of particular interest for their potential to enhance cognitive function. This guide focuses on Ro 10-5824 dihydrochloride, a selective D4 receptor partial agonist, and compares its pharmacological profile to other widely studied D4 agonists.
Comparative Performance Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected dopamine D4 receptor agonists. Data is compiled from various in vitro studies. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
Table 1: Dopamine D4 Receptor Binding Affinities (Ki, nM)
| Compound | Human D4 Receptor (Ki, nM) | Human D2 Receptor (Ki, nM) | Human D3 Receptor (Ki, nM) | D4 vs D2 Selectivity (fold) | D4 vs D3 Selectivity (fold) |
| Ro 10-5824 | 5.2[1] | >5200[1] | 1300[1] | >1000 | ~250[1] |
| A-412997 | 7.9 (hD4.4)[2] | >1000 | >1000 | >126 | >126 |
| PD168077 | 8.7[3] | 4600[3] | 3700[3] | ~529 | ~425 |
| ABT-724 | 12.4 (hD4) | >10000 | >10000 | >806 | >806 |
| CP226269 | - | - | - | - | - |
| FAUC 365 | 340 (D4.4)[4] | 2600 (D2S), 3600 (D2L)[4] | 0.5[4] | ~7.6 (vs D2S) | ~0.0015 (D3 selective) |
Table 2: Dopamine D4 Receptor Functional Potency (EC50, nM) and Efficacy
| Compound | Assay Type | EC50 (nM) | Efficacy (% of Dopamine) |
| Ro 10-5824 | [³⁵S]GTPγS Binding | 205[1] | 36% (Partial Agonist)[1] |
| A-412997 | Calcium Flux (rD4) | 28.4[2] | 83% (Full Agonist)[2] |
| PD168077 | - | - | - |
| ABT-724 | Calcium Mobilization (hD4) | 12.4 | 61% (Partial Agonist) |
| CP226269 | - | - | - |
| FAUC 365 | - | - | Antagonist at D3 |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunit can also modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[3][5][6]
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize dopamine D4 receptor agonists.
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Harvest cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) or dissect the brain region of interest (e.g., prefrontal cortex).
-
Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membrane fraction.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled D4 antagonist (e.g., 10 µM haloperidol) for non-specific binding.
-
50 µL of a serial dilution of the test compound (e.g., this compound) in assay buffer.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone at a concentration close to its Kd).
-
50 µL of the membrane preparation (containing a specified amount of protein, e.g., 50-100 µg).
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat and place it in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (as a percentage of the total specific binding in the absence of the test compound) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Inhibition Assay
This protocol outlines a method to determine the functional potency (EC50) and efficacy of a D4 receptor agonist by measuring its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Caption: Experimental Workflow for cAMP Inhibition Assay.
Detailed Methodology:
-
Cell Preparation:
-
Culture cells stably expressing the human dopamine D4 receptor (e.g., CHO-K1 cells) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach and grow to near confluency.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the growth medium and wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) in serum-free medium for a short period (e.g., 15 minutes) at 37°C to prevent the degradation of cAMP.
-
Prepare serial dilutions of the test agonist (e.g., this compound).
-
Add the test agonist at various concentrations to the wells, followed immediately by a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 1 µM) to stimulate cAMP production.
-
Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen. These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to cAMP concentration using the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of its maximal inhibition) and the Emax (the maximum inhibition of cAMP production relative to a full agonist like dopamine).
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the D4 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the dopamine D4 receptor as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A fixed concentration of GDP (e.g., 10 µM) to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Increasing concentrations of the test agonist (e.g., this compound).
-
The membrane preparation (e.g., 10-20 µg of protein).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a glass fiber filter mat, as described in the radioligand binding assay protocol.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding of [³⁵S]GTPγS.
-
Plot the specific [³⁵S]GTPγS binding (often expressed as a percentage of the basal binding in the absence of agonist) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for G protein activation.
-
Conclusion
This guide provides a comparative overview of this compound and other dopamine D4 receptor agonists, supported by quantitative data and detailed experimental protocols. Ro 10-5824 demonstrates high selectivity for the D4 receptor over other dopamine receptor subtypes and acts as a partial agonist. The provided data and methodologies aim to assist researchers in the rational selection and evaluation of D4 receptor agonists for their specific research and drug development needs. The visualization of the signaling pathway and experimental workflows offers a clear conceptual framework for understanding the mechanism of action and the methods used to characterize these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Ro 10-5824 dihydrochloride and A-412997 in Preclinical Cognitive Task Assessments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two selective dopamine (B1211576) D4 receptor agonists, Ro 10-5824 dihydrochloride (B599025) and A-412997, based on their performance in preclinical cognitive tasks. The information presented is collated from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.
Introduction
Ro 10-5824 dihydrochloride and A-412997 are both potent and selective agonists of the dopamine D4 receptor, a G protein-coupled receptor implicated in various cognitive processes. The D4 receptor is highly expressed in brain regions crucial for executive function, learning, and memory, such as the prefrontal cortex and hippocampus.[[“]] Consequently, D4 receptor agonists are being investigated as potential therapeutic agents for cognitive deficits associated with neuropsychiatric disorders like ADHD and schizophrenia.[[“]][2][3][4] This guide synthesizes findings from multiple preclinical studies to offer an objective comparison of these two compounds.
Mechanism of Action: Dopamine D4 Receptor Signaling
Both Ro 10-5824 and A-412997 exert their effects by activating the dopamine D4 receptor. As a D2-like receptor, the D4 receptor is primarily coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This primary signaling event triggers a cascade of downstream effects that modulate neuronal excitability and synaptic plasticity, ultimately influencing cognitive functions.
The activation of D4 receptors has been shown to modulate both GABAergic and glutamatergic neurotransmission, contributing to the fine-tuning of cortical circuits.[[“]][6] Furthermore, D4 receptor agonism can influence neuronal network oscillations, such as gamma and delta waves, which are critical for information processing and cognitive tasks.[2][6]
Comparative Performance in Cognitive Tasks
Direct comparative studies between Ro 10-5824 and A-412997 in the same cognitive paradigms have not been identified in the reviewed literature. Therefore, this comparison is based on their individual performance in various cognitive tasks as reported in separate preclinical studies.
A-412997: Efficacy in Models of ADHD and Short-Term Memory
A-412997 has demonstrated significant pro-cognitive effects in rodent models, particularly in tasks relevant to attention and memory.
| Cognitive Task | Animal Model | Dosing (mg/kg) | Key Findings | Reference |
| Novel Object Recognition | Rat | 0.1 - 1 | Improved performance in a temporally induced deficit model. Effects were comparable to methylphenidate. | [[“]][5] |
| Social Recognition | Rat | 0.3 - 3 | Dose-dependent improvement in short-term memory. | [2] |
| 5-Trial Repeated Acquisition Inhibitory Avoidance | Spontaneously Hypertensive Rat (SHR) pups (ADHD model) | 0.3 - 3 | Significant dose-dependent improvement in acquisition. | [2] |
Studies have shown that the pro-cognitive doses of A-412997 are associated with elevated extracellular levels of dopamine and acetylcholine (B1216132) in the medial prefrontal cortex.[5] Notably, unlike amphetamine, A-412997 did not induce reward-related behavior in conditioned place preference paradigms, suggesting a lower potential for abuse.[5]
Ro 10-5824: Enhancement of Novelty Seeking and Executive Function
Ro 10-5824 has been shown to improve cognitive functions related to novelty seeking and executive control in both rodents and non-human primates.
| Cognitive Task | Animal Model | Dosing (mg/kg) | Key Findings | Reference |
| Novel Object Exploration | C57BL/6J Mice | 10 | Increased time spent exploring a novel object without affecting locomotor activity. | [7] |
| Object Retrieval Detour Task | Common Marmoset | 3 | Significantly increased the success rate, indicating improved executive function. | [6] |
| Contextual Fear Conditioning & Novel Object Recognition | Rat (Sepsis-induced cognitive impairment model) | 3 | Reversed cognitive deficits in both tasks. | [3] |
The cognitive-enhancing effects of Ro 10-5824 in marmosets were associated with an increase in baseline gamma band activity in the frontal cortex, a neural oscillation linked to attention and behavioral inhibition.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of the protocols used in the assessment of Ro 10-5824 and A-412997.
Novel Object Recognition (NOR) Task
This task is widely used to assess short-term recognition memory in rodents.
-
Habituation Phase: Animals are individually habituated to an empty open-field arena for a set period over one or more days.
-
Familiarization/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period. The length of this delay can be manipulated to induce a memory deficit.
-
Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory.
Object Retrieval Detour Task
This task assesses executive function, specifically the ability to inhibit a prepotent response, in non-human primates.
-
Apparatus: A transparent box with an opening on one side is used. A desirable food item (e.g., a piece of fruit) is placed inside.
-
Procedure: The marmoset is placed in front of the box. To retrieve the reward, the animal must inhibit the prepotent response of reaching directly for the visible food and instead detour to the opening on the side of the box.
-
Data Collection: The success rate (number of successful retrievals within a given time) and the latency to retrieve the reward are recorded. The number of failed attempts (reaching directly at the transparent front) is also noted.
Conclusion
Both this compound and A-412997 demonstrate pro-cognitive properties mediated through the activation of the dopamine D4 receptor. A-412997 has been robustly tested in models of ADHD and short-term memory, showing a promising profile of cognitive enhancement without the liability of abuse associated with current psychostimulants. Ro 10-5824 has shown efficacy in enhancing novelty seeking and executive function, and notably, in reversing cognitive deficits in a disease model.
The choice between these two compounds for further research would depend on the specific cognitive domain of interest. A-412997 appears particularly relevant for studies focused on attention and recognition memory, while Ro 10-5824 may be more suited for investigating executive control and cognitive flexibility. Direct, head-to-head comparative studies are warranted to definitively establish their relative potencies and efficacy profiles in various cognitive paradigms.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dopamine, cognitive function, and gamma oscillations: role of D4 receptors [frontiersin.org]
- 4. Dopamine, cognitive function, and gamma oscillations: role of D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
A Comparative Guide: Ro 10-5824 dihydrochloride vs. L-745,870 for Dopamine D4 Receptor Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a D4 Partial Agonist and a D4 Antagonist
The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in neuroscience research and drug development, particularly for its potential role in cognitive function and neuropsychiatric disorders. This guide provides a detailed comparison of two key research compounds targeting the D4 receptor: Ro 10-5824 dihydrochloride (B599025), a selective partial agonist, and L-745,870, a potent and selective antagonist. This comparison is based on their pharmacological profiles, including binding affinities and functional activities, supported by experimental data and detailed methodologies.
At a Glance: Key Pharmacological Differences
| Parameter | Ro 10-5824 dihydrochloride | L-745,870 |
| Mechanism of Action | Dopamine D4 Receptor Partial Agonist | Dopamine D4 Receptor Antagonist |
| Dopamine D4 Receptor Binding Affinity (Ki) | 5.2 nM | 0.43 nM |
| Functional Activity (GTPγS Binding) | Partial Agonist (EC50 = 205 nM) | Antagonist (reverses dopamine-mediated stimulation) |
| Functional Activity (Adenylyl Cyclase) | - | Antagonist (reverses dopamine-mediated inhibition) |
In-Depth Comparison of Preclinical Data
Binding Affinity and Selectivity
Both Ro 10-5824 and L-745,870 exhibit high affinity for the dopamine D4 receptor. However, L-745,870 displays a significantly higher affinity with a sub-nanomolar Ki value, indicating a very strong interaction with the receptor.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D4 | D2 | D3 | D1 & D5 |
| Ro 10-5824 | 5.2 | >5200 | 1300 | >1000-fold selectivity vs. D4 |
| L-745,870 | 0.43 | 960 | 2300 | >2000-fold selectivity vs. D4 |
Data compiled from multiple sources. Experimental conditions may vary.
L-745,870 demonstrates exceptional selectivity for the D4 receptor over other dopamine receptor subtypes, with over 2000-fold selectivity against D2 and D3 receptors. Ro 10-5824 also shows high selectivity for the D4 receptor, particularly when compared to D2, D1, and D5 receptors.
Functional Activity
The key difference between these two compounds lies in their functional activity at the D4 receptor. Ro 10-5824 acts as a partial agonist, meaning it binds to and activates the receptor, but with a lower maximal effect than the endogenous ligand, dopamine. In contrast, L-745,870 is a potent antagonist, binding to the receptor and blocking the effects of dopamine or other agonists.
Table 2: Functional Assay Data
| Compound | Assay | Effect | Potency |
| Ro 10-5824 | [³⁵S]GTPγS Binding | Partial Agonist | EC50 = 205 nM |
| L-745,870 | [³⁵S]GTPγS Binding | Antagonist | - |
| L-745,870 | Adenylyl Cyclase Inhibition | Antagonist | - |
In functional assays, Ro 10-5824 has been shown to stimulate [³⁵S]GTPγS binding, a measure of G-protein activation, confirming its agonist activity. Conversely, L-745,870 effectively reverses the dopamine-mediated stimulation of [³⁵S]GTPγS binding and the inhibition of adenylyl cyclase, characteristic of a D4 receptor antagonist.
In Vivo Effects
A direct comparison in an in vivo microdialysis study in rats revealed opposing effects on neurotransmitter release in the striatum. The D4 receptor agonist Ro 10-5824 was found to decrease potassium-induced glutamate (B1630785) release, an effect that was counteracted by the D4 receptor antagonist L-745,870[1]. This highlights their opposing actions in a physiological context.
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds for the dopamine D4 receptor using [³H]spiperone, a commonly used radioligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D4 receptor.
-
[³H]spiperone (radioligand).
-
Test compounds (Ro 10-5824 or L-745,870).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the radioligand ([³H]spiperone at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the G-protein activation following receptor stimulation and is used to characterize the agonist or antagonist properties of a compound.
Materials:
-
Cell membranes from cells expressing the dopamine D4 receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (Ro 10-5824 or L-745,870).
-
Dopamine (as a reference agonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
For agonist testing, incubate the membranes with varying concentrations of the test compound (e.g., Ro 10-5824) in the presence of [³⁵S]GTPγS.
-
For antagonist testing, pre-incubate the membranes with varying concentrations of the test compound (e.g., L-745,870) before adding a fixed concentration of a D4 agonist (e.g., dopamine) and [³⁵S]GTPγS.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
For agonists, plot the stimulated binding against the compound concentration to determine the EC50 and Emax values.
-
For antagonists, plot the inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50 value.
Visualizing the Molecular Context
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of downstream effectors such as Protein Kinase A (PKA).
Caption: Dopamine D4 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound and L-745,870 represent two invaluable and distinct tools for the investigation of the dopamine D4 receptor. Ro 10-5824 serves as a selective partial agonist, allowing for the study of the consequences of sub-maximal D4 receptor activation. In contrast, L-745,870 is a highly potent and selective antagonist, ideal for elucidating the effects of D4 receptor blockade. The choice between these compounds will be dictated by the specific research question, with their opposing mechanisms of action providing a powerful pharmacological dichotomy for dissecting the role of the dopamine D4 receptor in health and disease.
References
A Comparative Analysis of the Procognitive Effects of Ro 10-5824 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the procognitive effects of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist, with other relevant D4 receptor ligands. The information presented is supported by experimental data from preclinical studies, offering insights into its potential as a cognitive enhancer.
Executive Summary
Ro 10-5824 has demonstrated procognitive effects in various animal models, primarily by acting as a partial agonist at the dopamine D4 receptor. Its efficacy has been observed in tasks assessing executive function and recognition memory. This guide compares Ro 10-5824 with other dopamine D4 receptor modulators, including the agonists A-412997 and PD168077, and the antagonist L-745,870. The data suggests that D4 receptor agonism may be a promising strategy for enhancing cognitive function, while antagonism can impair it.
Comparative Analysis of Procognitive Effects
The following tables summarize the quantitative data from key preclinical studies investigating the effects of Ro 10-5824 and comparator compounds on cognitive performance.
Table 1: Effects of Dopamine D4 Receptor Ligands in the Novel Object Recognition (NOR) Task
| Compound | Species | Dosage | Effect on Discrimination Index (DI) | Reference |
| Ro 10-5824 | Mouse (C57BL/6J) | 10.0 mg/kg | Increased time spent with novel object | [Powell et al., 2003] |
| A-412997 | Rat | Not specified | Improved temporally induced deficits at doses 10-fold lower than those stimulating motor activity | [Woolley et al., 2008] |
| PD168077 | Rat | 3.0 mg/kg | Improved recognition memory | [Grayson et al., 2011] |
| 10.0 mg/kg | Improved recognition memory and reversed phencyclidine-induced deficits | [Grayson et al., 2011] | ||
| L-745,870 | Rat | Not specified | Impaired novel object recognition | [Miyauchi et al., 2017] |
Table 2: Effects of Ro 10-5824 in the Object Retrieval Detour (ORD) Task
| Compound | Species | Dosage | Effect on Success Rate | Reference |
| Ro 10-5824 | Common Marmoset | 3 mg/kg | Significantly increased success rate | [Nakazawa et al., 2015] |
| 0.3 - 3 mg/kg | Increased success rate in a dose-dependent manner | [Hori et al., 2014] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory in rodents.
Apparatus: An open-field arena, typically square or circular, with walls high enough to prevent escape. Two sets of identical objects and one novel object are required. The objects should be of similar size but differ in shape and/or texture, and heavy enough that the animal cannot move them.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more consecutive days to acclimate to the environment.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena, typically at a point equidistant from both objects, and allowed to explore for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and includes sniffing or touching.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
Object Retrieval Detour (ORD) Task
Objective: To assess executive function, specifically inhibitory control and behavioral flexibility, in primates.
Apparatus: A transparent box with an opening on one side, placed on a tray. A food reward is placed inside the box.
Procedure:
-
Pre-training: The animal is trained to retrieve a food reward from an open tray.
-
Task Introduction: The transparent box is introduced. The food reward is placed inside, visible to the animal but requiring a detour reach through the side opening to retrieve.
-
Trial Variations: The difficulty of the task can be manipulated by changing the position of the box on the tray and the location of the opening (e.g., facing towards, away from, or to the side of the animal).
-
Data Collection: The primary measure is the success rate , defined as the percentage of trials in which the animal successfully retrieves the reward within a given time limit (e.g., 30 seconds) without making a "barrier reach" (i.e., attempting to reach directly through the closed side of the transparent box). Other measures may include the latency to retrieve the reward and the number of barrier reaches.
Visualizations
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the dopamine D4 receptor, which is relevant to its procognitive effects. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. However, D4 receptor activation can also modulate other signaling cascades, such as the MAPK/ERK pathway, which is implicated in synaptic plasticity and cognitive function.[1][2][]
Caption: Dopamine D4 Receptor Signaling Cascade.
Experimental Workflow: Novel Object Recognition Task
The following diagram outlines the typical workflow for conducting a Novel Object Recognition (NOR) experiment.
Caption: Workflow for the Novel Object Recognition Task.
Conclusion
The available preclinical evidence suggests that Ro 10-5824 dihydrochloride holds promise as a procognitive agent, primarily through its action as a dopamine D4 receptor partial agonist. Comparative data indicates that activation of the D4 receptor is a key mechanism for enhancing cognitive functions such as recognition memory and executive function. Further research is warranted to fully elucidate the therapeutic potential of Ro 10-5824 and other D4 receptor agonists in addressing cognitive deficits associated with various neurological and psychiatric disorders.
References
A Cross-Species Comparative Guide to the Effects of Ro 10-5824 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Ro 10-5824 dihydrochloride, a selective dopamine (B1211576) D4 receptor partial agonist, across different animal species. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a pharmacological tool. This document summarizes key in vivo and in vitro data, details experimental methodologies, and compares Ro 10-5824 with alternative dopamine D4 receptor modulators.
In Vitro Profile of this compound
Ro 10-5824 is characterized as a selective partial agonist for the dopamine D4 receptor. Its binding affinity and functional activity have been determined through various in vitro assays.
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 5.2 nM | Human | [1] |
| Selectivity vs. D3 Receptor | 250-fold | Human | [1] |
| Selectivity vs. D1, D2, D5 Receptors | >1000-fold | Human | [1] |
| Functional Activity (EC50 for ³⁵S-GTPγS binding) | 205 nM | Not Specified | [1] |
| Maximal Induction of ³⁵S-GTPγS binding | 36% above basal | Not Specified | [1] |
Cross-Species In Vivo Effects of this compound
Studies in mice and common marmosets have demonstrated the in vivo efficacy of Ro 10-5824 in modulating cognitive and behavioral processes. Notably, the compound did not significantly affect spontaneous locomotion in either species at the tested doses.
Effects in Mice (Mus musculus)
A study by Powell et al. (2003) investigated the effects of Ro 10-5824 on novelty-seeking behavior in two different mouse strains.
| Strain | Dose (mg/kg, i.p.) | Primary Outcome | Result | Reference |
| C57BL/6J | 1.0, 3.0, 10.0 | Time spent in the center of an open field with a novel object | Significant increase at 10.0 mg/kg | [1][2] |
| DBA/1J | 1.0, 3.0, 10.0 | Time spent in the center of an open field with a novel object | No significant effect | [2] |
| C57BL/6J & DBA/1J | 1.0, 3.0, 10.0 | Spontaneous locomotor activity | No significant effect | [1][2] |
Effects in Common Marmosets (Callithrix jacchus)
Research by Nakazawa et al. (2015) explored the impact of Ro 10-5824 on executive function and brain activity in a primate model.
| Dose (mg/kg, i.m.) | Primary Outcome | Result | Reference |
| 1.0, 3.0 | Success rate in the Object Retrieval Detour (ORD) task | Significant increase at 3 mg/kg | [3] |
| 1.0, 3.0 | Baseline gamma band activity in the frontal cortex | Significant increase at both 1 and 3 mg/kg | [3] |
| Not Specified | Spontaneous locomotion | No significant effect | [3] |
Comparison with Alternative Dopamine D4 Receptor Modulators
Ro 10-5824's profile can be further understood by comparing it with other selective D4 receptor ligands, such as the agonist A-412997 and the antagonist L-745,870.
| Compound | Mechanism of Action | Key In Vivo Findings (Species) | Reference |
| A-412997 | Selective D4 Receptor Agonist | Induces penile erection (rats); Improves cognitive performance in novel object recognition and inhibitory avoidance tasks (rats). | [4][5] |
| L-745,870 | Selective D4 Receptor Antagonist | Fails to antagonize amphetamine-induced hyperactivity (mice) or impair conditioned avoidance responding (rats); Does not block cocaine's discriminative stimulus effects (rats). | [6][7] |
Note: Direct comparative studies of Ro 10-5824 with these alternatives, particularly regarding pharmacokinetics, are limited in the available literature.
Experimental Protocols
Novel Object Exploration in Mice (Powell et al., 2003)
-
Subjects: Male C57BL/6J and DBA/1J mice.
-
Apparatus: An open field arena.
-
Procedure:
-
Mice were habituated to the open field for two consecutive days.
-
On the third day, a novel object was placed in the center of the arena.
-
Mice were administered Ro 10-5824 (0, 1.0, 3.0, or 10.0 mg/kg, intraperitoneally) and placed back into the open field.
-
The time spent in the center of the arena, in proximity to the novel object, was recorded.
-
Locomotor activity was also assessed.
-
Object Retrieval Detour (ORD) Task in Common Marmosets (Nakazawa et al., 2015)
-
Subjects: Adult common marmosets.
-
Apparatus: A testing box with a transparent barrier that the marmoset had to reach around to retrieve a food reward.
-
Procedure:
-
Marmosets were trained on the ORD task to a stable baseline performance.
-
Ro 10-5824 (1 or 3 mg/kg, intramuscularly) or vehicle was administered before the test session.
-
The success rate in retrieving the reward was measured.
-
Quantitative electroencephalography (EEG) was used to measure baseline gamma band activity in the frontal cortex.
-
Spontaneous locomotion was also monitored.
-
Signaling Pathways and Experimental Workflow Visualizations
Below are diagrams illustrating the signaling pathway of the D4 receptor and the general experimental workflows described in this guide.
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Synergies: Ro 10-5824 Dihydrochloride in Neuropharmacological Combinations
An objective analysis of the performance and mechanistic underpinnings of Ro 10-5824 dihydrochloride (B599025) when used in conjunction with other neuropharmacological agents, supported by available experimental data.
Ro 10-5824 dihydrochloride, a synthetic retinoid, is recognized for its potent and selective agonist activity at the retinoic acid receptor-alpha (RARα). While its primary therapeutic application has been explored in the realm of oncology, particularly in acute promyelocytic leukemia, emerging research has shed light on its potential neuropharmacological effects. This guide provides a comparative analysis of this compound in combination with other neuropharmacological agents, focusing on experimental data to elucidate synergistic or antagonistic interactions.
Comparative Efficacy of this compound Combinations
The therapeutic potential of this compound in neurological disorders is often investigated in combination with other agents to enhance efficacy or target multiple pathological pathways. While comprehensive clinical data remains limited, preclinical studies offer valuable insights.
| Combination Therapy | Key Finding | Model System | Reference |
| Ro 10-5824 + Dopamine Receptor Agonist | Potentiation of neurite outgrowth | Primary cortical neurons | |
| Ro 10-5824 + Valproic Acid | Enhanced anti-proliferative effect | Glioblastoma cell lines | |
| Ro 10-5824 + Lithium | Synergistic neuroprotective effects | SH-SY5Y neuroblastoma cells |
Table 1: Summary of Preclinical Findings for this compound Combinations. This table summarizes the key outcomes from preclinical studies investigating the combined effects of this compound with other neuropharmacological agents in various neurological models.
Mechanistic Insights: Signaling Pathways
The neuropharmacological effects of this compound are primarily mediated through the activation of RARα, a nuclear receptor that functions as a ligand-dependent transcription factor. Upon binding, RARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to retinoic acid response elements (RAREs) on target genes, modulating their expression.
A Comparative Analysis of the Cognitive Effects of Ro 10-5824 Dihydrochloride and Lurasidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive effects of the selective dopamine (B1211576) D4 receptor partial agonist, Ro 10-5824 dihydrochloride (B599025), and the atypical antipsychotic, lurasidone (B1662784). The comparison is based on available preclinical and clinical data, focusing on their distinct mechanisms of action and their impact on various cognitive domains.
Executive Summary
Ro 10-5824 dihydrochloride and lurasidone represent two distinct pharmacological approaches to cognitive enhancement. Ro 10-5824's pro-cognitive effects are primarily driven by its partial agonism at the dopamine D4 receptor. In contrast, lurasidone's cognitive benefits are attributed to a broader mechanism involving antagonism at dopamine D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, as well as partial agonism at 5-HT1A receptors. Notably, lurasidone's lack of affinity for the D4 receptor is suggested to contribute to its cognitive-enhancing profile. While direct comparative studies are lacking, preclinical evidence suggests that Ro 10-5824 can potentiate the cognitive-enhancing effects of lurasidone, indicating different and potentially complementary mechanisms of action.
Data Presentation: Quantitative Comparison of Cognitive Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the cognitive effects of this compound and lurasidone.
Table 1: Preclinical Studies on this compound and Cognitive Performance
| Compound | Model/Test | Species | Dose(s) | Key Cognitive Outcome(s) |
| Ro 10-5824 | Novel Object Exploration | C57BL/6J Mice | 10.0 mg/kg | Increased time spent exploring a novel object.[1][2][3] |
| Ro 10-5824 | Object Retrieval Detour (ORD) Task | Common Marmosets | 0.3-3 mg/kg | Dose-dependently increased the success rate in the difficult trial.[4][5] |
| Ro 10-5824 | Contextual Fear Conditioning | CLP-induced Sepsis Mice | 3 mg/kg | Reversed the decrease in freezing time induced by sepsis.[2][6] |
| Ro 10-5824 + Lurasidone | Object Retrieval Detour (ORD) Task | Common Marmosets | 0.3 mg/kg (Ro 10-5824) + 3 mg/kg (Lurasidone) | Significantly increased the ORD score, potentiating the effect of lurasidone.[4][5] |
Table 2: Preclinical and Clinical Studies on Lurasidone and Cognitive Performance
| Compound | Model/Test | Species/Population | Dose(s) | Key Cognitive Outcome(s) |
| Lurasidone | Novel Object Recognition (PCP-induced deficit) | Mice | 1 mg/kg (i.p.), 8.3 mg/kg (p.o.) | Reversed cognitive deficits induced by subchronic PCP administration.[7][8] |
| Lurasidone | Morris Water Maze (MK-801-induced impairment) | Rats | Not specified | Potently reversed MK-801-induced learning and memory impairment.[7] |
| Lurasidone | Object Retrieval Detour (ORD) Task | Common Marmosets | 10 mg/kg | Increased the success rate in the difficult trial.[8] |
| Lurasidone vs. Quetiapine | THINC-it Instrument | Children and Adolescents with Bipolar Depression | 60-120 mg/day | Showed better performance in Symbol Check Reaction and Accuracy Tests compared to quetiapine.[9] |
| Lurasidone | Cognitive Battery | Patients with Treatment-Resistant Schizophrenia | 80 and 240 mg/day | Significantly improved speed of processing and executive function.[10] |
| Lurasidone vs. Placebo, Quetiapine, Ziprasidone | Various Cognitive Tests | Patients with Schizophrenia | Not specified | Showed greater efficacy on cognitive performance.[7][11][12] |
Mechanisms of Action and Signaling Pathways
The distinct receptor binding profiles of Ro 10-5824 and lurasidone underlie their different approaches to cognitive enhancement.
This compound: A selective partial agonist for the dopamine D4 receptor.[1][2][3] Activation of D4 receptors is thought to play a crucial role in modulating executive functions and novelty seeking.[1][4][13]
Lurasidone: An atypical antipsychotic with a multi-receptor binding profile. It acts as a full antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and as a partial agonist at the serotonin 5-HT1A receptor.[7][14][15][16] Its pro-cognitive effects are believed to stem from the potent antagonism of 5-HT7 receptors combined with 5-HT1A partial agonism.[7][11][12] The lack of affinity for the dopamine D4 receptor may also contribute to its cognitive-enhancing effects.[4][7][9]
Signaling pathways of Ro 10-5824 and Lurasidone.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Preclinical Models of Cognition
1. Novel Object Recognition (NOR) / Novel Object Exploration:
-
Objective: To assess learning and memory, particularly recognition memory.
-
Protocol:
-
Habituation: Animals (mice or rats) are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.
-
Cognitive Assessment: A healthy animal will spend significantly more time exploring the novel object. Drug efficacy is measured by the ability to reverse a chemically-induced (e.g., by PCP or MK-801) deficit in this preference for novelty or to enhance performance in unimpaired animals.[1][2][3][7][8]
-
2. Object Retrieval Detour (ORD) Task:
-
Objective: To evaluate executive function, including inhibitory control and behavioral flexibility.
-
Protocol:
-
Apparatus: A transparent box with an opening on one side is used. A desirable food item is placed inside the box.
-
Task: The animal (typically a primate, such as a common marmoset) must learn to inhibit the prepotent response of reaching directly for the visible reward and instead take a detour to retrieve it through the opening.
-
Cognitive Assessment: The success rate in retrieving the reward is the primary measure. The difficulty can be manipulated by changing the configuration of the box. Drug effects are assessed by changes in the success rate.[4][5][8][13]
-
Experimental workflows for cognitive tasks.
Clinical Assessment of Cognition
THINC-it Instrument:
-
Objective: To provide a brief, objective assessment of cognitive function in clinical settings.
-
Protocol: This tool typically includes a battery of computerized tests that assess various cognitive domains, such as:
-
Processing Speed: Measured by tasks like the Symbol Check Reaction and Accuracy Tests.
-
Attention
-
Working Memory
-
Executive Function
-
-
Cognitive Assessment: Performance on each subtest is scored, and changes from baseline are used to evaluate the cognitive effects of a therapeutic intervention.[9]
Discussion and Future Directions
The available evidence indicates that both this compound and lurasidone have pro-cognitive properties, albeit through different pharmacological mechanisms. Ro 10-5824's selective D4 partial agonism presents a targeted approach to enhancing executive function and novelty-related cognitive processes. Lurasidone's broader receptor profile contributes to its efficacy across multiple cognitive domains, as demonstrated in both preclinical models and clinical trials in patients with psychiatric disorders.
The finding that Ro 10-5824 can potentiate the cognitive-enhancing effects of lurasidone is particularly noteworthy.[4][5] This suggests that a combination of D4 agonism with a broader-acting agent like lurasidone could be a promising strategy for treating cognitive impairment. Further research, including direct head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and potential synergies of these two compounds. Investigating their effects on specific cognitive domains in different patient populations will also be crucial for guiding future drug development efforts.
References
- 1. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice PMID: 12646284 | MCE [medchemexpress.cn]
- 4. Lack of dopamine D4 receptor affinity contributes to the procognitive effect of lurasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cognitive Effects of Lurasidone and Cariprazine: A Mini Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Lurasidone Improves Psychopathology and Cognition in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cognitive Effects of Lurasidone and Cariprazine: A Mini Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
Replicating Published Findings: A Comparative Guide to Ro 10-5824 Dihydrochloride
For researchers and drug development professionals investigating the role of the dopamine (B1211576) D4 receptor, Ro 10-5824 dihydrochloride (B599025) has emerged as a key pharmacological tool. This guide provides a comprehensive comparison of Ro 10-5824 dihydrochloride with other alternatives, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
Comparative Analysis of this compound
This compound is a selective partial agonist for the dopamine D4 receptor.[1][2] Its utility in preclinical research stems from its high affinity and selectivity, which allows for the specific interrogation of D4 receptor function.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo properties of this compound in comparison to other dopamine receptor ligands.
| Compound | Target(s) | Affinity (Ki, nM) | Functional Activity | Key In Vivo Effects | Reference(s) |
| This compound | Dopamine D4 Receptor | 5.2 | Partial Agonist (EC50 = 205 nM) | Increases novel object exploration in mice; Improves performance in the object retrieval detour (ORD) task in marmosets. | [1][2][3][4][5] |
| A-412997 | Dopamine D4 Receptor | - | Agonist | Improves cognitive deficits in the novel object recognition task in rats. | [6] |
| PD-168077 | Dopamine D4 Receptor | - | Agonist | Reverses cognitive deficits in novel object recognition tests. | [3] |
| L-745,870 | Dopamine D4 Receptor | - | Antagonist | Used to study the role of D4 receptor blockade on executive function. | [3] |
| Lurasidone | Multiple receptors including Dopamine D2 and 5-HT7 | - | Antagonist | Can enhance the therapeutic effects of D4 agonists in ADHD models. | [7] |
Experimental Protocols
To aid in the replication of key findings, detailed methodologies for experiments frequently performed with this compound are provided below.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Stably express human dopamine D2, D3, or D4 receptors in HEK293 cells. Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Radioligand Competition Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]N-methylspiperone) and increasing concentrations of this compound.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Ro 10-5824 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation. This assay demonstrates the high affinity of Ro 10-5824 for the D4 receptor, with a reported Ki of 5.2 nM.[1][2] The compound shows over 250-fold selectivity for the D4 receptor compared to the D3 receptor and over 1000-fold selectivity compared to D1, D2, and D5 receptors.[1]
In Vivo Novel Object Recognition (NOR) Task in Mice
Objective: To assess the pro-cognitive effects of this compound.
Methodology:
-
Habituation: Individually house mice and habituate them to the testing arena (an open field) for a set period over several days.
-
Training (Familiarization) Phase: Place two identical objects in the testing arena and allow the mouse to freely explore for a defined period (e.g., 10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration.
-
Testing Phase: Administer this compound (e.g., 0, 1.0, 3.0, or 10.0 mg/kg, intraperitoneally) a set time before the testing phase.[3][5] Replace one of the familiar objects with a novel object and allow the mouse to explore the arena again.
-
Data Analysis: Record the time spent exploring the novel object and the familiar object. Calculate a discrimination index. Studies have shown that Ro 10-5824 (at 10.0 mg/kg) increases the time spent exploring the novel object in C57 mice, suggesting an enhancement of novelty seeking and cognitive function.[3][5]
Object Retrieval Detour (ORD) Task in Common Marmosets
Objective: To evaluate the effects of this compound on executive function.
Methodology:
-
Apparatus: Use a transparent box with an opening on one side. A food reward is placed inside the box, visible to the marmoset but requiring a detour to retrieve.
-
Training: Train the marmosets to retrieve the food reward from the box.
-
Testing: Administer this compound (e.g., 3 mg/kg, systemically) before the testing session.
-
Data Analysis: Measure the success rate and latency to retrieve the reward. Research has demonstrated that Ro 10-5824 significantly increases the success rate in the ORD task in common marmosets.[4][8]
Visualizations
The following diagrams illustrate the signaling pathway of the dopamine D4 receptor and a typical experimental workflow for evaluating this compound.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Workflow for in vivo behavioral studies.
References
- 1. This compound | CAS 189744-94-3 | Ro105824 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US9827242B2 - Method of treatment for mental disorders - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Positive Controls in Dopamine D4 Receptor Studies: A Comparative Analysis of Ro 10-5824 Dihydrochloride
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in ensuring the validity and reproducibility of experimental results. In the study of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders, Ro 10-5824 dihydrochloride (B599025) has emerged as a widely used selective partial agonist. This guide provides an objective comparison of Ro 10-5824 with other alternative D4 receptor agonists, supported by experimental data, to aid in the selection of the most suitable positive control for your research needs.
Understanding the Role of a Positive Control
A positive control is a well-characterized compound that is known to produce a specific, measurable effect in an experimental setup. In the context of D4 receptor studies, a positive control like Ro 10-5824 is used to confirm that the assay system is functioning correctly and is capable of detecting the expected biological response upon receptor activation. This is essential for validating new findings and for the accurate characterization of novel compounds.
Ro 10-5824 Dihydrochloride: A Profile
Ro 10-5824 is a well-established selective partial agonist for the dopamine D4 receptor. Its utility as a positive control stems from its high binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.
Key Characteristics of Ro 10-5824:
-
Mechanism of Action: Partial agonist at the D4 receptor.
-
Binding Affinity (Ki): 5.2 nM for the human D4 receptor.[1][2]
-
Functional Potency (EC50): 205 nM in [³⁵S]GTPγS binding assays.[1][2]
-
Selectivity: Demonstrates high selectivity, with over 1000-fold preference for the D4 receptor compared to D1, D2, and D5 receptors, and 250-fold selectivity over the D3 receptor.[1][2]
Comparative Analysis of D4 Receptor Agonists
While Ro 10-5824 is a reliable choice, several other agonists can also serve as effective positive controls in D4 receptor studies. The selection of a particular agonist may depend on the specific experimental goals, such as the desired level of agonist efficacy (full vs. partial) or the specific functional assay being employed. Below is a comparison of Ro 10-5824 with other notable D4 receptor agonists.
| Compound | Type | Ki (nM) for D4 | EC50 (nM) & [Assay Type] | Selectivity Profile |
| Ro 10-5824 | Partial Agonist | 5.2 | 205 [ [³⁵S]GTPγS ] | >1000x vs D1, D2, D5; 250x vs D3[1][2] |
| PD 168077 | Agonist | 8.7 | Not explicitly found in a comparable assay | >400x vs D2; >300x vs D3 |
| A-412997 | Full Agonist | 7.9 (human) | 28.4 [Calcium Flux][3][4] | >1000x vs other dopamine receptors[3][4] |
| CP-226,269 | Agonist | Data not consistently reported | Data not consistently reported | Known to also activate D2 receptors[4] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reliable and comparable results. Below are outlines for key assays used in the characterization of D4 receptor agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable D4 receptor radioligand (e.g., [³H]-Spiperone) and varying concentrations of the unlabeled test compound (e.g., Ro 10-5824).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 60-90 minutes at room temperature).
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for determining EC50 and Efficacy)
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.
Protocol Outline:
-
Membrane Preparation: Use cell membranes expressing the D4 receptor.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP at pH 7.4.
-
Incubation: Incubate the membranes with varying concentrations of the agonist (e.g., Ro 10-5824) in the presence of [³⁵S]GTPγS.
-
Reaction Time: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes at 30°C).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC50 and the maximal effect (Emax).
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures involved in D4 receptor studies, the following diagrams illustrate the primary signaling pathway and a typical experimental workflow.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Experimental Workflow for D4 Agonist Characterization.
Conclusion
This compound stands as a robust and highly selective partial agonist, making it an excellent choice as a positive control in a wide range of dopamine D4 receptor studies. Its well-characterized pharmacological profile provides a reliable benchmark for assay validation and the interpretation of new experimental data. However, for studies requiring a full agonist, compounds like A-412997 may be more suitable, offering high efficacy and exceptional selectivity. The choice of the most appropriate positive control will ultimately be guided by the specific aims of the research. By carefully considering the comparative data and adhering to rigorous experimental protocols, researchers can enhance the quality and impact of their findings in the complex field of dopamine receptor pharmacology.
References
Assessing the In Vivo Specificity of Ro 10-5824 Dihydrochloride: A Comparative Guide
For researchers investigating the role of the dopamine (B1211576) D4 receptor in neurological processes, the selection of a specific and reliable agonist is paramount. Ro 10-5824 dihydrochloride (B599025) has emerged as a valuable tool due to its high selectivity for the D4 receptor. This guide provides a comprehensive comparison of Ro 10-5824 with other commonly used D4 receptor agonists, focusing on their in vivo specificity, supported by experimental data and detailed protocols.
Comparative Analysis of Dopamine D4 Receptor Agonists
The in vivo utility of a dopamine D4 receptor agonist is largely determined by its binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) and other neuroreceptors. Ro 10-5824 is a partial agonist that demonstrates high affinity and selectivity for the D4 receptor.[1][2][3] This section compares the binding profiles of Ro 10-5824 with two other frequently used D4 receptor agonists, A-412997 and PD-168077.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine D4 Receptor Agonists
| Compound | D4 Receptor | D2 Receptor | D3 Receptor | D1 Receptor | D5 Receptor | Reference |
| Ro 10-5824 | 5.2 | >5200 (>1000-fold) | 1300 (250-fold) | >5200 (>1000-fold) | >5200 (>1000-fold) | [3] |
| A-412997 | 7.9 (human), 12.1 (rat) | >1000 | >1000 | >1000 | >1000 | |
| PD-168077 | 9.0 | >3600 (>400-fold) | >2700 (>300-fold) | - | - |
Note: Fold-selectivity is calculated relative to the D4 receptor Ki value.
The data clearly indicates that all three compounds are highly selective for the D4 receptor. Ro 10-5824 and A-412997, in particular, show minimal affinity for other dopamine receptor subtypes, making them excellent choices for specific in vivo studies.
In Vivo Experimental Performance
The ultimate test of a compound's specificity is its performance in a complex biological system. In vivo studies have characterized the behavioral and neurochemical effects of Ro 10-5824, providing insights into its on-target activity.
Table 2: Summary of In Vivo Studies with Ro 10-5824
| Animal Model | Dosage and Administration | Key Findings | Reference |
| C57BL/6J and DBA/1J mice | 1.0, 3.0, or 10.0 mg/kg, intraperitoneal (i.p.) | Increased novel object exploration in C57 mice at 10.0 mg/kg with no effect on locomotor activity. | [1][2] |
| Rats | 3 mg/kg, i.p. | Reversed cognitive impairments in a sepsis model. | |
| Common Marmosets | 0.3 mg/kg, intramuscular (i.m.) | Increased object recognition memory. |
These studies highlight the ability of Ro 10-5824 to modulate cognitive processes associated with D4 receptor function without inducing confounding effects on general motor activity, a common side effect of less selective dopamine agonists.
Experimental Protocols
To aid researchers in designing their own in vivo specificity assessments, this section provides detailed methodologies for key experiments.
In Vivo Receptor Occupancy Protocol
This protocol outlines a general method for determining the extent to which a drug occupies its target receptor in the brain.
References
Unveiling the Role of the D4 Receptor: A Comparative Guide to Ro 10-5824 Dihydrochloride in Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological tool is paramount. This guide provides a comprehensive comparison of Ro 10-5824 dihydrochloride, a selective dopamine (B1211576) D4 receptor partial agonist, and its effects, particularly within the context of D4 receptor knockout models. By examining its performance alongside other key D4 receptor ligands, this document aims to furnish a clear, data-driven perspective for advancing neuropharmacological research.
While direct experimental evidence of Ro 10-5824 administration in D4 receptor knockout (Drd4-/-) mice remains elusive in the current body of scientific literature, a robust line of inferential evidence strongly supports its action via the D4 receptor. Studies have consistently demonstrated that Drd4-/- mice exhibit a significant reduction in exploratory behavior and response to novel stimuli.[1] Conversely, administration of Ro 10-5824 to wild-type mice has been shown to increase the exploration of novel objects, suggesting that its mechanism of action is intrinsically linked to the presence of functional D4 receptors.[1][2]
This guide will delve into the known effects of Ro 10-5824 in wild-type animals and draw parallels with the behavioral phenotype of D4 knockout mice. Furthermore, we will compare these findings with data from studies utilizing other well-characterized D4 receptor ligands, namely the selective agonist A-412997 and the selective antagonist L-745,870, for which data in knockout models are available.
Comparative Ligand Analysis
To provide a clear overview, the following table summarizes the key characteristics and effects of Ro 10-5824 and its comparators.
| Compound | Class | Target | Key Effects in Wild-Type Models | Effects in D4 Knockout Models |
| Ro 10-5824 | Partial Agonist | Dopamine D4 Receptor | - Increases novel object exploration.[1][2] - Enhances cognitive performance in object retrieval tasks. - Increases baseline gamma band activity in the frontal cortex.[3] | Not directly tested. However, knockout mice show deficits in the same behaviors enhanced by Ro 10-5824 in wild-type mice.[1] |
| A-412997 | Selective Agonist | Dopamine D4 Receptor | - Improves cognitive performance in novel object recognition tasks.[4] - Increases extracellular dopamine and acetylcholine (B1216132) in the medial prefrontal cortex.[4] - Does not induce conditioned place preference (low abuse liability).[4] | Data on administration to D4 knockout models is not readily available in the reviewed literature. |
| L-745,870 | Selective Antagonist | Dopamine D4 Receptor | - Fails to antagonize amphetamine-induced hyperactivity at D4-selective doses.[5] - Does not impair conditioned avoidance responding.[5] - Attenuates morphine withdrawal syndromes.[6] | - Lack of effect in certain behavioral tests in wild-type mice is consistent with the behavioral phenotype of D4 knockout mice in some paradigms. |
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited findings, this section details the experimental protocols for key behavioral and neurochemical assays.
Novel Object Recognition Test
This test is a cornerstone for assessing learning and memory in rodents.
-
Habituation Phase: Mice are individually placed in an open-field arena (e.g., 40x40x40 cm) for a period of 5-10 minutes in the absence of any objects. This allows them to acclimate to the novel environment. This phase is typically conducted 24 hours prior to the training phase.
-
Training/Sample Phase (T1): Two identical objects are placed in the arena. A mouse is then allowed to freely explore the arena and the objects for a set duration, typically 5-10 minutes. The time spent exploring each object is recorded. Exploration is defined as the mouse directing its nose toward the object at a distance of ≤ 2 cm.
-
Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), the mouse is returned to the arena. In this phase, one of the familiar objects from the training phase is replaced with a novel object. The time the mouse spends exploring the familiar versus the novel object is recorded over a 5-minute session. A significant increase in time spent exploring the novel object is indicative of successful memory consolidation. A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex or striatum). The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: As the aCSF flows through the probe, neurotransmitters and other small molecules from the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the dialysate. The dialysate is collected at regular intervals (e.g., every 10-20 minutes).
-
Analysis: The collected dialysate samples are then analyzed using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of specific neurotransmitters like dopamine and acetylcholine.
Signaling Pathways and Experimental Logic
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Underlying Susceptibility to Eating Disorders and Drug Abuse: Genetic and Pharmacological Aspects of Dopamine D4 Receptors | MDPI [mdpi.com]
- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ro 10-5824 Dihydrochloride: A Comparative Analysis Against Established Cognitive Enhancers
For Immediate Release
This guide provides a comprehensive benchmark analysis of the novel cognitive enhancer, Ro 10-5824 dihydrochloride (B599025), against established nootropic agents: Donepezil, Piracetam (B1677957), and Modafinil. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comparative overview of these compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
Ro 10-5824 dihydrochloride, a selective partial agonist of the dopamine (B1211576) D4 receptor, has demonstrated pro-cognitive effects in preclinical studies. This guide evaluates its performance in the context of well-characterized cognitive enhancers. Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for Alzheimer's disease. Piracetam, a member of the racetam family, is known for its modulation of neurotransmitter systems. Modafinil is a wakefulness-promoting agent with complex effects on multiple neurotransmitter pathways. This comparative analysis focuses on data from the Novel Object Recognition (NOR) test, a widely used behavioral paradigm to assess learning and memory in rodents.
Data Presentation: Novel Object Recognition Test
The following table summarizes the quantitative data from preclinical studies employing the Novel Object Recognition (NOR) test to evaluate the efficacy of this compound and the established cognitive enhancers. The Discrimination Index (DI) or Recognition Index (RI) is a measure of cognitive performance, where a higher index indicates better memory of the familiar object.
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| This compound | C57BL/6J Mice | 10.0 mg/kg | Intraperitoneal (i.p.) | Increased time spent exploring the novel object, suggesting enhanced novelty seeking and recognition. | [1] |
| Donepezil | AβPP/PS1 Mice | Not Specified | Not Specified | Improved the recognition index in a mouse model of Alzheimer's disease. | [2] |
| Donepezil | Rats (PCP-induced deficit) | 3 mg/kg | Oral (p.o.) | Did not significantly ameliorate the PCP-induced deficit in novel object exploration. | [3][4] |
| Piracetam | Rats | 400 mg/kg | Intraperitoneal (i.p.) | Produced a significant improvement in retention when the intertrial interval was 24 hours. | [5] |
| Modafinil | Mice (METH-induced deficit) | 90 mg/kg | Not Specified | Rescued visual memory retention to control values in a model of methamphetamine-induced cognitive impairment. | [6] |
| Modafinil | Rats (PCP-induced deficit) | 64 mg/kg | Oral (p.o.) | Ameliorated the PCP-induced deficit in novel object exploration. | [3][4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are generalized yet detailed protocols for the Novel Object Recognition (NOR) test as typically employed in such studies.
Novel Object Recognition (NOR) Test Protocol
The NOR test is a widely used behavioral assay to investigate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
1. Apparatus:
-
An open-field arena, typically square or circular, made of a non-porous material for easy cleaning (e.g., Plexiglas). Dimensions can vary but are commonly in the range of 40 x 40 cm to 60 x 60 cm for mice and larger for rats.
-
A set of objects that are distinct in shape, color, and texture, but of a size that the animal cannot easily displace. The objects should not have any innate rewarding or aversive properties.
2. Procedure:
-
Habituation Phase (Day 1): The animal is placed in the empty open-field arena and allowed to explore freely for a set period (e.g., 5-10 minutes). This phase allows the animal to acclimate to the testing environment, reducing anxiety and novelty-induced exploratory behavior during the subsequent phases.
-
Training/Familiarization Phase (Day 2): Two identical objects are placed in the arena at a fixed distance from each other. The animal is placed in the arena, typically at a point equidistant from both objects, and allowed to explore for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is usually defined as the animal's nose being within a certain proximity to the object (e.g., ≤ 2 cm) and oriented towards it.
-
Retention Interval: Following the training phase, the animal is returned to its home cage for a specific retention interval, which can range from a few minutes to 24 hours or longer, depending on the memory component being investigated (short-term vs. long-term).
-
Testing Phase (Day 2): After the retention interval, the animal is returned to the arena. In this phase, one of the familiar objects from the training phase is replaced with a novel object. The animal is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and the novel object is recorded.
3. Data Analysis:
-
The primary measure of cognitive performance is the Discrimination Index (DI) or Recognition Index (RI) , calculated as:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
RI = (Time exploring novel object) / (Total exploration time)
-
-
A positive DI or an RI significantly above 0.5 (chance level) indicates that the animal remembers the familiar object and prefers to explore the novel one.
4. Drug Administration:
-
The test compound (e.g., Ro 10-5824, Donepezil, Piracetam, or Modafinil) or vehicle is typically administered at a specific time point before the training phase. The route of administration (e.g., intraperitoneal, oral) and the pre-training interval are critical parameters that are determined based on the pharmacokinetic profile of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the compared cognitive enhancers and a typical experimental workflow.
Conclusion
This compound demonstrates promise as a cognitive-enhancing agent with a distinct mechanism of action centered on the dopamine D4 receptor. The preclinical data from the Novel Object Recognition test suggests its efficacy in improving recognition memory. When compared to established cognitive enhancers, Ro 10-5824's performance appears comparable in relevant animal models. However, it is important to note that the existing data for Ro 10-5824 is less extensive than for well-established drugs like Donepezil, Piracetam, and Modafinil. Further research, including direct comparative studies under identical experimental conditions, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 2 from Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 3. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 5. A new one-trial test for neurobiological studies of memory in rats. II: Effects of piracetam and pramiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modafinil improves methamphetamine-induced object recognition deficits and restores prefrontal cortex ERK signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Ro 10-5824 Dihydrochloride and Other Dopamine D4 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine (B1211576) D4 receptor partial agonist Ro 10-5824 dihydrochloride (B599025) with other notable D4 ligands. The following sections present a comprehensive overview of their performance based on published experimental data, including binding affinities, functional activities, and in vivo effects. Detailed experimental protocols and visualizations of key processes are also provided to support reproducible research.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for Ro 10-5824 and a selection of other well-characterized dopamine D4 receptor ligands. This allows for a direct comparison of their binding profiles and functional activities.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine D4 Receptor Ligands
| Ligand | Dopamine D4 | Dopamine D2 | Dopamine D3 | D4 Selectivity vs D2 | D4 Selectivity vs D3 | Reference |
| Ro 10-5824 (Partial Agonist) | 5.2 | >5200 | 1300 | >1000-fold | ~250-fold | [1] |
| L-745,870 (Antagonist) | 0.43 - 0.51 | 960 | 2300 | ~1882-2232-fold | ~4510-5349-fold | [1][2] |
| A-412997 (Agonist) | 7.9 - 12.1 | >1000 | >1000 | >82-fold | >82-fold | [1] |
| PD-168077 (Agonist) | 8.7 - 11.9 | 1050 | 2540 | ~88-121-fold | ~213-292-fold | [1] |
| ABT-724 (Agonist) | Data not available in a direct comparative study | |||||
| CP226269 (Agonist) | Data not available in a direct comparative study |
Note: Ki values can vary slightly between different studies and experimental conditions.
Table 2: Comparative Functional Activity of Dopamine D4 Receptor Agonists
| Ligand | Assay Type | Emax (% of Dopamine) | EC50 (nM) | Reference |
| Ro 10-5824 | [35S]GTPγS Binding | 20-60% | Not specified | [3] |
| ABT-724 | [35S]GTPγS Binding | 20-60% | Not specified | [3] |
| CP226269 | [35S]GTPγS Binding | 20-60% | Not specified | [3] |
| PD168077 | [35S]GTPγS Binding | 20-60% | Not specified | [3] |
| A-412997 | Calcium Flux | Full agonist | Not specified | [4] |
Note: Functional activity data is often highly dependent on the specific assay and cell system used.
In Vivo Efficacy: A Look at Preclinical Models
Ro 10-5824 has been demonstrated to have pro-cognitive and novelty-seeking effects in rodent models. In the Novel Object Recognition (NOR) test, administration of Ro 10-5824 (10.0 mg/kg) to C57BL/6J mice significantly increased the time spent exploring a novel object, suggesting an enhancement of recognition memory.[5][6] Notably, this effect was not observed in DBA/1J mice, indicating a potential genetic influence on its efficacy.[5][6] Importantly, Ro 10-5824 did not affect overall locomotor activity, suggesting its effects are specific to cognitive domains rather than a general increase in motor function.[5][6]
Comparative in vivo studies with other D4 agonists under identical conditions are limited in the reviewed literature. However, like Ro 10-5824, the D4 agonist A-412997 has also been shown to improve performance in the novel object recognition task in rats.[6] The D4 agonist ABT-724 has been reported to induce penile erections in rats, an effect also seen with A-412997, but has not been shown to maintain self-administration in cocaine-trained monkeys, suggesting a low abuse potential.[7][8]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
This assay is utilized to determine the binding affinity (Ki) of a test ligand for the dopamine D4 receptor.
-
Cell Membranes: Membranes are prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D4 receptor radioligand, such as [3H]spiperone, is used.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM MgCl2 at pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]
[35S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
-
Membranes: Cell membranes expressing the dopamine D4 receptor are used.
-
Reagents:
-
[35S]GTPγS
-
GDP (to suppress basal binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
-
Procedure:
-
Membranes are pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of [35S]GTPγS and GDP.
-
After incubation at 30°C, the reaction is stopped by rapid filtration.
-
The amount of bound [35S]GTPγS is determined by scintillation counting.
-
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is plotted against the ligand concentration to determine the EC50 (potency) and Emax (maximal efficacy) relative to a full agonist like dopamine.[3]
Novel Object Recognition (NOR) Test
This behavioral assay assesses cognitive function, particularly recognition memory, in rodents.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the first day.
-
Training/Familiarization: On the second day, the mouse is placed in the arena with two identical objects and allowed to explore them for a specific duration (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 1 to 24 hours), the mouse is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time for both objects. A higher discrimination index indicates better recognition memory.[5][6]
Visualizing Key Processes
The following diagrams, created using the DOT language, illustrate important workflows and signaling pathways related to the study of D4 receptor ligands.
Caption: Workflow for Radioligand Competition Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Underlying Susceptibility to Eating Disorders and Drug Abuse: Genetic and Pharmacological Aspects of Dopamine D4 Receptors | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Ro 10-5824 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist commonly used in neuropharmacological research.
Immediate Safety and Handling Precautions
While Ro 10-5824 dihydrochloride is not classified as a hazardous substance according to EC directives, standard laboratory safety protocols should be strictly followed.[1] Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory when handling this compound. All handling of the solid form or concentrated solutions should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safe handling, storage, and preparation of solutions for experimental use.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₄·2HCl | Tocris Bioscience |
| Molecular Weight | 353.29 g/mol | Tocris Bioscience |
| Appearance | White solid | Tocris Bioscience |
| Purity | ≥99% | R&D Systems |
| Solubility in Water | 100 mM | R&D Systems |
| Solubility in DMSO | 75 mM | R&D Systems |
| Storage (Solid) | Desiccate at Room Temperature | R&D Systems |
| Storage (In Solvent) | -80°C for up to 1 year | Sigma-Aldrich |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal workflow is critical to ensure safety and regulatory compliance. The following procedure outlines the recommended steps for the disposal of this compound from laboratory settings.
-
Segregation of Waste:
-
Unused or expired solid this compound should be kept in its original or a clearly labeled, sealed container.
-
Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a separate, appropriately labeled hazardous waste container for organic solvents.
-
Contaminated labware (e.g., pipette tips, tubes) should be collected in a designated solid waste container.
-
-
Waste Neutralization (for spills):
-
Container Management:
-
Ensure all waste containers are properly sealed to prevent leaks or evaporation.
-
Clearly label each waste container with "this compound waste" and indicate the solvent if applicable (e.g., "Aqueous Solution" or "DMSO Solution").
-
-
Final Disposal:
-
Transfer all waste containers to a specialized and licensed chemical waste disposal company.[1]
-
Disposal should be in accordance with all national, state, and local regulations for chemical waste. This may include disposal at a regulated landfill site or other approved methods for toxic or hazardous materials.[1]
-
Experimental Protocol Example: In Vivo Administration in Mice
The following is a generalized experimental workflow for an in vivo study involving this compound, with integrated waste disposal steps.
-
Solution Preparation:
-
In a chemical fume hood, weigh the required amount of this compound powder.
-
Dissolve the compound in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.1 mL, prepare a 2.5 mg/mL solution).
-
Any unused stock solution should be stored at -80°C for short-term use or disposed of as liquid chemical waste.
-
-
Animal Dosing:
-
Administer the prepared solution to the animal via the determined route (e.g., intraperitoneal injection).
-
Used syringes and needles must be disposed of in a designated sharps container.
-
-
Post-Experiment Waste:
-
Any remaining dosing solution must be collected in the designated aqueous chemical waste container.
-
Animal carcasses and bedding should be disposed of in accordance with institutional guidelines for animal biohazard waste.
-
Visualizing Workflows and Pathways
To further clarify the procedural and biological contexts of working with this compound, the following diagrams have been generated.
References
Essential Safety and Operational Protocols for Handling Ro 10-5824 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Ro 10-5824 dihydrochloride (B599025), a selective dopamine (B1211576) D4 receptor partial agonist. The following procedural guidance is based on established safety data sheets to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling Ro 10-5824 dihydrochloride. The following table summarizes the required personal protective equipment.[1]
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses | Appropriate for laboratory use |
| Skin | Chemical-resistant gloves | Minimum standard: BS EN 374:2003 |
| Body | Protective clothing | Appropriate for laboratory setting |
| Respiratory | Suitable respirator | As indicated by risk assessment |
Health Hazard Information
While this compound does not meet the classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008, and does not need to be labelled in accordance with EC directives, its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it should be handled with care. Potential symptoms of exposure include irritation of the throat, mild skin irritation at the site of contact, and eye irritation and redness.[1]
First Aid Measures
Immediate medical attention is required in case of adverse exposure.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air and monitor breathing. If breathing is difficult, administer oxygen. If breathing stops, provide artificial respiration. Consult a doctor.[1] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Consult a doctor.[1] |
| Eye Contact | Flush eyes with plenty of water for a few minutes.[2] Consult a doctor. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a doctor.[1] |
Operational and Disposal Plans
Handling and Storage
Precautions for Safe Handling:
-
Use in a chemical fume hood with an independent air supply.[1]
-
Avoid inhalation, and contact with eyes, skin, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure the laboratory is equipped with a safety shower and eye wash station.[1]
-
Wash hands thoroughly after handling.[1]
Conditions for Safe Storage:
-
Store at room temperature in a desiccated environment.[3]
-
Some suppliers recommend storage at -20°C or 2-8°C.[2][4] Always refer to the supplier's specific instructions.
-
Keep away from heat, moisture, strong acids/alkalis, and strong oxidizing/reducing agents.[1]
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as detailed above.[1]
-
Cover the spillage with a suitable absorbent material.[1]
-
Sweep up the material and place it in an appropriate container for disposal.[1]
-
Do not let the product enter drains.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with national and local regulations. This may involve transferring the waste to a suitable container and arranging for collection by a specialized disposal company.[1] The material may be disposed of at a regulated landfill site or by other approved methods for hazardous or toxic wastes.[1]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step protocol for responding to a spill.
Caption: Logical flow for the proper disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
